Product packaging for hGPR91 antagonist 3(Cat. No.:)

hGPR91 antagonist 3

Cat. No.: B10771200
M. Wt: 458.4 g/mol
InChI Key: SWKGPCNQBPGWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HGPR91 antagonist 3 is a useful research compound. Its molecular formula is C23H18F4N4O2 and its molecular weight is 458.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18F4N4O2 B10771200 hGPR91 antagonist 3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H18F4N4O2

Molecular Weight

458.4 g/mol

IUPAC Name

N-[[3-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methyl]-4-(1,8-naphthyridin-2-yl)butanamide

InChI

InChI=1S/C23H18F4N4O2/c24-19-9-7-15(11-18(19)23(25,26)27)20-12-17(33-31-20)13-29-21(32)5-1-4-16-8-6-14-3-2-10-28-22(14)30-16/h2-3,6-12H,1,4-5,13H2,(H,29,32)

InChI Key

SWKGPCNQBPGWNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CCCC(=O)NCC3=CC(=NO3)C4=CC(=C(C=C4)F)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of hGPR91 Antagonist 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of hGPR91 antagonist 3, a potent and orally active antagonist of the human G protein-coupled receptor 91 (hGPR91), also known as the succinate receptor 1 (SUCNR1). This document details the molecular interactions, signaling pathways, and functional consequences of hGPR91 antagonism by this compound. It is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the succinate-GPR91 axis in various pathological conditions, including hypertension, inflammation, and metabolic diseases.

Introduction to hGPR91 (SUCNR1)

The human G protein-coupled receptor 91 (hGPR91) is a Class A GPCR that is endogenously activated by succinate, a key intermediate in the citric acid cycle. Under conditions of cellular stress, such as ischemia and inflammation, extracellular succinate levels can rise significantly, leading to the activation of GPR91. This receptor is expressed in a variety of tissues, including the kidney, liver, heart, and immune cells. Upon activation by succinate, GPR91 primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR91 activation can also stimulate the Gαq pathway, resulting in the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1] This dual signaling capacity allows GPR91 to modulate a wide range of physiological and pathophysiological processes.

This compound (Compound 5g)

This compound, also referred to as compound 5g, is a small molecule inhibitor of the human GPR91 receptor.[2] It has been identified as a potent and orally bioavailable antagonist, making it a valuable tool for in vitro and in vivo studies aimed at elucidating the role of the GPR91 signaling pathway.

Quantitative Data Summary

The inhibitory potency of this compound has been determined in functional cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for both the human and rat orthologs of the GPR91 receptor.

Parameter Species Value Reference
IC50Human GPR9135 nM[2]
IC50Rat GPR91135 nM

Mechanism of Action

The primary mechanism of action of this compound is the blockade of the GPR91 receptor, thereby preventing its activation by the endogenous ligand, succinate. While the precise binding mode (competitive or non-competitive) has not been definitively elucidated in publicly available literature, functional data suggests it effectively prevents the downstream signaling cascades initiated by succinate binding. By occupying the receptor, this compound inhibits both the Gαi-mediated decrease in cAMP and the Gαq-mediated increase in intracellular calcium that would normally occur upon succinate stimulation.

Signaling Pathway Diagrams

The following diagrams illustrate the GPR91 signaling pathway and the inhibitory effect of this compound.

GPR91_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Succinate Succinate GPR91 hGPR91/SUCNR1 Succinate->GPR91 Binds to G_alpha_i Gαi GPR91->G_alpha_i Activates G_alpha_q Gαq GPR91->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C (PLC) G_alpha_q->PLC Activates cAMP cAMP ↓ AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response IP3 IP3 PLC->IP3 Ca2 Ca²⁺ ↑ IP3->Ca2 Ca2->Cellular_Response Antagonist_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Succinate Succinate GPR91 hGPR91/SUCNR1 Succinate->GPR91 Binding blocked Antagonist This compound (Compound 5g) Antagonist->GPR91 Binds to and inhibits Signaling_Blocked Downstream Signaling (cAMP & Ca²⁺ pathways) Blocked GPR91->Signaling_Blocked Calcium_Mobilization_Workflow A Seed hGPR91-expressing cells in microplate B Load cells with calcium-sensitive dye A->B C Add serial dilutions of This compound B->C D Incubate C->D E Measure baseline fluorescence in plate reader D->E F Inject succinate (agonist) E->F G Record fluorescence change F->G H Calculate % inhibition and determine IC50 G->H

References

The Discovery and Synthesis of hGPR91 Antagonist 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of hGPR91 antagonist 3, also known as compound 5g. The human G protein-coupled receptor 91 (hGPR91), a succinate receptor, has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases. This document details the scientific journey from initial screening to the identification of a potent and orally active antagonist, presenting key data, experimental methodologies, and relevant biological pathways.

Introduction to hGPR91 and Its Therapeutic Potential

The human G protein-coupled receptor 91 (hGPR91), also known as SUCNR1, is a receptor for the Krebs cycle intermediate, succinate. Under conditions of cellular stress, such as ischemia and inflammation, extracellular succinate levels rise, activating GPR91. This activation triggers downstream signaling cascades that have been implicated in various pathological processes, including hypertension, diabetic retinopathy, and liver fibrosis. Consequently, the development of selective hGPR91 antagonists represents a promising therapeutic strategy for these conditions.

Discovery of this compound (Compound 5g)

The discovery of this compound originated from a high-throughput screening campaign that identified an initial hit compound. Subsequent systematic structure-activity relationship (SAR) studies led to the optimization of this initial hit, culminating in the identification of a series of potent and selective antagonists, including compound 5g.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of hGPR91 Antagonists [1][2]

CompoundhGPR91 IC50 (nM)rGPR91 IC50 (nM)
Antagonist 3 (5g) 35 135
Antagonist 1 (4c)7-
Antagonist 2 (2c)--
Antagonist 4 (7e)180-

Table 2: Pharmacokinetic Properties of Lead Compounds [1]

CompoundOral Bioavailability (%F) in Rats
Antagonist 3 (5g) 26
Antagonist 4 (7e)87

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of this compound.

Synthesis of this compound (Compound 5g)

The synthesis of this compound is achieved through a multi-step process, beginning with the appropriate starting materials and involving key chemical transformations.

  • Step 1: Synthesis of 4-(trifluoromethyl)nicotinic acid. This intermediate can be prepared from trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile through acylation, cyclization, and hydrolysis steps.

  • Step 2: Amide Coupling. The synthesized 4-(trifluoromethyl)nicotinic acid is then coupled with 1-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethan-1-amine using a suitable coupling agent, such as HATU, in the presence of a base like DIPEA in an appropriate solvent like DMF.

  • Step 3: Purification. The final compound is purified using standard techniques such as column chromatography or recrystallization to yield this compound.

In Vitro Assay: FLIPR Calcium Mobilization Assay

The potency of this compound was determined using a Fluorometric Imaging Plate Reader (FLIPR) calcium mobilization assay in a cell line stably expressing the human GPR91 receptor.

  • Cell Culture: CHO-K1 cells stably expressing hGPR91 are cultured in appropriate media and seeded into 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Serial dilutions of this compound are added to the wells and incubated for a specified period.

  • Agonist Stimulation: A fixed concentration of succinate (e.g., EC80) is added to stimulate calcium mobilization.

  • Data Acquisition: The fluorescence intensity is measured using a FLIPR instrument before and after the addition of the agonist.

  • Data Analysis: The IC50 values are calculated by plotting the inhibition of the succinate-induced calcium response against the concentration of the antagonist.

In Vivo Assay: Succinate-Induced Blood Pressure Model in Rats

The in vivo efficacy of hGPR91 antagonists was evaluated in a rat model where blood pressure is increased by the administration of succinate.

  • Animal Model: Male Wistar rats are used for the study.

  • Catheterization: The animals are anesthetized, and catheters are implanted in the carotid artery for blood pressure measurement and the jugular vein for compound and succinate administration.

  • Compound Administration: this compound is administered intravenously or orally at various doses.

  • Succinate Challenge: After a defined period, a bolus of succinate is administered intravenously to induce a transient increase in blood pressure.

  • Blood Pressure Monitoring: Mean arterial pressure is continuously monitored.

  • Data Analysis: The percentage inhibition of the succinate-induced pressor response is calculated for each dose of the antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental processes involved in the study of this compound.

GPR91 Signaling Pathway

hGPR91 is known to couple to both Gq and Gi signaling pathways. Upon activation by succinate, these pathways lead to distinct downstream cellular responses.

GPR91_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gq Gq Pathway cluster_gi Gi Pathway Succinate Succinate GPR91 hGPR91 Succinate->GPR91 binds Gq Gαq GPR91->Gq Gi Gαi GPR91->Gi PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Antagonist3 This compound Antagonist3->GPR91 inhibits

GPR91 signaling cascade via Gq and Gi pathways.
Experimental Workflow for In Vitro Antagonist Screening

The following diagram outlines the key steps in the in vitro screening process used to identify and characterize hGPR91 antagonists.

In_Vitro_Workflow Start Start: Compound Library HTS High-Throughput Screening (FLIPR Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Potency Potency & Selectivity Assays (IC50 Determination) Lead_Opt->Potency End Candidate Selection: This compound Potency->End

Workflow for the discovery of this compound.

Conclusion

The discovery of this compound (compound 5g) represents a significant advancement in the development of targeted therapies for diseases associated with elevated extracellular succinate. This potent and orally active antagonist provides a valuable tool for further elucidating the role of the hGPR91 signaling pathway in various pathophysiological conditions and serves as a promising lead for future drug development efforts. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this novel compound.

References

GPR91/SUCNR1 Signaling Pathway in Inflammation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in the inflammatory microenvironment. Its extracellular effects are primarily mediated through the G protein-coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1). Under conditions of metabolic stress, such as hypoxia and ischemia, which are often hallmarks of inflammation, succinate accumulates and is released into the extracellular space, where it acts as a danger signal to modulate immune responses. This guide provides a comprehensive overview of the GPR91/SUCNR1 signaling pathway, its role in inflammation, and detailed methodologies for its investigation.

The GPR91/SUCNR1 Signaling Cascade

GPR91 is a pleiotropic receptor that couples to both Gq/11 and Gi/o G proteins, leading to the activation of distinct downstream signaling pathways. The activation of these pathways is often cell-type specific and dependent on the concentration of succinate.

Gq/11-Mediated Pathway

Upon succinate binding, the Gq/11 pathway is initiated, leading to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to cellular responses such as cell migration and cytokine production.

Gq_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Succinate Succinate GPR91 GPR91/SUCNR1 Succinate->GPR91 Gq Gαq GPR91->Gq activates PLCb PLCβ Gq->PLCb activates PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca²⁺ Store IP3->ER triggers release PKC PKC DAG->PKC activates Ca2 Ca²⁺ Ca2->PKC activates CellularResponse Cellular Response (e.g., Migration, Cytokine Production) PKC->CellularResponse phosphorylates targets ER->Ca2

Caption: GPR91/SUCNR1 Gq-mediated signaling pathway.

Gi/o-Mediated Pathway

The engagement of the Gi/o pathway by GPR91 leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity. This pathway has been implicated in the anti-lipolytic effects of succinate in adipocytes and can modulate the inflammatory response in certain immune cells.

Gi_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Succinate Succinate GPR91 GPR91/SUCNR1 Succinate->GPR91 Gi Gαi GPR91->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CellularResponse Cellular Response (e.g., Inhibition of Lipolysis) PKA->CellularResponse phosphorylates targets

Caption: GPR91/SUCNR1 Gi-mediated signaling pathway.

Cross-talk with HIF-1α

A crucial aspect of succinate signaling in inflammation is its interplay with Hypoxia-Inducible Factor-1α (HIF-1α). Intracellular succinate accumulation, often occurring in parallel with its extracellular release, inhibits prolyl hydroxylases (PHDs). This inhibition prevents the degradation of HIF-1α, leading to its stabilization and translocation to the nucleus, where it promotes the transcription of pro-inflammatory genes, including Interleukin-1β (IL-1β). Extracellular succinate, through GPR91 activation, can further amplify this process, creating a positive feedback loop that enhances the inflammatory response.

HIF1a_Crosstalk cluster_extracellular Extracellular cluster_membrane Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ext_Succinate Extracellular Succinate GPR91 GPR91/SUCNR1 Ext_Succinate->GPR91 Int_Succinate Intracellular Succinate GPR91->Int_Succinate amplifies signal PHD Prolyl Hydroxylases (PHDs) Int_Succinate->PHD inhibits HIF1a_cyto HIF-1α PHD->HIF1a_cyto hydroxylates for degradation Degradation Proteasomal Degradation HIF1a_cyto->Degradation HIF1a_nuc HIF-1α HIF1a_cyto->HIF1a_nuc translocates HRE Hypoxia Response Element (HRE) HIF1a_nuc->HRE HIF1b HIF-1β (ARNT) HIF1b->HRE IL1b_gene IL-1β Gene HRE->IL1b_gene activates transcription IL1b_mRNA IL-1β mRNA IL1b_gene->IL1b_mRNA IL1b_protein Pro-IL-1β Protein IL1b_mRNA->IL1b_protein translates

Caption: Crosstalk between GPR91/SUCNR1 signaling and HIF-1α stabilization.

Role in Immune Cells

GPR91/SUCNR1 is expressed on various immune cells, where its activation leads to context-dependent pro- or anti-inflammatory responses.

  • Macrophages: In pro-inflammatory (M1) macrophages, succinate signaling via GPR91 can amplify the production of IL-1β, a key pro-inflammatory cytokine.[1][2] Conversely, in anti-inflammatory (M2) macrophages, SUCNR1 signaling may promote an anti-inflammatory phenotype.

  • Dendritic Cells (DCs): Succinate acts as a chemoattractant for immature DCs, guiding them to sites of inflammation. GPR91 activation on DCs enhances their maturation, antigen presentation capacity, and the production of pro-inflammatory cytokines, thereby bridging innate and adaptive immunity.

Involvement in Inflammatory Diseases

Dysregulation of the succinate-GPR91 axis has been implicated in the pathophysiology of several inflammatory diseases.

  • Rheumatoid Arthritis (RA): Succinate levels are elevated in the synovial fluid of RA patients.[1][2] This succinate can stimulate synovial macrophages to produce IL-1β, contributing to the chronic inflammation and joint destruction characteristic of RA.[1]

  • Inflammatory Bowel Disease (IBD): Increased succinate concentrations have been observed in the gut of IBD patients. GPR91 signaling in intestinal epithelial cells and immune cells can contribute to the inflammatory cascade in conditions like ulcerative colitis.

  • Atherosclerosis: Succinate has been shown to promote a pro-inflammatory phenotype in macrophages within atherosclerotic plaques, potentially exacerbating the disease.

Quantitative Data Summary

The following tables summarize key quantitative data related to GPR91/SUCNR1 signaling in inflammation.

Table 1: Succinate Concentrations in Health and Disease

ConditionFluid/TissueSuccinate ConcentrationReference(s)
HealthyPlasma2-30 µM
Rheumatoid ArthritisSynovial FluidElevated
Inflammatory Bowel DiseaseIntestinal Tissue/FecesElevated
Type 2 DiabetesPlasmaElevated

Table 2: Ligand Affinities for GPR91/SUCNR1

LigandReceptorAssayValueReference(s)
SuccinateHuman GPR91IP3 TurnoverEC50 = 17 µM
SuccinateHuman GPR91Renin ReleaseEC50 = 350 µM
SuccinateHuman GPR91PGE2 ProductionEC50 = 214 µM
MaleateHuman GPR91IP3 TurnoverEC50 = 13 µM
NF-56-EJ40 (Antagonist)Human SUCNR1-IC50 = 25 nM, Ki = 33 nM

Experimental Protocols

Investigating the GPR91/SUCNR1 signaling pathway requires a variety of in vitro and in vivo techniques. Below are outlines of key experimental protocols.

In Vitro Assays

1. Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR91 activation.

Calcium_Imaging_Workflow start Start step1 Seed cells expressing GPR91/SUCNR1 in a 96-well plate start->step1 step2 Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) step1->step2 step3 Wash cells to remove extracellular dye step2->step3 step4 Acquire baseline fluorescence reading step3->step4 step5 Add succinate or test compound step4->step5 step6 Measure fluorescence change over time step5->step6 end End step6->end

References

Succinate: A Key Signaling Molecule at the Crossroads of Metabolism and Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Succinate, a central metabolite in the Krebs cycle, has emerged from its traditional role in bioenergetics to be recognized as a critical signaling molecule. Aberrant succinate signaling is increasingly implicated in the pathophysiology of a range of metabolic diseases, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and associated cardiovascular complications. This guide provides a comprehensive overview of the multifaceted role of succinate as a signaling molecule in these conditions, with a focus on its signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Succinate Signaling Pathways in Metabolic Disease

Succinate exerts its signaling effects through two primary mechanisms: intracellularly, by modifying enzymatic activity and gene expression, and extracellularly, by activating its cognate G protein-coupled receptor, SUCNR1 (also known as GPR91).

Intracellular Signaling: A Hypoxic Mimic

Under conditions of metabolic stress, such as hypoxia or inflammation, intracellular succinate can accumulate.[1] This accumulation has profound effects on cellular signaling, primarily through the inhibition of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[2]

  • Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α): By inhibiting PHDs, succinate prevents the degradation of HIF-1α.[2] This transcription factor then translocates to the nucleus and promotes the expression of genes involved in glycolysis, inflammation, and angiogenesis.[2][3] This mechanism is a key driver of the pro-inflammatory effects of succinate.

  • Mitochondrial Reactive Oxygen Species (ROS) Production: Succinate accumulation can lead to reverse electron transport (RET) at mitochondrial complex I, a significant source of ROS. These ROS can further stabilize HIF-1α and activate other inflammatory pathways.

  • Protein Succinylation: Succinate can be converted to succinyl-CoA, which can then be used for the post-translational modification of proteins, a process known as succinylation. This modification can alter the function of various metabolic enzymes.

Intracellular Succinate Signaling Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus Succinate_acc Succinate Accumulation SDH Succinate Dehydrogenase (SDH) Succinate_acc->SDH Inhibition RET Reverse Electron Transport (RET) Succinate_acc->RET Succinyl_CoA Succinyl-CoA Succinate_acc->Succinyl_CoA PHD Prolyl Hydroxylases (PHDs) Succinate_acc->PHD Inhibition HIF1a_stabilized Stabilized HIF-1α ROS Mitochondrial ROS RET->ROS ROS->HIF1a_stabilized Stabilization Succinylation Protein Succinylation Succinyl_CoA->Succinylation HIF1a_hydrox HIF-1α Hydroxylation PHD->HIF1a_hydrox HIF1a_degrad HIF-1α Degradation HIF1a_hydrox->HIF1a_degrad HIF1a_degrad->HIF1a_stabilized Prevention Gene_expression Inflammatory Gene Expression (e.g., IL-1β) HIF1a_stabilized->Gene_expression

Figure 1: Intracellular succinate signaling pathways.

Extracellular Signaling via SUCNR1 (GPR91)

When released into the extracellular space, succinate acts as a ligand for SUCNR1, a G protein-coupled receptor expressed on the surface of various cell types, including adipocytes, hepatocytes, pancreatic β-cells, and immune cells. SUCNR1 activation triggers downstream signaling cascades that are highly cell-type specific.

  • In Adipose Tissue: SUCNR1 activation can promote the infiltration of macrophages into adipose tissue, contributing to the chronic low-grade inflammation and insulin resistance associated with obesity.

  • In the Liver: The succinate/SUCNR1 axis is implicated in the progression of NAFLD, with evidence suggesting a role in both hepatocyte metabolism and the activation of hepatic stellate cells, which drives fibrosis.

  • In Pancreatic β-cells: Succinate can potentiate glucose-stimulated insulin secretion through a SUCNR1-dependent mechanism, suggesting a role in the compensatory hyperinsulinemia observed in prediabetic states.

  • In Immune Cells: SUCNR1 activation on immune cells like macrophages and dendritic cells can modulate their inflammatory responses, although the exact outcome (pro- or anti-inflammatory) can depend on the specific context and cell type.

Extracellular Succinate Signaling via SUCNR1 cluster_adipose Adipose Tissue cluster_liver Liver cluster_pancreas Pancreatic β-cell cluster_immune Immune Cell Extracellular_Succinate Extracellular Succinate SUCNR1 SUCNR1 (GPR91) Extracellular_Succinate->SUCNR1 G_protein Gq/Gi protein activation SUCNR1->G_protein Adipose_effect Macrophage Infiltration & Inflammation G_protein->Adipose_effect Liver_effect Hepatocyte Metabolism & Fibrosis G_protein->Liver_effect Pancreas_effect Potentiation of Insulin Secretion G_protein->Pancreas_effect Immune_effect Modulation of Inflammatory Response G_protein->Immune_effect

Figure 2: Extracellular succinate signaling via SUCNR1.

Quantitative Data on Succinate in Metabolic Diseases

Elevated circulating succinate levels are a common feature of various metabolic diseases. The following table summarizes quantitative data from several studies.

Disease StateSpeciesSample TypeSuccinate Concentration (Control)Succinate Concentration (Disease)Fold Change / % IncreaseReference
ObesityHumanPlasma78.24 ± 4.4 µM101.72 ± 9.37 µM~1.3-fold
ObesityHumanSerum23.2 ± 1.57 µM43.93 ± 6.16 µM~1.9-fold
NAFLDHumanPlasma-Elevated in patients with a fatty liver index (FLI) ≥60-
Type 2 DiabetesHumanSerum-Higher in patients with diabetic complications-
Metabolic SyndromeRat (Dahl)Urine-Higher in succinate-treated rats-
HypertensionRat (SHR)PlasmaElevated compared to Wistar-Kyoto rats--
ObesityMouse (ob/ob)PlasmaElevated compared to lean controls--
DiabetesMouse (db/db)PlasmaElevated compared to lean controls--

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of succinate as a signaling molecule.

Quantification of Succinate using a Colorimetric Assay

This protocol is a generalized procedure based on commercially available kits.

Workflow for Colorimetric Succinate Assay Sample_Prep 1. Sample Preparation (Tissue Homogenization or Cell Lysis in Assay Buffer) Centrifugation 2. Centrifugation (10,000 x g, 5 min) Sample_Prep->Centrifugation Supernatant_Collection 3. Supernatant Collection Centrifugation->Supernatant_Collection Plate_Loading 5. Load Samples and Standards into 96-well Plate Supernatant_Collection->Plate_Loading Standard_Curve 4. Prepare Succinate Standard Curve (0-10 nmol/well) Standard_Curve->Plate_Loading Reaction_Mix 6. Add Reaction Mix (Enzyme Mix, Developer, Substrate) Plate_Loading->Reaction_Mix Incubation 7. Incubate at 37°C for 30 minutes Reaction_Mix->Incubation Measurement 8. Measure Absorbance at 450 nm Incubation->Measurement Calculation 9. Calculate Succinate Concentration Measurement->Calculation

Figure 3: Workflow for Colorimetric Succinate Assay.

Materials:

  • Succinate Assay Kit (e.g., Sigma-Aldrich MAK184, Abcam ab204718)

  • 96-well flat-bottom plate

  • Spectrophotometric multiwell plate reader

  • Homogenizer (for tissue samples)

  • Microcentrifuge

  • Ice

Procedure:

  • Sample Preparation:

    • Tissues: Homogenize 10 mg of tissue in 100 µL of ice-cold Succinate Assay Buffer.

    • Cells: Lyse 1 x 10^6 cells in 100 µL of ice-cold Succinate Assay Buffer.

    • Keep samples on ice.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to remove insoluble material.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Standard Curve Preparation: Prepare a succinate standard curve according to the kit manufacturer's instructions, typically ranging from 0 to 10 nmol/well.

  • Plate Loading: Add samples and standards to a 96-well plate. Adjust the volume of each well to 50 µL with Succinate Assay Buffer.

  • Reaction Mix Preparation and Addition: Prepare a reaction mix containing Succinate Enzyme Mix, Succinate Developer, and Succinate Substrate Mix as per the kit protocol. Add 50 µL of the reaction mix to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 450 nm using a plate reader.

  • Calculation: Subtract the blank reading from all measurements. Determine the succinate concentration in the samples using the standard curve.

Quantification of Succinate using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the analysis of succinate in biological samples.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Internal standard (e.g., 13C4-succinate)

  • Solvents (e.g., acetonitrile, pyridine)

  • Vials for derivatization and injection

Procedure:

  • Sample Preparation:

    • Extract metabolites from the biological sample using a suitable solvent (e.g., methanol/water).

    • Add an internal standard to the sample.

    • Dry the sample under a stream of nitrogen or by lyophilization.

  • Derivatization:

    • Add the derivatization agent (e.g., BSTFA in pyridine) to the dried sample.

    • Incubate at a specific temperature and time to allow for the silylation of succinate (e.g., 70°C for 3-4 hours).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the analytes on a suitable capillary column.

    • Detect and quantify the trimethylsilyl (TMS) derivative of succinate using mass spectrometry, often in selected ion monitoring (SIM) mode for higher sensitivity.

  • Data Analysis:

    • Calculate the concentration of succinate in the original sample by comparing the peak area of the analyte to that of the internal standard and using a standard curve.

Assessment of SUCNR1 Protein Expression by Western Blotting

This protocol outlines the general steps for detecting SUCNR1 protein in tissue or cell lysates.

Workflow for SUCNR1 Western Blotting Lysis 1. Cell/Tissue Lysis and Protein Quantification SDS_PAGE 2. SDS-PAGE (12% gel, 25 µg protein/lane) Lysis->SDS_PAGE Transfer 3. Transfer to PVDF or Nitrocellulose Membrane SDS_PAGE->Transfer Blocking 4. Blocking (5% milk in TBST) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (anti-SUCNR1, e.g., 1-2 µg/mL) Blocking->Primary_Ab Washing 6. Washing (TBST) Primary_Ab->Washing Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Washing->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Image Analysis and Quantification Detection->Analysis

Figure 4: Workflow for SUCNR1 Western Blotting.

Materials:

  • Primary antibody against SUCNR1 (e.g., Novus Biologicals NBP1-00861)

  • HRP-conjugated secondary antibody

  • Cell or tissue lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Prepare protein lysates from cells or tissues and determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate 25 µg of total protein per lane on a 12% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-SUCNR1 antibody (e.g., at a concentration of 1-2 µg/mL) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 6. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Analysis of Mitochondrial Respiration using High-Resolution Respirometry

This protocol is for assessing mitochondrial function in permeabilized cells or tissue fibers using an Oroboros Oxygraph-2k or similar instrument.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Respiration medium (e.g., MiR05 or MiR06)

  • Digitonin (for permeabilization)

  • Substrates and inhibitors: malate, pyruvate, ADP, succinate, cytochrome c, oligomycin, FCCP, rotenone, antimycin A

Procedure:

  • Instrument Calibration: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

  • Sample Preparation:

    • Permeabilized Cells: Resuspend cells in respiration medium. Determine the optimal digitonin concentration for permeabilization.

    • Tissue Fibers: Dissect tissue into small fiber bundles and permeabilize with saponin.

  • Respirometry Protocol (SUIT - Substrate-Uncoupler-Inhibitor Titration):

    • Add the permeabilized sample to the respirometer chamber containing respiration medium at 37°C.

    • Sequentially add substrates and inhibitors to assess different respiratory states. A common protocol is:

      • State I (Basal): Measure basal oxygen consumption.

      • State II (Complex I): Add malate and pyruvate (or glutamate) to measure leak respiration with Complex I substrates.

      • State III (OXPHOS with Complex I): Add ADP to measure oxidative phosphorylation capacity with Complex I substrates.

      • State III (OXPHOS with Complex I+II): Add succinate to measure OXPHOS capacity with convergent electron input to the Q-junction.

      • Cytochrome c test: Add cytochrome c to check the integrity of the outer mitochondrial membrane.

      • State IV (LEAK): Add oligomycin to inhibit ATP synthase and measure leak respiration.

      • ETS Capacity (Uncoupled): Titrate FCCP to uncouple respiration and measure the maximum capacity of the electron transport system.

      • Complex I Inhibition: Add rotenone to inhibit Complex I and assess respiration through Complex II alone.

      • Complex III Inhibition: Add antimycin A to inhibit Complex III and measure residual oxygen consumption.

  • Data Analysis: Analyze the oxygen consumption rates at each step to determine various parameters of mitochondrial function, including respiratory control ratio (RCR), ETS capacity, and the contribution of different complexes to respiration.

Assessment of Succinate-Stimulated Insulin Secretion from Pancreatic Islets

This protocol describes an ex vivo method to study the effect of succinate on insulin secretion.

Materials:

  • Isolated pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

  • Succinate solution

  • Insulin ELISA kit

  • Perifusion system (optional, for dynamic measurements)

Procedure (Static Incubation):

  • Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion.

  • Pre-incubation: Pre-incubate islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.

  • Stimulation:

    • Divide islets into groups and incubate them in KRB buffer with:

      • Low glucose (negative control)

      • High glucose (e.g., 16.7 mM, positive control)

      • High glucose + succinate (at desired concentrations)

      • Low glucose + succinate

    • Incubate for 1 hour at 37°C.

  • Supernatant Collection: After incubation, collect the supernatant for insulin measurement.

  • Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA kit.

  • Data Analysis: Normalize insulin secretion to the number of islets or total insulin content. Compare insulin secretion between the different treatment groups.

Conclusion and Future Directions

Succinate has unequivocally transitioned from a mere metabolic intermediate to a crucial signaling molecule with significant implications for metabolic diseases. The accumulation of succinate, both intracellularly and extracellularly, acts as a danger signal that drives inflammation and metabolic dysregulation. The intracellular actions of succinate, primarily through HIF-1α stabilization, and its extracellular signaling via SUCNR1, present a complex and interconnected network that contributes to the pathogenesis of obesity, type 2 diabetes, and NAFLD.

The quantitative data consistently point towards elevated succinate levels in these disease states, highlighting its potential as a biomarker. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate roles of succinate signaling.

Future research should focus on:

  • Therapeutic Targeting: The development of specific antagonists for SUCNR1 or inhibitors of succinate production could represent novel therapeutic strategies for metabolic diseases.

  • Biomarker Development: Further validation of circulating succinate as a reliable biomarker for the diagnosis and prognosis of metabolic diseases is warranted.

  • Gut Microbiota Contribution: Elucidating the precise contribution of the gut microbiota to circulating succinate levels in metabolic diseases could open up new avenues for therapeutic intervention through modulation of the microbiome.

A deeper understanding of the multifaceted signaling roles of succinate will undoubtedly pave the way for innovative diagnostic and therapeutic approaches to combat the growing epidemic of metabolic diseases.

References

An In-depth Technical Guide to Utilizing hGPR91 Antagonist 3 for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of GPR91 in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key signaling pathway implicated in driving these inflammatory processes is the activation of G-protein coupled receptor 91 (GPR91), also known as the succinate receptor 1 (SUCNR1). Under conditions of cellular stress, such as hypoxia or ischemia, the Krebs cycle intermediate succinate can accumulate and be released into the extracellular space. This extracellular succinate then acts as a signaling molecule by binding to and activating GPR91 on various cells, including microglia, the resident immune cells of the central nervous system (CNS).

Activation of GPR91 on microglia triggers a signaling cascade that leads to a pro-inflammatory phenotype, characterized by the release of inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO). This sustained inflammatory response contributes to neuronal damage and the progression of neurodegenerative diseases. Therefore, antagonizing the GPR91 receptor presents a promising therapeutic strategy for mitigating neuroinflammation.

This technical guide focuses on hGPR91 antagonist 3 , a potent and orally active antagonist of the human GPR91 receptor. It provides a comprehensive overview of its properties, mechanism of action, and detailed protocols for its application in in vitro and in vivo models of neuroinflammation.

This compound: A Profile

This compound, also referred to as compound 5g in the initial discovery literature, is a small molecule inhibitor of the human GPR91 receptor.[1] Its efficacy and selectivity make it a valuable tool for researchers studying the role of the succinate-GPR91 axis in neuroinflammatory and other pathological conditions.

Data Presentation: Properties of GPR91 Antagonists

For comparative purposes, the table below summarizes the inhibitory concentrations (IC50) of this compound and other relevant GPR91 antagonists.

AntagonistTargetIC50 (nM)Oral Bioavailability (%F)Reference
This compound (5g) human GPR91 35 26 Bhuniya et al., 2011[1]
This compound (5g) rat GPR91 135 N/A Bhuniya et al., 2011[1]
hGPR91 antagonist 1 (4c)human GPR917N/ABhuniya et al., 2011[1]
Compound 7ehuman GPR9118087Bhuniya et al., 2011[1]

Mechanism of Action and Signaling Pathway

This compound functions by competitively binding to the GPR91 receptor, thereby preventing its activation by the endogenous ligand, succinate. The canonical GPR91 signaling pathway involves coupling to the Gαi subunit of the heterotrimeric G-protein complex. Upon activation by succinate, GPR91 promotes the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate phospholipase C (PLCβ), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the activation of transcription factors, such as NF-κB, which drive the expression of pro-inflammatory genes.

Mandatory Visualization: GPR91 Signaling Pathway

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 Activates Antagonist This compound Antagonist->GPR91 Inhibits G_protein Gαiβγ GPR91->G_protein Activates G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLCβ G_betagamma->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Induces NFkB NF-κB Activation Ca_release->NFkB Cytokines Pro-inflammatory Cytokine Release (IL-1β, TNF-α) NFkB->Cytokines Promotes

Caption: GPR91 signaling cascade and its inhibition by this compound.

Experimental Protocols for Studying Neuroinflammation

The following protocols provide detailed methodologies for utilizing this compound in key in vitro and in vivo experiments to investigate neuroinflammation.

In Vitro Model: Inhibition of LPS-Induced Inflammatory Response in Microglia

This protocol is adapted from studies on the anti-inflammatory effects of compounds on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Objective: To determine the efficacy of this compound in reducing the production of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-1β) from microglia activated with LPS and succinate.

Materials:

  • BV-2 microglial cell line (or primary microglia)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Succinate

  • This compound (Compound 5g)

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-1β

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve final desired concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Following pre-treatment, stimulate the cells with LPS (100 ng/mL) and succinate (100 µM) for 24 hours.

    • Include the following control groups:

      • Untreated cells (vehicle control)

      • Cells treated with LPS and succinate only

      • Cells treated with this compound only

  • Measurement of Nitric Oxide (NO) Production:

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve.

  • Measurement of TNF-α and IL-1β Production:

    • Collect the cell culture supernatant.

    • Measure the levels of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

Mandatory Visualization: In Vitro Experimental Workflow

In_Vitro_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis A Seed BV-2 microglia in 96-well plates B Pre-treat with this compound (1 hr) A->B C Stimulate with LPS and Succinate (24 hr) B->C D Collect Supernatant C->D E Measure Nitric Oxide (Griess Assay) D->E F Measure TNF-α and IL-1β (ELISA) D->F

Caption: Workflow for in vitro analysis of this compound.

In Vivo Model: LPS-Induced Neuroinflammation in Mice

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse model of acute neuroinflammation.

Objective: To evaluate the ability of orally administered this compound to reduce neuroinflammatory markers in the brains of mice challenged with LPS.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (Compound 5g)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Anesthesia

  • Phosphate-buffered saline (PBS)

  • Reagents for tissue homogenization, RNA extraction, and qPCR

  • Antibodies for immunohistochemistry (e.g., anti-Iba1 for microglia, anti-TNF-α)

Methodology:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Compound Administration: Based on its reported oral bioavailability, administer this compound via oral gavage at a predetermined dose (e.g., 10, 30, 100 mg/kg) or vehicle to respective groups of mice. Administer the antagonist 1 hour prior to the LPS challenge.

  • LPS Challenge: Induce neuroinflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg). A control group should receive a saline injection.

  • Tissue Collection: At a specified time point after LPS injection (e.g., 24 hours), euthanize the mice under deep anesthesia.

  • Brain Tissue Processing:

    • Perfuse the mice with ice-cold PBS.

    • Harvest the brains and divide them into hemispheres.

    • Fix one hemisphere in 4% paraformaldehyde for immunohistochemistry.

    • Dissect specific brain regions (e.g., hippocampus, cortex) from the other hemisphere, snap-freeze in liquid nitrogen, and store at -80°C for molecular analysis.

  • Quantitative PCR (qPCR):

    • Extract total RNA from the brain tissue.

    • Synthesize cDNA.

    • Perform qPCR to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., Tnf, Il1b, Il6) and other relevant markers.

  • Immunohistochemistry (IHC):

    • Process the fixed brain tissue for sectioning.

    • Perform IHC using antibodies against Iba1 to assess microglial activation and morphology, and against specific cytokines to evaluate their expression in the brain parenchyma.

Mandatory Visualization: Logical Relationship in Neuroinflammation

Neuroinflammation_Logic cluster_stimulus Initiating Stimulus cluster_receptor Receptor Activation cluster_response Cellular Response cluster_intervention Therapeutic Intervention cluster_outcome Pathological Outcome Succinate Extracellular Succinate GPR91 GPR91 Activation on Microglia Succinate->GPR91 Inflammation Pro-inflammatory Cytokine Release GPR91->Inflammation Neurodegeneration Neuronal Damage & Neurodegeneration Inflammation->Neurodegeneration Antagonist This compound Antagonist->GPR91 Blocks

Caption: Succinate-GPR91 axis in neuroinflammation and antagonist intervention.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the succinate-GPR91 signaling pathway in neuroinflammation. Its potency and oral bioavailability make it suitable for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of GPR91 antagonism in various neuroinflammatory and neurodegenerative disease models. Further research is warranted to fully elucidate the efficacy and translational potential of this and other GPR91 antagonists in the context of CNS disorders.

References

The Therapeutic Potential of Targeting the Succinate Receptor (SUCNR1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that functions beyond its metabolic role. Under conditions of cellular stress such as hypoxia, ischemia, or inflammation, succinate accumulates and is released into the extracellular space, where it activates its cognate G protein-coupled receptor, SUCNR1 (also known as GPR91). This activation triggers a cascade of downstream signaling events that have been implicated in a wide array of physiological and pathophysiological processes. SUCNR1 is expressed in various tissues, including the kidney, liver, adipose tissue, heart, retina, and on numerous immune cells. Its activation is linked to hypertension, diabetic complications like retinopathy and nephropathy, inflammation, fibrosis, and cancer progression. Consequently, SUCNR1 has garnered significant attention as a promising therapeutic target. This guide provides an in-depth overview of SUCNR1 signaling, its role in disease, quantitative pharmacology of known modulators, and detailed experimental protocols for its study, offering a comprehensive resource for researchers and drug developers in this field.

Introduction to Succinate and SUCNR1

Succinate is a vital metabolic intermediate produced within the mitochondria.[1][2] Pathophysiological conditions that disrupt cellular metabolism can lead to an accumulation of succinate, which is then transported out of the cell.[2] Extracellular succinate acts as a paracrine and endocrine signaling molecule by binding to SUCNR1, a Class A GPCR.[1][3] This receptor acts as a sensor for local metabolic stress, translating changes in the metabolic environment into cellular responses. The succinate/SUCNR1 axis is implicated in diverse functions, from regulating blood pressure and glucose homeostasis to modulating immune responses and angiogenesis. This widespread involvement makes SUCNR1 a compelling, albeit complex, target for therapeutic intervention, with both antagonists and agonists being explored for various conditions.

SUCNR1 Signaling Pathways

SUCNR1 activation initiates multiple downstream signaling cascades through coupling to heterotrimeric G proteins, primarily of the Gαi and Gαq subtypes. The specific pathway engaged can be cell-type dependent, leading to diverse physiological outcomes.

  • Gαi Pathway : The predominant signaling route for SUCNR1 is through the Gαi subunit. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels impact the activity of Protein Kinase A (PKA) and other downstream effectors.

  • Gαq Pathway : SUCNR1 can also couple to Gαq proteins. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).

  • MAPK/ERK Pathway : Activation of SUCNR1 has been shown to induce the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is crucial for regulating cellular processes like proliferation and differentiation.

Below is a diagram illustrating the primary signaling cascades initiated by SUCNR1 activation.

SUCNR1_Signaling cluster_membrane Plasma Membrane SUCNR1 SUCNR1 Gi Gαi/o SUCNR1->Gi Gq Gαq SUCNR1->Gq ERK MAPK/ERK Pathway SUCNR1->ERK Succinate Succinate Succinate->SUCNR1 Binds AC Adenylyl Cyclase Gi->AC Inhibits Gi->ERK PLC Phospholipase C (PLC) Gq->PLC Activates Gq->ERK cAMP ↓ cAMP AC->cAMP Response Cellular Responses (e.g., Inflammation, Proliferation) cAMP->Response IP3 ↑ IP3 PLC->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Ca_release->Response ERK->Response

Caption: SUCNR1 canonical signaling pathways.

Pathophysiological Roles and Therapeutic Rationale

The succinate/SUCNR1 axis is a key player in numerous disease states, making it an attractive target for therapeutic intervention.

  • Hypertension and Renal Dysfunction : In the kidney, SUCNR1 is expressed in the renal vasculature and juxtaglomerular apparatus. Succinate-mediated activation of SUCNR1 stimulates renin release, leading to an increase in blood pressure. This makes SUCNR1 antagonists a potential therapeutic strategy for renovascular hypertension.

  • Inflammation and Immunity : SUCNR1 is expressed on various immune cells and plays a critical role in immunometabolism. It can promote pro-inflammatory responses, such as the production of IL-1β by macrophages, making it a target for chronic inflammatory diseases like rheumatoid arthritis and neuroinflammation.

  • Diabetic Complications : In hyperglycemic states, increased succinate levels can activate SUCNR1 in the retina, promoting pathological angiogenesis, a hallmark of diabetic retinopathy. Therefore, SUCNR1 antagonists could be beneficial in treating this condition.

  • Fibrosis : The succinate-SUCNR1 pathway is implicated in the progression of fibrosis, particularly in the liver and kidney. By promoting the activation of fibrotic pathways, it contributes to tissue scarring. Antagonizing SUCNR1 may offer a novel anti-fibrotic therapy.

Quantitative Data on SUCNR1 Modulators

The development of specific agonists and antagonists is crucial for dissecting the function of SUCNR1 and for its validation as a drug target. The tables below summarize the pharmacological data for key modulators.

Table 1: SUCNR1 Agonists - Potency (EC₅₀)

Compound Name Species Assay Type EC₅₀ (μM) Reference(s)
Succinate (endogenous) Human cAMP Inhibition 29
Human Ca²⁺ Mobilization 581
Mouse Ca²⁺ Mobilization 28
cis-Epoxysuccinic acid Human cAMP Inhibition 2.7
Human Ca²⁺ Mobilization 191
Human Arrestin Recruitment 74
cis-1,2-Cyclopropanedicarboxylic acid Human cAMP Inhibition ~900-1000
Human Ca²⁺ Mobilization 1040
(S)-Chlorosuccinic acid Human cAMP Inhibition 72

| Oxaloacetic acid | Human | cAMP Inhibition | 70 | |

Table 2: SUCNR1 Antagonists - Potency (IC₅₀)

Compound Name Species Assay Type IC₅₀ (nM) Reference(s)
Compound "4c" (Bhuniya et al.) Human Unknown 7
Rat Unknown 7 - 435
NF-56-EJ40 Human [³⁵S]GTPγS 25
Human Binding (Ki) 33
Rat - Inactive
Compound "5g" (Bhuniya et al.) Human Unknown 35
Rat Unknown 135
SUCNR1-IN-1 Human Unknown 88

| Succinate/succinate receptor antagonist 1 | Human | Unknown | 20,000 | |

Detailed Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the function and pharmacology of SUCNR1.

In Vitro: Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization following SUCNR1 activation using a Fura-2 AM ratiometric dye and a fluorescence plate reader.

Calcium_Workflow cluster_prep Cell & Dye Preparation cluster_measure Measurement p1 1. Plate cells (e.g., HEK293-SUCNR1) in 96-well black, clear-bottom plates and culture overnight. p3 3. Wash cells with HHBS. p1->p3 p2 2. Prepare Fura-2 AM loading buffer in HHBS with Pluronic F-127 and Probenecid. p4 4. Add Fura-2 AM loading buffer to cells and incubate for 60 min at 37°C in the dark. p2->p4 p3->p4 p5 5. Wash cells twice with HHBS (+ Probenecid) to remove excess dye. p4->p5 p6 6. Add 200 µL HHBS (+ Probenecid) and incubate for 20-30 min at RT for dye de-esterification. p5->p6 m1 7. Place plate in fluorescence reader equipped with injectors. p6->m1 m2 8. Set kinetic read parameters: Dual excitation at 340 nm and 380 nm, Emission at ~510 nm. m1->m2 m3 9. Record baseline fluorescence for ~20-30 seconds. m2->m3 m4 10. Inject agonist solution and continue recording fluorescence for 2-3 minutes. m3->m4 m5 11. Calculate the 340/380 nm ratio over time. m4->m5 m6 12. Determine dose-response curves by plotting peak ratio change vs. agonist concentration. m5->m6

Caption: Workflow for a Fura-2 based calcium mobilization assay.

Methodology Details:

  • Cell Culture: Adherent cells (e.g., HEK293) stably expressing SUCNR1 are plated at 40,000-80,000 cells/well in a 96-well black, clear-bottom plate and grown overnight.

  • Dye Loading:

    • Wash cells once with Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM) in HHBS containing 0.02-0.04% Pluronic F-127 and ~2.5 mM probenecid to prevent dye extrusion.

    • Remove wash buffer and add 100 µL of the loading solution to each well.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Washing and De-esterification:

    • Gently wash the cells twice with HHBS containing 2.5 mM probenecid.

    • Add 200 µL of HHBS with probenecid to each well and incubate for at least 20 minutes at room temperature to allow for complete de-esterification of the dye inside the cells.

  • Measurement:

    • Place the plate into a fluorescence microplate reader equipped with injectors.

    • Set the instrument to perform a kinetic read, alternating excitation between 340 nm and 380 nm while measuring emission at ~510 nm.

    • Record a stable baseline fluorescence for 20-30 seconds.

    • Inject the agonist at various concentrations and immediately continue recording the fluorescence signal for an additional 120-180 seconds.

  • Data Analysis: The ratio of the fluorescence emission at 510 nm from excitation at 340 nm versus 380 nm is calculated for each time point. The change in this ratio from baseline is plotted against agonist concentration to determine the EC₅₀ value.

In Vitro: cAMP Inhibition Assay

This protocol outlines a method for measuring the inhibition of cAMP production following SUCNR1 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

Methodology Details:

  • Cell Preparation: Cells expressing SUCNR1 are harvested and resuspended in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

  • Assay Procedure:

    • Dispense 5 µL of cells into a low-volume 384-well white plate.

    • Add 5 µL of SUCNR1 agonist (succinate or other test compounds) at various concentrations.

    • Add 5 µL of a Gαs pathway activator, such as Forskolin (typically 1-10 µM final concentration), to all wells except the negative control to stimulate cAMP production.

    • Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection:

    • Add 5 µL of cAMP-d2 (acceptor) and 5 µL of anti-cAMP antibody labeled with Europium cryptate (donor) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 615 nm (cryptate signal).

  • Data Analysis: The HTRF ratio (Emission 665nm / Emission 615nm * 10,000) is calculated. In this competitive assay, a higher concentration of cellular cAMP leads to a lower HTRF ratio. Data are plotted as HTRF ratio versus agonist concentration to determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP production.

In Vitro: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of ERK1/2 phosphorylation as a downstream readout of SUCNR1 activation via Western blotting.

Methodology Details:

  • Cell Culture and Starvation: Plate cells (e.g., HEK293-SUCNR1) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Treat cells with the SUCNR1 agonist at various concentrations for a predetermined time (typically 5-15 minutes).

  • Cell Lysis:

    • Immediately place the plate on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

    • Quantify band intensities using densitometry software. The p-ERK signal is normalized to the total ERK signal for each sample.

In Vivo: Renal Fibrosis Model (Unilateral Ureteral Obstruction)

The Unilateral Ureteral Obstruction (UUO) model is a widely used and robust method to induce renal interstitial fibrosis in rodents, allowing for the evaluation of anti-fibrotic effects of SUCNR1 modulators.

Methodology Details:

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Surgical Procedure:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Make a midline or flank incision to expose the left kidney and ureter.

    • Isolate the left ureter and ligate it at two points using non-absorbable surgical silk (e.g., 4-0). The ureter may be cut between the ligatures.

    • Return the kidney to the abdominal cavity and suture the incision.

    • Sham-operated animals undergo the same procedure without ureter ligation.

  • Compound Administration: The SUCNR1 modulator (e.g., antagonist) or vehicle is administered daily to the mice, starting from the day of surgery, via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Endpoint Analysis:

    • After a set period (commonly 7 or 14 days), euthanize the animals and harvest the obstructed (left) and contralateral (right) kidneys.

    • One portion of the kidney is fixed in 10% formalin for histological analysis, while another portion is snap-frozen for protein or RNA analysis.

  • Fibrosis Assessment:

    • Histology: Paraffin-embedded kidney sections are stained with Masson's Trichrome or Picrosirius Red to visualize and quantify collagen deposition (fibrosis).

    • Immunohistochemistry (IHC): Stain sections for markers of myofibroblast activation, such as α-smooth muscle actin (α-SMA), and inflammatory markers like F4/80 for macrophages.

    • Gene Expression: Perform qRT-PCR or RNAseq on kidney lysates to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfb1).

Conclusion and Future Directions

The succinate receptor, SUCNR1, stands at a critical intersection of metabolism and cellular signaling. Its activation under conditions of metabolic stress drives key pathological processes in a range of diseases, including hypertension, chronic inflammation, and fibrosis. The development of potent and selective small-molecule antagonists has provided invaluable tools to probe the receptor's function and has paved the way for novel therapeutic strategies. While antagonists show significant promise for treating inflammatory and fibrotic conditions, the context-dependent signaling of SUCNR1 necessitates a thorough understanding of its role in specific tissues and disease states. Future research should focus on elucidating the mechanisms of biased agonism, exploring the therapeutic potential of SUCNR1 agonists in specific contexts (e.g., myelosuppression), and advancing current lead compounds through preclinical and clinical development to validate the full therapeutic potential of targeting this metabolic sensor.

References

hGPR91 Antagonist 3: A Potential Therapeutic Agent in Renal Pathophysiology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The G protein-coupled receptor 91 (GPR91), also known as the succinate receptor 1 (SUCNR1), has emerged as a significant target in the pathophysiology of kidney disease, particularly in the context of diabetic nephropathy and hypertension. Its activation by its endogenous ligand, succinate, under conditions of metabolic stress, triggers a cascade of signaling events that contribute to renal dysfunction. This document provides a comprehensive overview of a potent and orally active antagonist of human GPR91 (hGPR91), designated as "hGPR91 antagonist 3" or "compound 5g". While specific in vivo studies on the renal effects of this particular antagonist are limited in publicly available literature, this guide synthesizes the known properties of the antagonist with the well-established role of its target in renal pathophysiology to project its therapeutic potential and provide a framework for future research.

Introduction to GPR91 in the Kidney

GPR91 is a G protein-coupled receptor that is activated by the Krebs cycle intermediate, succinate.[1] Under normoglycemic and normoxic conditions, extracellular succinate levels are low. However, in pathological states such as hyperglycemia and ischemia, succinate can accumulate in the extracellular space and activate GPR91.[2] In the kidney, GPR91 is expressed in various locations, including the glomerular endothelium, the macula densa, the cortical thick ascending limb, and the collecting ducts.[2][3] Its activation has been linked to several key pathophysiological processes in the kidney:

  • Renin-Angiotensin System (RAS) Activation: High glucose levels lead to succinate accumulation, which then activates GPR91 in the glomerular endothelium and macula densa. This triggers the release of renin, the rate-limiting enzyme in the RAS, leading to increased angiotensin II production, vasoconstriction, and hypertension.[2]

  • Renal Fibrosis: The succinate-GPR91 axis is implicated in promoting renal interstitial fibrosis. This is thought to be mediated, at least in part, by the activation of profibrotic M2 macrophages.

  • Inflammation and Cellular Stress: GPR91 activation can initiate inflammatory signaling cascades and contribute to cellular stress and apoptosis in renal cells.

This compound (Compound 5g): Properties and Potential

"this compound," also referred to as compound 5g, was identified through a high-throughput screening effort to discover potent and selective small molecule antagonists for hGPR91.

Chemical and Pharmacological Properties

While the exact chemical structure is proprietary, the key reported properties of this compound are summarized in the table below.

PropertyValueReference
Target Human G protein-coupled receptor 91 (hGPR91/SUCNR1)
IC50 (human GPR91) 35 nM
IC50 (rat GPR91) 135 nM
Oral Bioavailability (%F) 26% (species not specified)

Table 1: Pharmacological Properties of this compound (Compound 5g)

The antagonist demonstrates high potency against the human receptor and has oral bioavailability, making it a candidate for in vivo studies. It is part of a series of antagonists developed to be highly selective for GPR91 over the closely related GPR99.

Anticipated Effects on Renal Pathophysiology

Based on the known functions of GPR91 in the kidney, the administration of a potent antagonist like this compound is expected to have several beneficial effects:

  • Reduction of Renin Release: By blocking the succinate-induced activation of GPR91 in the juxtaglomerular apparatus, the antagonist should mitigate the excessive renin release seen in diabetic conditions.

  • Amelioration of Hypertension: Through the inhibition of the RAS, the antagonist is predicted to lower blood pressure, a key factor in the progression of chronic kidney disease.

  • Anti-fibrotic Effects: By inhibiting GPR91-mediated profibrotic signaling, the antagonist could potentially slow down or prevent the development of renal fibrosis.

  • Protection against Renal Cell Damage: The antagonist may protect renal tubular and glomerular cells from inflammation and apoptosis triggered by metabolic stress.

Quantitative Data from GPR91-Related Studies

Effects of GPR91 Deletion on Succinate and Renin System in a Diabetic Mouse Model
ParameterConditionGPR91+/+GPR91-/-Reference
Succinate (µM) Nondiabetic Kidney10 ± 0.2-
Diabetic Kidney616 ± 62-
Nondiabetic Urine26 ± 7.0-
Diabetic Urine168 ± 45-
High Glucose-Induced Renin Release (% reduction in granular content) In vitro44 ± 316 ± 3
Plasma Renin Activity (fold increase) Salt Depletion7.0 ± 1.43.4 ± 0.5

Table 2: Data from studies on GPR91 knockout mice demonstrating the receptor's role in succinate-mediated renin release.

Experimental Protocols

The following are generalized protocols that can be adapted for the in vivo evaluation of this compound in a model of diabetic nephropathy.

Streptozotocin (STZ)-Induced Diabetic Nephropathy Mouse Model

This is a widely used model to induce type 1 diabetes and subsequent diabetic kidney disease in rodents.

  • Animal Model: Male mice (e.g., C57BL/6 or db/db) aged 8-10 weeks.

  • Induction of Diabetes:

    • Fast the mice for 4-6 hours.

    • Prepare a fresh solution of STZ in sterile, cold 0.1 M citrate buffer (pH 4.5).

    • Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 150 mg/kg) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days).

    • Provide 10% sucrose water for the first 24-48 hours post-injection to prevent hypoglycemia.

  • Monitoring:

    • Measure blood glucose levels 48-72 hours after the final STZ injection. Mice with blood glucose levels >250 mg/dL are considered diabetic.

    • Monitor body weight and blood glucose weekly.

  • Antagonist Administration:

    • Based on its reported oral bioavailability, this compound can be administered via oral gavage or formulated in a palatable vehicle for voluntary consumption.

    • Prepare a formulation of the antagonist in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the antagonist daily at a predetermined dose. A vehicle-only group and a non-diabetic control group should be included.

  • Outcome Measures (after 8-12 weeks of treatment):

    • Renal Function: Measure 24-hour urinary albumin excretion, serum creatinine, and blood urea nitrogen (BUN).

    • Histopathology: Perfuse and collect kidneys for histological analysis (e.g., PAS and Masson's trichrome staining) to assess glomerular hypertrophy, mesangial expansion, and fibrosis.

    • Gene and Protein Expression: Analyze the expression of fibrotic markers (e.g., TGF-β, collagen IV, fibronectin) and inflammatory markers in kidney tissue via qPCR, Western blotting, or immunohistochemistry.

In Vitro Renin Release Assay from Isolated Juxtaglomerular Apparatus (JGA)

This protocol allows for the direct assessment of the antagonist's effect on renin release.

  • JGA Preparation: Isolate JGAs from rabbit or mouse kidneys by microdissection.

  • Labeling of Renin Granules: Load the isolated JGAs with a fluorescent dye that accumulates in renin granules (e.g., quinacrine).

  • Experimental Setup: Perfuse the isolated JGA with a physiological solution.

  • Stimulation and Inhibition:

    • Establish a baseline fluorescence measurement.

    • Induce renin release by adding a high concentration of glucose or succinate to the perfusate.

    • In a separate set of experiments, pre-incubate the JGA with this compound at various concentrations before stimulating with glucose or succinate.

  • Measurement: Monitor the decrease in fluorescence intensity over time using confocal microscopy. A reduction in fluorescence indicates the release of renin granules.

Visualizations: Signaling Pathways and Experimental Workflow

GPR91 Signaling Pathway in Renal Cells

GPR91_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_cellular_response Cellular Response Succinate Succinate (High Glucose) GPR91 GPR91 (SUCNR1) Succinate->GPR91 Activates Gq Gq GPR91->Gq Gi Gi GPR91->Gi Antagonist This compound Antagonist->GPR91 Inhibits PLC PLC Gq->PLC MAPK MAPK (ERK, p38) Gi->MAPK Akt Akt Gi->Akt Ca2 Ca²⁺ PLC->Ca2 eNOS eNOS Ca2->eNOS NO NO eNOS->NO Renin Renin Release NO->Renin COX2 COX-2 PGE2 PGE₂ COX2->PGE2 PGE2->Renin MAPK->COX2 Inflammation Inflammation MAPK->Inflammation GSK3b GSK3β Akt->GSK3b bCatenin β-catenin GSK3b->bCatenin Fibrosis Fibrosis bCatenin->Fibrosis

Caption: GPR91 signaling cascade in renal cells and the inhibitory point of this compound.

Experimental Workflow for In Vivo Antagonist Evaluation

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Mouse Strain (e.g., C57BL/6) STZ_Induction Induce Diabetes (Streptozotocin) Animal_Model->STZ_Induction Confirmation Confirm Hyperglycemia (Blood Glucose >250 mg/dL) STZ_Induction->Confirmation Grouping Randomize into Groups: - Vehicle Control - Antagonist 3 (Low Dose) - Antagonist 3 (High Dose) Confirmation->Grouping Administration Daily Oral Administration (8-12 weeks) Grouping->Administration Urine_Collection 24h Urine Collection (Albuminuria) Administration->Urine_Collection Blood_Sampling Blood Sampling (Creatinine, BUN) Administration->Blood_Sampling Kidney_Harvest Kidney Harvest Administration->Kidney_Harvest Histology Histopathology (Fibrosis, Hypertrophy) Kidney_Harvest->Histology Molecular_Analysis Molecular Analysis (qPCR, Western Blot) Kidney_Harvest->Molecular_Analysis

Caption: Workflow for evaluating this compound in a diabetic nephropathy mouse model.

Conclusion and Future Directions

This compound is a potent and orally available inhibitor of the succinate receptor, a key player in the pathogenesis of renal disease. While direct experimental evidence of its efficacy in renal models is currently lacking in the public domain, the wealth of data from GPR91 knockout studies strongly supports the therapeutic potential of GPR91 antagonism. Future research should focus on in vivo studies using this compound in models of diabetic nephropathy and other chronic kidney diseases to validate its predicted beneficial effects on renin release, blood pressure, and renal fibrosis. Such studies will be crucial in determining the clinical translatability of this promising therapeutic agent.

References

Unraveling the Structure-Activity Relationship of GPR91 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1), has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases. Activated by the Krebs cycle intermediate succinate, GPR91 plays a crucial role in cellular metabolism and signaling under both physiological and pathological conditions. The development of potent and selective GPR91 antagonists is a key strategy for modulating its activity and exploring its therapeutic potential. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of GPR91 antagonists, offering valuable insights for researchers and professionals in the field of drug discovery and development.

GPR91 Signaling Pathways

GPR91 is coupled to both Gαi and Gαq protein pathways. Upon activation by succinate, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations. The development of antagonists that can effectively block these signaling cascades is a primary focus of GPR91-targeted drug discovery.

GPR91_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_protein GPR91 GPR91 Gai Gαi GPR91->Gai Activates Gaq Gαq GPR91->Gaq Activates Succinate Succinate Succinate->GPR91 Activates Antagonist Antagonist Antagonist->GPR91 Blocks AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP cAMP AC->cAMP Decreases Ca2 [Ca2+]i PLC->Ca2 Increases

GPR91 Signaling and Antagonism

Structure-Activity Relationship of GPR91 Antagonists

The discovery of small molecule antagonists of GPR91 has provided valuable tools to probe the receptor's function and has laid the groundwork for the development of novel therapeutics. Systematic SAR studies have led to the identification of several classes of potent and selective GPR91 antagonists. The following table summarizes the quantitative data for some of the key antagonists identified to date.

Compound IDChemical StructureHuman GPR91 IC50 (nM)Rat GPR91 IC50 (nM)Key Structural Features & SAR Insights
2c --Naphthyridine-based scaffold. Potent antagonist identified through systematic modification of a high-throughput screening hit.[1]
4c (XT1) 7[2][3]-A potent and selective GPR91 antagonist. The structure features a central core with modifications that enhance binding affinity.[1][2]
5g 35135Orally bioavailable antagonist with a distinct structural scaffold from the 'c' series, indicating different binding modes or interactions with the receptor.
7e 180-Another orally bioavailable lead compound with a different chemical structure, highlighting the diversity of scaffolds that can achieve GPR91 antagonism.
NF-56-EJ40 25 (Ki = 33)Almost no activityA highly potent and human-selective antagonist. Its structure is characterized by a biphenyl carboxamide core with a piperazine moiety. The selectivity is attributed to specific amino acid differences between human and rat GPR91.

Experimental Protocols

The identification and characterization of GPR91 antagonists rely on robust and reproducible in vitro assays. A typical workflow for screening and characterizing GPR91 antagonists is outlined below.

Experimental_Workflow cluster_workflow GPR91 Antagonist Screening Workflow HTS High-Throughput Screening (HTS) Primary_Assay Primary Functional Assay (e.g., Calcium Mobilization) HTS->Primary_Assay Dose_Response Dose-Response and IC50 Determination Primary_Assay->Dose_Response Secondary_Assay Secondary Functional Assay (e.g., cAMP Inhibition) Dose_Response->Secondary_Assay Selectivity Selectivity Assays (vs. related GPCRs) Secondary_Assay->Selectivity In_Vivo In Vivo Models (e.g., Disease Models) Selectivity->In_Vivo

Screening Cascade for GPR91 Antagonists
Detailed Methodology: In Vitro Functional Assay for GPR91 Antagonist Activity (cAMP Inhibition)

This protocol describes a common method to assess the antagonist activity of test compounds by measuring their ability to inhibit the succinate-induced decrease in cAMP levels in cells expressing GPR91.

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing human GPR91 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the compound in assay buffer (e.g., HBSS with 0.1% BSA) to the desired concentrations.

  • Pre-incubate the cells with the test compound or vehicle (DMSO) for 30 minutes at 37°C.

3. Agonist Stimulation:

  • Prepare a solution of succinate (the agonist) in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

  • Add the succinate solution to the wells containing the pre-incubated cells and compounds.

  • Incubate for 15-30 minutes at 37°C.

4. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Follow the manufacturer's instructions for the specific assay kit.

5. Data Analysis:

  • Normalize the data to the response of the vehicle control (0% inhibition) and a known GPR91 antagonist or no succinate control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of the test compound.

Logical Relationships in SAR Studies

The process of optimizing a lead compound in SAR studies involves a cyclical process of design, synthesis, and testing. The insights gained from each cycle inform the design of the next generation of compounds with improved potency, selectivity, and pharmacokinetic properties.

SAR_Cycle Design Design Analogs Synthesize Synthesize Analogs Design->Synthesize Test Test Biological Activity (Potency, Selectivity) Synthesize->Test Analyze Analyze SAR Data Test->Analyze Analyze->Design Iterate

Iterative Cycle of SAR Optimization

Conclusion

The exploration of the structure-activity relationship of GPR91 antagonists is a dynamic and evolving field. The identification of diverse chemical scaffolds with potent inhibitory activity against GPR91 has provided a strong foundation for the development of novel therapeutics. The detailed understanding of the SAR, coupled with robust experimental protocols and a clear comprehension of the underlying signaling pathways, is essential for the successful translation of these findings into clinically effective drugs for a variety of metabolic and inflammatory disorders. This guide serves as a comprehensive resource to aid researchers in this critical endeavor.

References

GPR91 (SUCNR1) as a Therapeutic Target in Diabetic Complications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1), has emerged as a critical signaling hub in the pathophysiology of diabetic complications. Under hyperglycemic and hypoxic conditions characteristic of diabetes, extracellular succinate levels rise, leading to the activation of GPR91. This initiates a cascade of downstream signaling events that contribute to the pathogenesis of diabetic nephropathy, retinopathy, and potentially cardiomyopathy and neuropathy. This technical guide provides an in-depth overview of the role of GPR91 in these complications, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development in this area.

The Succinate-GPR91 Axis in Diabetes

Under normal physiological conditions, succinate is an intermediate of the mitochondrial tricarboxylic acid (TCA) cycle. However, in the context of diabetes, metabolic dysregulation leads to the accumulation and release of succinate into the extracellular space.[1] This extracellular succinate acts as a signaling molecule by binding to and activating GPR91, a G protein-coupled receptor.[2] This activation triggers various downstream pathways that are implicated in the progression of diabetic microvascular complications.

GPR91 in Diabetic Nephropathy

Diabetic nephropathy is a leading cause of end-stage renal disease.[3] A key pathological feature is the overactivation of the renin-angiotensin system (RAS).[3] The succinate-GPR91 axis has been identified as a direct link between high glucose levels and renin release.[4] In the diabetic kidney, elevated glucose leads to increased succinate production, which then activates GPR91 on juxtaglomerular apparatus cells, stimulating renin and prorenin release.

Quantitative Data: GPR91 in Diabetic Nephropathy
ParameterConditionModelFold Change / ConcentrationReference
Succinate Concentration Non-diabetic Kidney TissueMouse10 ± 0.2 µM
Diabetic Kidney Tissue (STZ)Mouse616 ± 62 µM
Non-diabetic UrineMouse26 ± 7.0 µM
Diabetic Urine (STZ)Mouse168 ± 45 µM
Healthy Control UrineHuman-
Diabetic Kidney Disease UrineHumanHigher vs. Control & Non-DKD
Renin Content Diabetic (STZ) GPR91+/+ vs. ControlMouse Kidney~3.5-fold increase
Diabetic (STZ) GPR91-/- vs. Diabetic GPR91+/+Mouse KidneySignificantly reduced
Prorenin Content Diabetic (STZ) GPR91+/+ vs. ControlMouse Kidney & Plasma>20-fold increase
Diabetic (STZ) GPR91-/- vs. Diabetic GPR91+/+Mouse Kidney & PlasmaSignificantly blunted increase
p-p38, COX-2, Renin Diabetic GPR91+/+ vs. ControlMouse Kidney Cortex~3-fold, ~2-fold, ~3-fold increase respectively
Diabetic GPR91-/- vs. Diabetic GPR91+/+Mouse Kidney CortexSignificantly reduced increase

Signaling Pathway in Diabetic Nephropathy

GPR91_Nephropathy High Glucose High Glucose Succinate Succinate High Glucose->Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 Activates PLC PLCβ GPR91->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Ca2_release->PKC MAPK_p38 p38 MAPK PKC->MAPK_p38 Activates COX2 COX-2 MAPK_p38->COX2 ↑ Expression PGE2 PGE2 COX2->PGE2 ↑ Production Renin_release ↑ Renin/Prorenin Release PGE2->Renin_release

Caption: GPR91 signaling in diabetic nephropathy.

GPR91 in Diabetic Retinopathy

In diabetic retinopathy, retinal hypoxia and ischemia lead to increased succinate levels in the vitreous humor. GPR91 is predominantly expressed in retinal ganglion cells. Its activation by succinate triggers pro-angiogenic signaling, primarily through the upregulation of Vascular Endothelial Growth Factor (VEGF), a key driver of the pathological neovascularization characteristic of proliferative diabetic retinopathy.

Quantitative Data: GPR91 in Diabetic Retinopathy
ParameterConditionModel/SourceFold Change / ConcentrationReference
Vitreous Succinate Epiretinal Membrane (Control)Human Vitreous1.27 µM
Proliferative Diabetic Retinopathy (PDR)Human Vitreous2.20 µM (overall)
Active PDRHuman Vitreous3.32 µM
Quiescent PDRHuman Vitreous1.02 µM
Vitreous VEGF Active PDRHuman Vitreous1696 pg/mL
Quiescent PDRHuman Vitreous110 pg/mL
VEGF mRNA Expression GPR91 shRNA vs. ControlSTZ-induced Diabetic Rat Retina~25% reduction
VEGF Protein Expression GPR91 shRNA vs. ControlSTZ-induced Diabetic Rat Retina~75% reduction

Signaling Pathway in Diabetic Retinopathy

GPR91_Retinopathy Hypoxia Hypoxia Succinate Succinate Hypoxia->Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 Activates ERK12 ERK1/2 GPR91->ERK12 Activates JNK JNK GPR91->JNK Activates COX2 COX-2 ERK12->COX2 ↑ Expression VEGF ↑ VEGF Release ERK12->VEGF JNK->COX2 ↑ Expression PGE2 PGE2 COX2->PGE2 ↑ Production PGE2->VEGF Patho_Angio Pathological Angiogenesis VEGF->Patho_Angio

Caption: GPR91 signaling in diabetic retinopathy.

GPR91 in Diabetic Cardiomyopathy and Neuropathy

The role of GPR91 in diabetic cardiomyopathy and neuropathy is an emerging area of research. In the context of cardiac hypertrophy, succinate has been shown to induce cardiomyocyte hypertrophy through GPR91 activation. Given that diabetes is a major risk factor for heart failure, targeting this pathway could be a novel therapeutic strategy. For diabetic neuropathy, while GPR91 has been implicated in the pathogenesis, the detailed mechanisms and quantitative data are still being elucidated.

Quantitative Data: GPR91 in Cardiomyopathy
ParameterConditionModelFold ChangeReference
ANP, BNP, MYH7 Expression Succinate-treated vs. ControlWild-type Mouse Cardiomyocytes~2.3-fold increase
Succinate-treated GPR91-/- vs. Succinate-treated WTMouse CardiomyocytesExpression increase abolished
Cellular Area Succinate-treated vs. ControlCardiomyocytes~1.5-fold increase
Succinate-treated with GPR91 siRNA vs. Succinate-treatedCardiomyocytesHypertrophy prevented

Experimental Protocols

GPR91 Silencing using shRNA Lentiviral Particles

This protocol is adapted for the transduction of retinal ganglion cells (RGC-5) as described in studies investigating diabetic retinopathy.

Workflow:

shRNA_Workflow Day1 Day 1: Plate RGC-5 cells (~50% confluency for infection) Day2 Day 2: Transduce with lentiviral particles (+ Polybrene) Day1->Day2 Day3 Day 3: Change medium (remove Polybrene) Day2->Day3 Day4 Day 4: Split cells for stable clone selection Day3->Day4 Day5_onward Day 5+: Select with Puromycin and expand clones Day4->Day5_onward Analysis Analyze Knockdown (qPCR/Western Blot) Day5_onward->Analysis

Caption: Workflow for GPR91 shRNA knockdown.

Detailed Steps:

  • Cell Plating (Day 1): Plate RGC-5 cells in a 12-well plate at a density that will result in approximately 50% confluency on the day of infection. Incubate overnight.

  • Transduction (Day 2):

    • Prepare complete medium containing Polybrene at a final concentration of 5 µg/ml.

    • Remove the old medium from the cells and replace it with the Polybrene-containing medium.

    • Thaw the GPR91-targeting and control shRNA lentiviral particles at room temperature.

    • Add the desired amount of viral particles to the cells. It is recommended to test a range of multiplicities of infection (MOI).

    • Gently swirl the plate and incubate overnight.

  • Medium Change (Day 3): Remove the medium containing the viral particles and Polybrene and replace it with fresh complete medium.

  • Selection of Stable Clones (Day 4 onwards):

    • After 24-48 hours, split the cells at a 1:3 to 1:5 ratio into a new plate containing complete medium with puromycin for selection. The optimal puromycin concentration should be determined by a titration curve for RGC-5 cells (typically 2-10 µg/ml).

    • Replace the selection medium every 3-4 days until resistant colonies are formed.

    • Isolate and expand individual clones.

  • Verification of Knockdown: Confirm the reduction in GPR91 expression in the stable clones using RT-qPCR and Western blotting.

Western Blot for Phosphorylated ERK1/2

This protocol is a general guideline for detecting the activation of the MAPK pathway downstream of GPR91.

Detailed Steps:

  • Cell Lysis: After stimulation (e.g., with succinate), wash cells with ice-cold PBS and lyse them in a solubilizing buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (25-50 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK1/2 antibodies and re-probed with an antibody for total ERK1/2.

Calcium Flux Assay

This protocol measures changes in intracellular calcium upon GPR91 activation, which is typically coupled to Gq proteins.

Detailed Steps:

  • Cell Preparation: Plate cells expressing GPR91 in a 96-well plate.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Assay:

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Record a baseline fluorescence reading.

    • Inject the agonist (succinate) and immediately begin kinetic reading of the fluorescence signal. An increase in fluorescence indicates a rise in intracellular calcium.

    • Positive controls (e.g., ionomycin) and negative controls (e.g., vehicle) should be included.

Therapeutic Implications and Future Directions

The central role of the succinate-GPR91 axis in driving key pathological processes in diabetic complications makes it an attractive therapeutic target. The development of GPR91 antagonists could offer a novel approach to:

  • Diabetic Nephropathy: Reduce renin release and subsequent RAS activation, thereby mitigating hypertension and renal damage.

  • Diabetic Retinopathy: Inhibit VEGF upregulation and pathological neovascularization.

  • Diabetic Cardiomyopathy: Prevent or reverse cardiac hypertrophy.

Further research is needed to fully elucidate the role of GPR91 in diabetic neuropathy and to develop specific and potent GPR91 antagonists with favorable pharmacokinetic profiles for clinical use. The data and protocols presented in this guide provide a foundation for advancing these research and development efforts.

References

Methodological & Application

Application Notes and Protocols for hGPR91 Antagonist 3 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro assay to determine the potency and efficacy of hGPR91 antagonist 3 (also known as compound 5g). This document includes an overview of the GPR91 signaling pathway, a step-by-step experimental protocol for a functional antagonist assay, and data presentation guidelines.

Introduction

The G protein-coupled receptor 91 (GPR91), also known as the succinate receptor 1 (SUCNR1), is activated by the Krebs cycle intermediate, succinate.[1][2][3] Under conditions of metabolic stress, such as ischemia and hyperglycemia, extracellular succinate levels rise, leading to the activation of GPR91.[2][3] This receptor is expressed in various tissues, including the kidneys, liver, adipose tissue, and immune cells. GPR91 activation has been implicated in a range of pathophysiological processes, including hypertension, inflammation, diabetic nephropathy, and retinal angiogenesis, making it an attractive therapeutic target.

This compound is a potent and selective antagonist of human GPR91. In vitro assays are crucial for characterizing the inhibitory activity of such compounds and determining their potential as therapeutic agents. The following protocol describes a common method for assessing the antagonist activity of this compound by measuring its ability to inhibit succinate-induced signaling.

GPR91 Signaling Pathway

Upon binding of its ligand, succinate, GPR91 can couple to different G proteins, primarily Gαi and Gαq, to initiate downstream signaling cascades.

  • Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration.

The choice of assay readout will depend on the specific G protein coupling and downstream signaling pathway being investigated in a particular cell type.

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gai Gαi Pathway cluster_gaq Gαq Pathway Succinate Succinate GPR91 GPR91 Succinate->GPR91 Binds Gai Gai GPR91->Gai Activates Gaq Gaq GPR91->Gaq Activates AC Adenylyl Cyclase Gai->AC cAMP cAMP AC->cAMP ATP PLC Phospholipase C Gaq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca2+ Release IP3->Ca2+

Figure 1: GPR91 Signaling Pathways.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound and other relevant compounds.

CompoundTargetAssay TypeParameterValueReference
This compound (Compound 5g)Human GPR91Antagonist AssayIC5035 nM
This compound (Compound 5g)Rat GPR91Antagonist AssayIC50135 nM
Compound 4cHuman GPR91Antagonist AssayIC507 nM
SuccinateHuman GPR91Agonist AssayEC5020-50 µM
MaleateHuman GPR91Agonist AssayEC505-10 fold lower potency than succinate

Experimental Protocol: Calcium Mobilization Assay

This protocol details the steps for a cell-based in vitro assay to measure the ability of this compound to inhibit succinate-induced calcium mobilization in cells expressing hGPR91.

Materials:

  • Cells: HEK293 cells stably expressing human GPR91 (or another suitable cell line endogenously expressing the receptor).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if applicable.

  • Assay Plate: Black, clear-bottom 96-well or 384-well microplates.

  • This compound (Compound 5g): Prepare a stock solution in dimethyl sulfoxide (DMSO).

  • Succinate: Prepare a stock solution in water or a suitable buffer.

  • Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or another physiological buffer.

  • Probenecid: (Optional) To prevent the efflux of the dye from the cells.

Experimental Workflow:

Experimental_Workflow A 1. Cell Seeding Seed hGPR91-expressing cells into a multi-well plate. B 2. Dye Loading Incubate cells with a calcium-sensitive dye. A->B C 3. Compound Incubation Add serial dilutions of This compound. B->C D 4. Agonist Stimulation Add succinate to induce a calcium response. C->D E 5. Signal Detection Measure fluorescence intensity over time. D->E F 6. Data Analysis Calculate IC50 value. E->F

Figure 2: Experimental Workflow for the Calcium Mobilization Assay.

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed the hGPR91-expressing cells into the wells of a black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare serial dilutions of this compound from the DMSO stock solution.

    • Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid cytotoxicity.

  • Dye Loading:

    • On the day of the assay, remove the cell culture medium from the wells.

    • Wash the cells once with the assay buffer.

    • Prepare a loading solution of the calcium-sensitive dye in the assay buffer according to the manufacturer's instructions. If using, add probenecid to this solution.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Incubation:

    • After incubation, carefully remove the dye loading solution.

    • Add the assay buffer containing the different concentrations of this compound or vehicle control (assay buffer with the same final concentration of DMSO) to the respective wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptor.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of succinate in the assay buffer at a concentration that is known to elicit a submaximal response (e.g., EC80).

    • Place the microplate into a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the succinate solution into the wells and continue to record the fluorescence signal over time (e.g., for 60-120 seconds) to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data by expressing the response in each well as a percentage of the response in the control wells (cells treated with succinate but no antagonist).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.

Alternative Protocol: cAMP Assay

For cell types where GPR91 couples to the Gαi pathway, a cAMP assay can be used to measure the antagonist's ability to block the succinate-induced decrease in cAMP levels.

Brief Protocol:

  • Seed hGPR91-expressing cells in a suitable microplate.

  • Pre-treat the cells with various concentrations of this compound.

  • Stimulate the cells with a Gαi-coupled agonist (succinate) in the presence of an adenylyl cyclase activator such as forskolin.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Calculate the percentage of inhibition and determine the IC50 value as described above.

Troubleshooting and Optimization

  • Low Signal-to-Noise Ratio: Optimize cell number, dye loading conditions, and agonist concentration.

  • High Well-to-Well Variability: Ensure uniform cell seeding and precise liquid handling.

  • Compound Solubility Issues: Check for precipitation of the antagonist in the assay buffer. If necessary, adjust the solvent or use a lower final concentration.

  • Cell Health: Use cells within a consistent and low passage number range, as receptor expression levels can vary with passaging.

By following these detailed protocols, researchers can effectively characterize the in vitro activity of this compound and other potential modulators of the GPR91 receptor.

References

Application Notes and Protocols for In Vivo Rat Studies with hGPR91 Antagonist 3 (Compound 5g)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of hGPR91 antagonist 3, also known as Compound 5g, in in vivo rat studies. This document includes a summary of its antagonist activity, recommended dosage, and a detailed experimental protocol for a pharmacodynamic assay.

Introduction

hGPR91 (human G protein-coupled receptor 91), also known as SUCNR1 (succinate receptor 1), is a G protein-coupled receptor whose endogenous ligand is succinate, a key intermediate in the Krebs cycle.[1] Under conditions of metabolic stress such as hypoxia and inflammation, extracellular succinate levels can rise, leading to the activation of GPR91.[1] This receptor is implicated in a variety of pathophysiological processes, including hypertension, diabetic retinopathy, and inflammation.[1][2]

This compound (Compound 5g) is a potent and orally active antagonist of the human GPR91 receptor.[3] It also shows activity against the rat GPR91 receptor, making it a valuable tool for in vivo studies in rat models of diseases where the succinate-GPR91 signaling axis is implicated.

Data Presentation

Antagonist Activity and Pharmacokinetics of hGPR91 Antagonists
Compound NameAliasTargetIC50 (nM)In Vivo Rat ModelAdministration RouteDosageKey FindingsReference
This compound Compound 5g human GPR9135Wistar RatsOral (p.o.)30 mg/kgSatisfactory oral bioavailability (%F: 26). Cmax: 37 µM, AUC0-24h: 69 µMh.
rat GPR91135
hGPR91 antagonist 1Compound 4chuman GPR917Wistar RatsIntraperitoneal (i.p.)100 mg/kgLed to 59% and 76% inhibition of succinate-induced increase in mean arterial pressure at 2 and 4 hours, respectively.

Signaling Pathway

The activation of GPR91 by succinate initiates a dual signaling cascade through its coupling to both inhibitory (Gαi) and Gq-family (Gαq) G proteins. The Gαi subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). Compound 5g acts as an antagonist, blocking the binding of succinate to GPR91 and thereby inhibiting these downstream signaling events.

GPR91_Signaling_Pathway cluster_membrane Cell Membrane GPR91 GPR91 (SUCNR1) G_protein Gαi / Gαq GPR91->G_protein Activates Succinate Succinate Succinate->GPR91 Activates Compound5g This compound (Compound 5g) Compound5g->GPR91 Inhibits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Downstream Downstream Cellular Responses (e.g., Hypertension, Inflammation) cAMP->Downstream IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->Downstream PKC->Downstream

Caption: GPR91 signaling pathway and its inhibition by this compound.

Experimental Protocols

In Vivo Pharmacodynamic Assay in Rats: Succinate-Induced Hypertension Model

This protocol is based on the methods described by Bhuniya et al. (2011) for evaluating GPR91 antagonists in a rat model of succinate-induced hypertension.

1. Animal Model:

  • Species: Wistar rats

  • Sex: Male

  • Weight: 250-300 g

  • Acclimation: Acclimatize animals for at least 3-5 days before the experiment with free access to standard chow and water.

2. Materials and Reagents:

  • This compound (Compound 5g)

  • Succinic acid

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water, or a solution containing a solubilizing agent like Tween 80 or PEG400 for poorly water-soluble compounds)

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane or a combination of ketamine/xylazine)

  • Catheters for arterial cannulation

  • Pressure transducer and data acquisition system

3. Formulation of this compound for Oral Administration:

  • Due to the poor water solubility of many small molecule antagonists, a suspension or solution with a suitable vehicle is required.

  • Example Vehicle Preparation (0.5% Methylcellulose):

    • Slowly add 0.5 g of methylcellulose to 50 ml of hot water (80-90°C) while stirring.

    • Continue stirring until the particles are thoroughly wetted.

    • Add 50 ml of cold water to bring the total volume to 100 ml and continue stirring until the solution is uniform.

    • Store at 2-8°C.

  • Antagonist Formulation:

    • Weigh the required amount of Compound 5g for a 30 mg/kg dose.

    • Triturate the compound with a small volume of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to achieve the final desired concentration, ensuring continuous mixing to maintain a uniform suspension.

    • Prepare fresh on the day of the experiment.

4. Experimental Procedure:

  • Anesthesia and Cannulation:

    • Anesthetize the rats.

    • Surgically expose the carotid artery and insert a catheter connected to a pressure transducer to continuously monitor blood pressure.

    • Allow the animal to stabilize after surgery.

  • Administration of Antagonist:

    • Administer this compound (Compound 5g) at a dose of 30 mg/kg via oral gavage.

    • For the vehicle control group, administer an equivalent volume of the vehicle.

  • Succinate Challenge:

    • At a predetermined time point after antagonist administration (e.g., 1, 2, or 4 hours), administer an intravenous (i.v.) bolus of succinic acid (e.g., 10 mg/kg in sterile saline) to induce a hypertensive response.

  • Data Acquisition:

    • Record the mean arterial pressure (MAP) continuously throughout the experiment.

    • Measure the peak increase in MAP following the succinate challenge.

  • Data Analysis:

    • Calculate the change in MAP (ΔMAP) from the baseline before the succinate challenge.

    • Compare the ΔMAP in the antagonist-treated group to the vehicle-treated group.

    • Calculate the percentage inhibition of the succinate-induced pressor response by the antagonist.

Experimental_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_data Data Analysis Animal_Acclimation Animal Acclimation (Wistar Rats, 3-5 days) Anesthesia Anesthesia & Carotid Artery Cannulation Animal_Acclimation->Anesthesia Antagonist_Formulation Antagonist Formulation (30 mg/kg in vehicle) Oral_Gavage Oral Administration (Compound 5g or Vehicle) Antagonist_Formulation->Oral_Gavage Stabilization Stabilization Period Anesthesia->Stabilization Stabilization->Oral_Gavage Wait Waiting Period (e.g., 1, 2, or 4 hours) Oral_Gavage->Wait Succinate_Challenge Succinate Challenge (i.v. bolus) Wait->Succinate_Challenge BP_Monitoring Continuous Blood Pressure Monitoring Succinate_Challenge->BP_Monitoring Calculate_dMAP Calculate ΔMAP BP_Monitoring->Calculate_dMAP Compare_Groups Compare Antagonist vs. Vehicle Calculate_dMAP->Compare_Groups Inhibition Calculate % Inhibition Compare_Groups->Inhibition

Caption: Experimental workflow for the in vivo rat pharmacodynamic assay.

Disclaimer

This information is intended for research use only by qualified professionals. The provided protocols are a general guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for Calcium Mobilization Assay Using hGPR91 Antagonist 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human G-protein coupled receptor 91 (hGPR91), also known as the succinate receptor 1 (SUCNR1), is a Class A GPCR whose endogenous ligand is the Krebs cycle intermediate, succinate.[1][2][3] Under conditions of cellular stress, such as hypoxia and inflammation, extracellular succinate levels rise, leading to the activation of hGPR91. This receptor is implicated in a variety of physiological and pathological processes, including hypertension, renal disease, and retinal angiogenesis, making it a compelling target for drug discovery.[1][2]

Activation of hGPR91 by succinate predominantly couples to Gq and/or Gi/o G-proteins. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium can be readily measured using fluorescent calcium indicators.

This application note provides a detailed protocol for a calcium mobilization assay to screen for and characterize antagonists of hGPR91, with a specific focus on "hGPR91 antagonist 3," also referred to as compound 5g.

Principle of the Assay

The assay quantifies the ability of a test compound to inhibit succinate-induced intracellular calcium mobilization in cells expressing hGPR91. Cells are first loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free Ca2+. The cells are then treated with the antagonist followed by stimulation with a known concentration of succinate. An effective antagonist will bind to hGPR91 and prevent or reduce the succinate-mediated signaling cascade, resulting in a diminished fluorescent signal compared to untreated, succinate-stimulated cells.

Data Presentation

Table 1: Properties of this compound (Compound 5g)
PropertyValueReference
Compound Name This compound (Compound 5g)
Target Human GPR91 (SUCNR1)
Activity Potent and orally active antagonist
IC50 (human GPR91) 35 nM
IC50 (rat GPR91) 135 nM
Table 2: Comparative IC50 Values of Selected hGPR91 Antagonists
CompoundIC50 (human GPR91)Reference
Antagonist 1 (Compound 4c) 7 nM
NF-56-EJ40 25 nM
Antagonist 3 (Compound 5g) 35 nM
Compound 7e 180 nM

Mandatory Visualizations

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate hGPR91 hGPR91 (SUCNR1) Succinate->hGPR91 Binds & Activates Antagonist_3 This compound Antagonist_3->hGPR91 Binds & Inhibits Gq Gq hGPR91->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ ER->Ca2 Releases Experimental_Workflow A 1. Cell Seeding (hGPR91-expressing cells) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Antagonist Incubation (this compound) B->C D 4. Succinate Stimulation (Agonist) C->D E 5. Fluorescence Measurement (Kinetic Reading) D->E F 6. Data Analysis (IC50 determination) E->F Logical_Relationship cluster_control Positive Control cluster_antagonist Antagonist Treatment Succinate Succinate hGPR91_active hGPR91 Activation Succinate->hGPR91_active Ca_release Calcium Release hGPR91_active->Ca_release Antagonist This compound hGPR91_blocked hGPR91 Blocked Antagonist->hGPR91_blocked No_Ca_release No/Reduced Calcium Release hGPR91_blocked->No_Ca_release Succinate_antag Succinate Succinate_antag->hGPR91_blocked

References

Application Note: High-Throughput Screening for GPR91 Inhibitors Using a cAMP Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR91, also known as the succinate receptor 1 (SUCNR1), is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate.[1] Under conditions of metabolic stress such as ischemia and hyperglycemia, extracellular succinate levels rise, leading to the activation of GPR91. This receptor is primarily coupled to a Gαi subunit, which upon activation, inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] The GPR91 signaling cascade is implicated in a variety of physiological and pathological processes, including hypertension, inflammation, and diabetic retinopathy, making it an attractive therapeutic target.

This application note provides a detailed protocol for a robust and sensitive cAMP assay designed for the high-throughput screening and pharmacological characterization of GPR91 inhibitors. The assay is based on the principle of competitive immunoassay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a widely used technology for measuring intracellular cAMP levels.

GPR91 Signaling Pathway

Activation of GPR91 by its endogenous ligand, succinate, initiates a signaling cascade that leads to the inhibition of cAMP production. The Gαi subunit of the G protein dissociates upon receptor activation and directly inhibits the enzyme adenylyl cyclase. This reduces the conversion of ATP to cAMP, thereby lowering the intracellular concentration of this second messenger.

GPR91_Signaling_Pathway cluster_membrane Cell Membrane GPR91 GPR91 G_protein Gαiβγ GPR91->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Succinate Succinate Succinate->GPR91 Binds G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_i->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Modulates

GPR91 signaling pathway leading to cAMP inhibition.

Principle of the TR-FRET cAMP Assay

The TR-FRET cAMP assay is a competitive immunoassay. The kit contains a europium (Eu) cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). In the absence of intracellular cAMP, the donor and acceptor are in close proximity, leading to a high FRET signal. When cells are stimulated to produce cAMP, the unlabeled intracellular cAMP competes with the d2-labeled cAMP for binding to the anti-cAMP antibody. This competition leads to a decrease in the FRET signal that is proportional to the concentration of intracellular cAMP.

For GPR91, a Gαi-coupled receptor, an initial stimulation with forskolin is required to elevate basal cAMP levels. Forskolin directly activates adenylyl cyclase. The subsequent addition of a GPR91 agonist (succinate) will inhibit adenylyl cyclase, leading to a decrease in the forskolin-stimulated cAMP levels and a corresponding increase in the FRET signal. A GPR91 inhibitor will counteract the effect of the agonist, resulting in a decrease in the FRET signal.

Experimental Protocol

This protocol is optimized for a 384-well plate format.

Materials and Reagents:

  • HEK293 cells stably expressing human GPR91

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell dissociation reagent (e.g., Trypsin-EDTA)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Succinate

  • Test compounds (potential GPR91 inhibitors)

  • TR-FRET cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer or HTRF® cAMP dynamic 2 kit from Cisbio)

  • 384-well white opaque microplates

  • Multilabel plate reader capable of TR-FRET measurements

Procedure:

  • Cell Preparation:

    • Culture HEK293-GPR91 cells to 80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation reagent or gentle trypsinization.

    • Wash the cells with PBS and resuspend in assay buffer.

    • Determine cell density and viability using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired concentration in assay buffer (typically 2,500-10,000 cells per well).

  • Assay Protocol (Antagonist Mode):

    • Add 5 µL of cell suspension to each well of a 384-well plate.

    • Add 2.5 µL of test compound (GPR91 inhibitor) at various concentrations or vehicle control.

    • Incubate for 15-30 minutes at room temperature.

    • Prepare a solution of succinate (agonist) and forskolin in assay buffer. The final concentration of succinate should be at its EC80, and the final concentration of forskolin should be at its EC50.

    • Add 2.5 µL of the succinate/forskolin mixture to each well.

    • Incubate for 30 minutes at room temperature.

    • Prepare the TR-FRET detection reagents according to the manufacturer's instructions. This typically involves diluting the Eu-cryptate labeled anti-cAMP antibody and the d2-labeled cAMP analog in the provided lysis buffer.

    • Add 10 µL of the detection reagent mixture to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader at 665 nm and 620 nm.

Data Analysis:

  • Calculate the 665/620 nm ratio for each well.

  • Normalize the data to the control wells (e.g., % inhibition).

  • Plot the normalized response against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor.

GPR91_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis Harvest_Cells Harvest & Count HEK293-GPR91 Cells Dispense_Cells Dispense Cells (5 µL/well) Harvest_Cells->Dispense_Cells Prepare_Reagents Prepare Assay Buffer, Compounds, & Reagents Add_Inhibitor Add Inhibitor (2.5 µL/well) Prepare_Reagents->Add_Inhibitor Dispense_Cells->Add_Inhibitor Incubate1 Incubate (15-30 min) Add_Inhibitor->Incubate1 Add_Agonist Add Succinate/Forskolin (2.5 µL/well) Incubate1->Add_Agonist Incubate2 Incubate (30 min) Add_Agonist->Incubate2 Add_Detection Add TR-FRET Detection Reagents (10 µL/well) Incubate2->Add_Detection Incubate3 Incubate (60 min) Add_Detection->Incubate3 Read_Plate Read Plate (TR-FRET) Incubate3->Read_Plate Calculate_Ratio Calculate 665/620 nm Ratio Read_Plate->Calculate_Ratio Normalize_Data Normalize Data (% Inhibition) Calculate_Ratio->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Experimental workflow for the GPR91 inhibition cAMP assay.

Data Presentation

The following table summarizes representative data for known GPR91 inhibitors obtained from cAMP assays.

CompoundTargetAssay TypeIC50 (nM)Reference
NF-56-EJ40 Human GPR91cAMP25--INVALID-LINK--[2]
hGPR91 antagonist 1 (Compound 4c) Human GPR91cAMP7--INVALID-LINK--[3]
SUCNR1-IN-1 Human GPR91cAMP88--INVALID-LINK--[2]
hGPR91 antagonist 3 (Compound 5g) Human GPR91cAMP35--INVALID-LINK--

Conclusion

The TR-FRET-based cAMP assay provides a sensitive, reliable, and high-throughput method for the identification and characterization of GPR91 inhibitors. The protocol outlined in this application note can be readily adapted for screening large compound libraries and for detailed pharmacological studies of lead compounds, thereby accelerating the discovery of novel therapeutics targeting the GPR91 signaling pathway.

References

Application Notes and Protocols for the Administration of hGPR91 Antagonist 3 (Compound 5g) and Related Compounds in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes and experimental protocols for hGPR91 antagonist 3 (also known as compound 5g) and other structurally related antagonists, such as compounds 4c and 7a, in animal models. The information is compiled from preclinical studies to assist in the design and execution of in vivo research targeting the succinate receptor (SUCNR1/GPR91).

Introduction to hGPR91 and its Antagonists

The human G protein-coupled receptor 91 (hGPR91), also known as the succinate receptor 1 (SUCNR1), is a metabolic sensor that is activated by the Krebs cycle intermediate, succinate. Under conditions of cellular stress, such as ischemia and inflammation, extracellular succinate levels rise, leading to the activation of GPR91. This receptor is implicated in a variety of pathophysiological processes, including hypertension, inflammation, and diabetic complications. Consequently, antagonists of GPR91 are valuable research tools and potential therapeutic agents.

This document focuses on this compound (compound 5g), a potent and orally active antagonist of hGPR91 with a reported IC50 of 35 nM.[1] Additionally, protocols for the administration of the related antagonists, compound 4c (intraperitoneal administration) and compound 7a (topical administration), are provided to offer a broader perspective on in vivo studies targeting GPR91.

Quantitative Data Summary

The following tables summarize the key quantitative data for hGPR91 antagonists discussed in this document.

Table 1: In Vitro Potency of hGPR91 Antagonists

CompoundAliasTargetIC50 (nM)
5gThis compoundhGPR9135[1]
4chGPR91 antagonist 1hGPR917[2]
7aSuccinate/succinate receptor antagonist 1SUCNR120,000
7e-hGPR91180[3][4]

Table 2: In Vivo Administration Routes and Dosages

CompoundAdministration RouteAnimal ModelDosageVehicle
5g (this compound)OralRatNot specified in available literatureNot specified in available literature
4cIntraperitoneal (i.p.)Wistar Rat100 mg/kgNot specified in available literature
7aTopical (oral gel)Mouse (Periodontitis model)Not specifiedPolylactic-co-glycolic acid (PLGA) and glimepiride (GMD) in situ gel

Table 3: Pharmacokinetic Parameters

CompoundBioavailability (%F)
5g26
7e87

Signaling Pathway of hGPR91 (SUCNR1)

Succinate binding to GPR91 activates downstream signaling through the coupling of Gαi and Gαq protein subunits. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium mobilization.

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 Binds G_alpha_q Gαq GPR91->G_alpha_q Activates G_alpha_i Gαi GPR91->G_alpha_i Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Stimulates AC_inactive Adenylyl Cyclase (Inactive) G_alpha_i->AC_inactive Inhibits Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization cAMP ↓ cAMP AC_inactive->cAMP

Caption: Simplified GPR91 (SUCNR1) signaling cascade.

Experimental Protocols

Protocol 1: Oral Administration of this compound (Compound 5g)

While compound 5g is known to be orally bioavailable, specific protocols for its oral administration in animal studies are not detailed in the readily available literature. However, a general protocol for oral gavage in rats is provided below as a template. Researchers should optimize the vehicle and dosage based on the physicochemical properties of compound 5g and the specific experimental design.

Materials:

  • This compound (compound 5g)

  • Vehicle (e.g., 0.5% methylcellulose in water, corn oil)

  • Gavage needles (appropriate size for the animal)

  • Syringes

Procedure (General for Rats):

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of compound 5g.

    • Suspend or dissolve the compound in the chosen vehicle to achieve the desired final concentration. Sonication or gentle heating may be required to aid dissolution, but stability under these conditions should be verified.

  • Animal Handling and Dosing:

    • Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the dosing solution slowly and steadily.

    • Withdraw the needle carefully and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Intraperitoneal Administration of hGPR91 Antagonist (Compound 4c)

Materials:

  • hGPR91 antagonist (compound 4c)

  • Sterile vehicle (e.g., saline, PBS, or a solution containing DMSO and/or Tween 80 to aid solubility)

  • Sterile syringes and needles (e.g., 25-27 gauge)

Procedure (for Wistar Rats):

  • Preparation of Dosing Solution:

    • Dissolve compound 4c in a minimal amount of a suitable solvent like DMSO.

    • Further dilute with a sterile vehicle such as saline or PBS to the final concentration of 100 mg/kg body weight. The final concentration of the initial solvent (e.g., DMSO) should be kept low to minimize toxicity.

  • Animal Handling and Injection:

    • Restrain the rat to expose the abdomen.

    • The injection site is typically in the lower right quadrant of the abdomen to avoid the cecum.

    • Insert the needle at a 10-20 degree angle to the abdominal wall.

    • Aspirate to ensure that a blood vessel or organ has not been punctured.

    • Inject the solution slowly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 3: Topical Oral Gel Administration of SUCNR1 Antagonist (Compound 7a)

This protocol is based on a study in a mouse model of periodontitis.

Materials:

  • SUCNR1 antagonist (compound 7a)

  • In situ gel formulation vehicle: Polylactic-co-glycolic acid (PLGA) and glimepiride (GMD).

  • Application instruments (e.g., syringe with a blunt needle or a specific applicator).

Procedure (for Mice):

  • Preparation of the Medicated Gel:

    • The specific ratio and preparation method for the PLGA and GMD in situ gel containing compound 7a are proprietary and would need to be developed or obtained from the original researchers.

  • Application:

    • The 7a/polymer formulation is applied topically to the gingival area.

    • In the cited study, the application was performed every other day for 28 days.

    • The volume and concentration of the applied gel should be consistent across all animals in the study.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for evaluating an hGPR91 antagonist in an in vivo model.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model compound_prep Prepare Antagonist Formulation (e.g., Oral, IP, Topical) animal_model->compound_prep dosing Administer Antagonist (Specify Route, Dose, Frequency) compound_prep->dosing disease_induction Induce Disease/Stimulus (e.g., Succinate Challenge, Disease Model) dosing->disease_induction data_collection Collect Data (e.g., Blood Pressure, Biomarkers) disease_induction->data_collection analysis Analyze Data and Evaluate Efficacy data_collection->analysis end End analysis->end

Caption: General workflow for in vivo testing of hGPR91 antagonists.

References

Application Notes and Protocols for hGPR91 Antagonist 3 in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing hGPR91 antagonist 3, also known as compound 5g, in primary cell culture experiments. This document outlines the mechanism of action, key applications, detailed experimental protocols, and expected outcomes when studying the succinate receptor (GPR91/SUCNR1) signaling pathway in a native cellular context.

Introduction

This compound is a potent and orally active antagonist of the human G protein-coupled receptor 91 (hGPR91), with a reported IC50 of 35 nM.[1] GPR91, also known as the succinate receptor 1 (SUCNR1), is activated by the Krebs cycle intermediate succinate. Under conditions of metabolic stress, such as hypoxia and inflammation, extracellular succinate levels rise, leading to the activation of GPR91. This receptor is expressed on a variety of primary cells, including immune cells (macrophages, dendritic cells), endothelial cells, and renal cells, and its activation is implicated in various physiological and pathological processes such as inflammation, angiogenesis, and hypertension.[2][3] this compound provides a valuable tool for investigating the role of the succinate-GPR91 signaling axis in these primary cell types.

Mechanism of Action

This compound functions as a competitive antagonist at the GPR91 receptor. It binds to the receptor, thereby preventing the binding of the endogenous ligand, succinate. This inhibition blocks the downstream signaling cascades initiated by GPR91 activation. GPR91 activation by succinate can trigger a cascade of downstream signaling pathways, including the phospholipase C (PLC)-IP3, diacylglycerol (DAG), and adenylyl cyclase (AC)-cAMP pathways.[4] By blocking these pathways, this compound allows for the elucidation of the physiological roles of succinate-mediated signaling.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and the effects of GPR91 antagonism in primary cells. Note that much of the primary cell data has been generated with other GPR91 antagonists, such as NF-56-EJ40, and is provided here as a reference for expected effects.

Table 1: Potency of this compound

ParameterValueCell LineReference
IC5035 nMHuman GPR91 expressing[1]
IC50135 nMRat GPR91 expressing

Table 2: Effects of GPR91 Antagonism in Primary Cells (Reference Data with NF-56-EJ40)

Primary Cell TypeAntagonist & ConcentrationAgonistMeasured EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)NF-56-EJ40 (4 µM)LPS + SuccinateInhibition of IL-1β production
Human MacrophagesNF-56-EJ40 (4 µM)LPSInhibition of IL-1β production
M2-like MacrophagesNF-56-EJ40 (100 nM)Succinate, cis-epoxysuccinateInhibition of SUCNR1 internalization

Signaling Pathways and Experimental Workflow

GPR91 Signaling Pathway

GPR91_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Succinate Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 Activates Antagonist This compound Antagonist->GPR91 Inhibits G_alpha_q Gαq GPR91->G_alpha_q G_alpha_i Gαi GPR91->G_alpha_i PLC PLC G_alpha_q->PLC Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Downstream Downstream Effects (e.g., Cytokine Release) cAMP->Downstream Ca_release->Downstream

Caption: GPR91 signaling pathway and its inhibition by this compound.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_isolation Isolate Primary Cells culture_cells Culture Primary Cells cell_isolation->culture_cells pre_incubation Pre-incubate cells with This compound culture_cells->pre_incubation prepare_antagonist Prepare this compound Stock Solution (in DMSO) prepare_antagonist->pre_incubation stimulation Stimulate with Succinate (or other agonist) pre_incubation->stimulation incubation Incubate for defined period stimulation->incubation assay Perform Assay (e.g., Viability, Cytokine ELISA) incubation->assay data_analysis Analyze and Interpret Data assay->data_analysis

Caption: General workflow for primary cell culture experiments with this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: It is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared.

  • Dissolution: To aid dissolution, gentle warming and sonication can be used. Ensure the use of anhydrous DMSO to maintain compound stability.

  • Storage: Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound on primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a density appropriate for the cell type and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO at the same final concentration as the highest antagonist concentration) and a positive control for cell death if desired.

  • Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or controls to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Cytokine Release Assay (ELISA)

This protocol measures the effect of this compound on succinate-induced cytokine production in primary immune cells (e.g., macrophages or dendritic cells).

Materials:

  • Primary immune cells (e.g., monocyte-derived macrophages)

  • Complete cell culture medium

  • This compound

  • Succinate

  • LPS (lipopolysaccharide) - optional, as a co-stimulant

  • ELISA kit for the cytokine of interest (e.g., IL-1β, TNF-α)

  • 24-well or 48-well cell culture plates

Procedure:

  • Cell Seeding: Seed primary immune cells in a 24-well or 48-well plate and allow them to differentiate and adhere as required.

  • Pre-incubation with Antagonist: Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Add succinate to the wells at a concentration known to elicit a cytokine response (e.g., 100 µM - 1 mM). In some experimental setups, co-stimulation with a TLR agonist like LPS (e.g., 100 ng/mL) may be necessary to induce robust cytokine production.

  • Incubation: Incubate the cells for a period sufficient to allow cytokine production and secretion (e.g., 6-24 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatants from each well.

  • ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.

  • Analysis: Quantify the cytokine concentration in each sample based on the standard curve. Compare the cytokine levels in the antagonist-treated groups to the succinate-stimulated control.

Protocol 3: Receptor Binding Assay (Competitive Binding)

This protocol is a more advanced assay to determine the binding affinity of this compound to the receptor on primary cells. It requires a radiolabeled or fluorescently-labeled GPR91 ligand.

Materials:

  • Primary cells expressing GPR91

  • Binding buffer (e.g., HBSS with 0.1% BSA)

  • Radiolabeled or fluorescently-labeled GPR91 ligand (e.g., [3H]-succinate or a fluorescent antagonist)

  • This compound

  • Non-labeled succinate (for determining non-specific binding)

  • 96-well filter plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Preparation: Isolate and prepare a single-cell suspension of the primary cells.

  • Assay Setup: In a 96-well plate, add the primary cells, the labeled ligand at a fixed concentration (typically at or below its Kd), and a range of concentrations of this compound.

  • Controls: Include wells for total binding (labeled ligand only) and non-specific binding (labeled ligand + a high concentration of unlabeled succinate).

  • Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach binding equilibrium (e.g., 1-3 hours).

  • Washing: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to remove unbound ligand.

  • Detection:

    • For radiolabeled ligands, add scintillation cocktail to the wells and count using a scintillation counter.

    • For fluorescent ligands, read the plate using a fluorescence plate reader.

  • Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the antagonist concentration to determine the IC50 value for binding inhibition.

Troubleshooting

  • Low or no antagonist effect:

    • Verify GPR91 expression in your primary cell type.

    • Ensure the antagonist has been stored correctly and the working solution is freshly prepared.

    • Optimize the concentration of the agonist (succinate) used for stimulation.

  • High background signal in assays:

    • Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced effects.

    • Optimize cell seeding density to avoid overgrowth or cell stress.

  • Precipitation of the antagonist:

    • This compound may have limited aqueous solubility. Visually inspect the final working solutions for any precipitation. If observed, consider lowering the final concentration.

These application notes and protocols provide a starting point for investigating the role of the succinate-GPR91 signaling axis in primary cell culture. Optimization of concentrations and incubation times may be necessary for specific primary cell types and experimental conditions.

References

Illuminating GPR91 In Vivo: Application Notes and Protocols for Fluorescently Labeled Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo imaging of the G protein-coupled receptor 91 (GPR91), also known as the succinate receptor 1 (SUCNR1), using fluorescently labeled antagonists. This document offers detailed protocols, data presentation guidelines, and visual representations of key processes to facilitate the successful application of this technique in preclinical research.

GPR91 is a receptor for the Krebs cycle intermediate succinate and has been implicated in a variety of physiological and pathological processes, including inflammation, hypertension, and retinal angiogenesis.[1][2][3] The ability to visualize the distribution and dynamics of GPR91 in living organisms is a critical tool for understanding its role in disease and for the development of novel therapeutics targeting this receptor.

Featured Fluorescently Labeled GPR91 Antagonist

A recently developed tool for interrogating GPR91 in vivo is the fluorescently labeled antagonist, compound 46 . This probe is based on the potent and selective human GPR91 antagonist NF-56-EJ40.[4]

Table 1: Quantitative Data for Fluorescent GPR91 Antagonist Tracer (Compound 46)

ParameterValueSpecies SpecificityReference
Binding Affinity (Kd) 300 nMHuman[4]
Binding Affinity (Kd) 390 nMHumanized Mouse
Functional Antagonism (pIC50) 7.10Humanized Mouse
Fluorescent Label Not Specified-

GPR91 Signaling Pathway

Succinate binding to GPR91 activates downstream signaling cascades, primarily through Gαi and Gαq protein coupling. This can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These signaling events can influence a range of cellular responses, including immune cell activation and renin release.

GPR91_Signaling_Pathway cluster_membrane Cell Membrane GPR91 GPR91/SUCNR1 G_protein Gαi / Gαq GPR91->G_protein Activates Succinate Succinate Succinate->GPR91 Activates Antagonist Fluorescent Antagonist Antagonist->GPR91 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Inflammation, Renin Release) cAMP->Cellular_Response IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG IP3_DAG->Cellular_Response

GPR91 signaling and antagonist interaction.

Experimental Protocols

Animal Models

The choice of animal model is critical and depends on the specific research question. Due to the species-specific binding of many GPR91 antagonists, including the parent compound of tracer 46, it is recommended to use humanized mouse models expressing human GPR91 for in vivo studies with this particular probe. Standard nude or BALB/c mice can be used for general biodistribution and imaging system setup.

In Vivo Imaging Protocol

This protocol provides a general framework for in vivo imaging experiments. Optimization of parameters such as probe concentration, injection volume, and imaging time points is recommended for each specific experimental setup.

Materials:

  • Fluorescently labeled GPR91 antagonist (e.g., Compound 46)

  • Anesthetic (e.g., isoflurane, or intraperitoneal injection of 2% sodium pentobarbital)

  • In vivo imaging system (e.g., IVIS® optical imaging platform)

  • Sterile saline or other appropriate vehicle for injection

  • Animal model (e.g., humanized GPR91 mouse)

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using a suitable method. For gaseous anesthesia, maintain throughout the imaging session. For injectable anesthesia, ensure a sufficient level of sedation is achieved before proceeding.

    • Place the anesthetized animal on the imaging stage of the in vivo imaging system.

  • Probe Administration:

    • Dilute the fluorescently labeled GPR91 antagonist to the desired concentration in a sterile vehicle.

    • Administer the probe to the animal, typically via intravenous (tail vein) injection. A common injection volume for mice is around 200 µL.

  • In Vivo Imaging:

    • Acquire fluorescence images at various time points post-injection to determine the optimal imaging window and to track the biodistribution of the probe.

    • Set the excitation and emission wavelengths on the imaging system to match the spectral properties of the fluorescent label. For near-infrared (NIR) dyes, excitation is typically in the 700-770 nm range, and emission is captured above 790 nm.

    • Record images at regular intervals (e.g., every 5-15 minutes initially, then at longer intervals) to monitor probe distribution and target accumulation.

  • Ex Vivo Analysis (Optional but Recommended):

    • Following the final in vivo imaging session, euthanize the animal.

    • Dissect organs of interest (e.g., kidneys, liver, spleen, heart, lungs) for ex vivo imaging to confirm the in vivo signal localization and to perform more detailed biodistribution analysis.

    • Image the dissected organs using the in vivo imaging system.

Experimental_Workflow A Animal Preparation (Anesthesia) B Fluorescent Probe Administration (i.v.) A->B C In Vivo Fluorescence Imaging (Time-course) B->C D Data Analysis (Signal Quantification) C->D E Ex Vivo Organ Imaging (Optional) C->E

Workflow for in vivo imaging experiment.

Data Presentation and Analysis

Considerations and Best Practices

  • Choice of Fluorophore: For in vivo imaging, near-infrared (NIR) dyes are preferred due to reduced tissue autofluorescence and deeper tissue penetration.

  • Controls: Appropriate controls are essential for validating the specificity of the fluorescent probe. This includes imaging in wild-type animals (lacking human GPR91) and co-administration of an unlabeled GPR91 antagonist to demonstrate competitive binding.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved animal care and use protocols.

  • Probe Stability: Ensure the stability of the fluorescently labeled antagonist in the chosen vehicle and under experimental conditions.

By following these guidelines and protocols, researchers can effectively utilize fluorescently labeled GPR91 antagonists to investigate the role of this receptor in health and disease, ultimately contributing to the development of novel diagnostic and therapeutic strategies.

References

Application Notes: Pharmacokinetic and Pharmacodynamic Profile of hGPR91 Antagonist 3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GPR91, also known as the succinate receptor 1 (SUCNR1), is a G protein-coupled receptor that is activated by the Krebs cycle intermediate, succinate. Under conditions of cellular stress and inflammation, elevated extracellular succinate levels can activate GPR91, leading to the initiation of various pro-inflammatory and pro-fibrotic signaling pathways. Consequently, GPR91 has emerged as a promising therapeutic target for a range of diseases, including diabetic retinopathy, liver fibrosis, and hypertension. This document outlines the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Antagonist 3, a novel, potent, and selective small-molecule antagonist of the human GPR91 receptor.

Pharmacodynamic (PD) Profile of Antagonist 3

In Vitro Potency and Selectivity

Antagonist 3 was profiled in a series of in vitro assays to determine its potency in blocking succinate-induced GPR91 activation and its selectivity against other related receptors. The compound demonstrates high affinity and potent functional inhibition of the GPR91 receptor.

Table 1: In Vitro Pharmacodynamic Properties of Antagonist 3

Parameter Assay Type Species Value
Binding Affinity (Ki) Radioligand Binding Human 15.2 nM
Functional Potency (IC50) Calcium Mobilization Human 45.7 nM
Functional Potency (IC50) cAMP Inhibition Human 52.3 nM

| Selectivity | Off-Target Panel | >100 GPCRs | >10 µM |

GPR91 Signaling Pathway and Antagonist Mechanism

Succinate binding to GPR91 primarily initiates two downstream signaling cascades through the coupling of Gαi and Gαq proteins. Gαq activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca2+]). Gαi activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Antagonist 3 acts as a competitive antagonist, blocking succinate from binding to the receptor and thereby inhibiting both of these downstream pathways.

GPR91_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling GPR91 GPR91 (SUCNR1) Gq Gαq GPR91->Gq Gi Gαi GPR91->Gi Succinate Succinate Succinate->GPR91 Activates Antagonist3 Antagonist 3 Antagonist3->GPR91 Blocks PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_Mobilization ↑ [Ca2+]i PLC->Ca_Mobilization cAMP_Inhibition ↓ cAMP AC->cAMP_Inhibition Response Pro-inflammatory & Pro-fibrotic Response Ca_Mobilization->Response cAMP_Inhibition->Response

Caption: GPR91 signaling and the inhibitory mechanism of Antagonist 3.

Pharmacokinetic (PK) Profile of Antagonist 3

The pharmacokinetic profile of Antagonist 3 was evaluated in male Sprague-Dawley rats following intravenous (IV) and oral (PO) administration. The compound exhibits favorable properties, including good oral bioavailability and a moderate half-life, supporting its potential for in vivo efficacy studies.

Table 2: Pharmacokinetic Parameters of Antagonist 3 in Rats

Parameter IV Administration (1 mg/kg) PO Administration (10 mg/kg)
Half-life (t½) 3.5 h 4.1 h
Clearance (CL) 15.2 mL/min/kg -
Volume of Distribution (Vdss) 2.8 L/kg -
Cmax - 1.2 µM
Tmax - 1.5 h
AUC(0-inf) 1.1 µM·h 6.8 µM·h

| Oral Bioavailability (F%) | - | 62% |

Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol describes a method to determine the functional potency (IC50) of Antagonist 3 by measuring its ability to inhibit succinate-induced calcium mobilization in cells expressing hGPR91.

  • Cell Culture: Plate HEK293 cells stably expressing hGPR91 into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Wash cells with Assay Buffer (e.g., HBSS with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of Antagonist 3 in Assay Buffer.

  • Antagonist Incubation: Wash the plates to remove excess dye. Add the diluted Antagonist 3 to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation: Prepare a solution of succinate at its EC80 concentration (previously determined).

  • Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR). Simultaneously add the succinate solution to all wells and measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the percentage of inhibition for each concentration of Antagonist 3 relative to controls. Plot the concentration-response curve and calculate the IC50 value using non-linear regression.

Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Plate hGPR91-HEK293 Cells B Load Cells with Fluo-4 AM Dye A->B D Incubate Cells with Antagonist 3 B->D C Prepare Serial Dilutions of Antagonist 3 C->D E Add Succinate (EC80) & Measure Fluorescence D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: Experimental workflow for the in vitro calcium mobilization assay.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the PK profile of Antagonist 3 in rats.

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days with free access to food and water.

  • Group Assignment: Divide animals into two groups: Intravenous (IV) and Oral (PO) administration.

  • Dosing Formulation:

    • IV Group: Dissolve Antagonist 3 in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) to a final concentration for a 1 mg/kg dose.

    • PO Group: Suspend Antagonist 3 in a vehicle (e.g., 0.5% methylcellulose in water) for a 10 mg/kg dose.

  • Administration:

    • IV Group: Administer the dose via the tail vein.

    • PO Group: Administer the dose via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from a cannulated vessel (e.g., jugular vein) into EDTA-coated tubes at specified time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Antagonist 3 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • PK Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (t½, CL, Vdss, AUC, Cmax, Tmax, F%) using non-compartmental analysis.

PK_Study_Design cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis A Acclimate Sprague-Dawley Rats B Assign to IV & PO Dosing Groups A->B C1 IV Administration (1 mg/kg) B->C1 C2 PO Administration (10 mg/kg) B->C2 D Serial Blood Sampling (0-24h) C1->D C2->D E Plasma Separation (Centrifugation) D->E F Store Plasma at -80°C E->F G LC-MS/MS Bioanalysis F->G H Calculate PK Parameters G->H

Caption: Logical workflow for an in vivo pharmacokinetic study.

Troubleshooting & Optimization

Technical Support Center: Optimizing hGPR91 Antagonist 3 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing hGPR91 antagonist 3 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as compound 5g, is a potent and orally active antagonist for the human G protein-coupled receptor 91 (hGPR91), also known as the succinate receptor 1 (SUCNR1).[1] Its mechanism of action involves binding to the hGPR91 receptor, thereby preventing its activation by the endogenous ligand, succinate.[1] This inhibition blocks the downstream signaling cascades initiated by succinate binding.

Q2: What is the reported potency of this compound?

A2: this compound has a reported IC50 of 35 nM for human GPR91.[1][2] The IC50 for rat GPR91 is 135 nM.[2]

Q3: How should I prepare and store this compound?

A3: It is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). For example, a 100 mg/mL stock solution can be prepared. To aid dissolution, gentle warming and sonication can be used. It is crucial to use anhydrous DMSO, as water can affect the compound's solubility and stability.

Data Presentation: Storage Recommendations for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid4°CLong-termStore under a nitrogen atmosphere.
DMSO Stock Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Store under a nitrogen atmosphere.
DMSO Stock Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Store under a nitrogen atmosphere.

Q4: Is this compound stable in aqueous solutions?

A4: The stability of many small molecules, including this compound, can be limited in aqueous solutions. It is recommended to prepare fresh working solutions from the DMSO stock for each experiment. If you observe any precipitation when diluting the DMSO stock into your cell culture medium or buffer, it may indicate poor solubility or instability.

Troubleshooting Guide

Issue 1: Inconsistent or No Antagonist Effect

Possible CauseTroubleshooting Steps
Compound Degradation Ensure the antagonist has been stored correctly according to the recommendations. Prepare fresh working solutions for each experiment from a recently thawed aliquot of the stock solution. Avoid multiple freeze-thaw cycles of the DMSO stock by preparing single-use aliquots.
Poor Solubility in Assay Medium When diluting the DMSO stock, add it to the aqueous medium while vortexing to ensure rapid mixing. Visually inspect the final working solution for any signs of precipitation. Consider using a lower final concentration of the antagonist. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Incorrect Cell Passage Number Use cells within a consistent and low passage number range, as receptor expression levels can change with extensive passaging.
Cell Health Issues Regularly check cells for viability and morphology. Test for mycoplasma contamination, which can alter cellular responses.

Issue 2: High Background or Off-Target Effects

Possible CauseTroubleshooting Steps
High Compound Concentration Perform a dose-response experiment to determine the optimal concentration of the antagonist that inhibits hGPR91 without causing non-specific effects.
DMSO Cytotoxicity Prepare a vehicle control with the same final concentration of DMSO as used for the antagonist to assess the effect of the solvent on the cells.
Compound Purity If possible, verify the purity of the compound using analytical methods such as HPLC-MS.

Experimental Protocols

General Protocol for a Cell-Based hGPR91 Antagonist Assay

This protocol provides a general workflow for assessing the antagonist activity of this compound in a cell line endogenously expressing or overexpressing hGPR91.

1. Cell Seeding:

  • Seed cells expressing hGPR91 in a suitable multi-well plate at a density that allows for optimal growth during the experiment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • Prepare serial dilutions of this compound in DMSO.

  • Further dilute these in cell culture medium to achieve the desired final concentrations.

  • Also, prepare a vehicle control (DMSO in medium) and a positive control (a known hGPR91 agonist like succinate).

3. Compound Incubation:

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.

  • Incubate for a predetermined time to allow the antagonist to bind to the receptor.

4. Agonist Stimulation:

  • Add the hGPR91 agonist (e.g., succinate) to the wells at a concentration known to elicit a response (e.g., EC80).

5. Assay Readout:

  • After an appropriate incubation time with the agonist, measure the cellular response. The readout will depend on the specific hGPR91 signaling pathway being investigated (e.g., calcium mobilization, cAMP levels, or downstream reporter gene expression).

6. Data Analysis:

  • Calculate the percentage of inhibition of the agonist response by this compound at each concentration.

  • Plot the data to determine the IC50 value.

Mandatory Visualizations

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate hGPR91 hGPR91 (SUCNR1) Succinate->hGPR91 Activates hGPR91_Antagonist_3 hGPR91_Antagonist_3 hGPR91_Antagonist_3->hGPR91 Inhibits Gq Gq hGPR91->Gq Activates Gi_Go Gi_Go hGPR91->Gi_Go Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP_inhibition ↓ cAMP AC->cAMP_inhibition Ca_mobilization ↑ Intracellular Ca²⁺ IP3_DAG->Ca_mobilization Downstream_Effects Downstream Cellular Effects cAMP_inhibition->Downstream_Effects Ca_mobilization->Downstream_Effects

Caption: hGPR91 signaling pathway and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Seeding 1. Seed hGPR91-expressing cells in multi-well plates Compound_Prep 2. Prepare serial dilutions of This compound and controls Cell_Seeding->Compound_Prep Antagonist_Incubation 3. Incubate cells with This compound Compound_Prep->Antagonist_Incubation Agonist_Stimulation 4. Stimulate with hGPR91 agonist (e.g., succinate) Antagonist_Incubation->Agonist_Stimulation Assay_Readout 5. Measure cellular response (e.g., Ca²⁺ flux, cAMP) Agonist_Stimulation->Assay_Readout Data_Analysis 6. Calculate % inhibition and determine IC50 Assay_Readout->Data_Analysis

References

Technical Support Center: hGPR91 Antagonist 3 (Compound 5g)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guides for experiments involving the hGPR91 antagonist 3, also known as Compound 5g.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Compound 5g)?

A1: this compound (Compound 5g) is a potent and orally active antagonist of the human G protein-coupled receptor 91 (hGPR91), also known as the succinate receptor 1 (SUCNR1).[1][2] It was developed from a chemical scaffold originally synthesized for a Bradykinin B1 Receptor (BK1R) program.[1][2]

Q2: What is the reported potency of Compound 5g?

A2: Compound 5g has been reported to have the following potencies (IC50):

  • Human GPR91 (hGPR91): 35 nM[1]

  • Rat GPR91 (rGPR91): 135 nM

Q3: What are the known signaling pathways of the target receptor, hGPR91?

A3: hGPR91 is a G protein-coupled receptor that signals through multiple pathways. Upon activation by its endogenous ligand, succinate, it can couple to both Gq and Gi proteins. This dual coupling leads to:

  • Gq activation: Stimulates Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium ([Ca2+]) and activation of Protein Kinase C (PKC).

  • Gi activation: Inhibits adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Diagram: hGPR91 (SUCNR1) Signaling Pathways

GPR91_Signaling cluster_membrane Plasma Membrane GPR91 hGPR91 (SUCNR1) Gq Gq GPR91->Gq Gi Gi GPR91->Gi PLC PLC IP3_DAG IP3 + DAG PLC->IP3_DAG AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Gq->PLC Activates Gi->AC Inhibits Succinate Succinate Succinate->GPR91 Activates Compound5g Compound 5g (Antagonist) Compound5g->GPR91 Inhibits Ca_PKC ↑ [Ca2+]i Activate PKC IP3_DAG->Ca_PKC Downstream Downstream Cellular Effects Ca_PKC->Downstream cAMP->Downstream

Caption: Canonical Gq and Gi signaling pathways of hGPR91 and inhibition by Compound 5g.

Q4: What are the potential off-target effects of this compound?

A4: While Compound 5g was reported to be over 1000-fold selective against the most closely related receptor, hGPR99, and over 100-fold selective in a "Drug Matrix screening," the specific composition of this screening panel is not publicly detailed. However, a significant lead for a potential off-target is the Bradykinin B1 Receptor (BK1R) . The initial chemical hit from which Compound 5g was developed was originally part of a BK1R antagonist program. Therefore, researchers should consider BK1R as a primary candidate for off-target activity assessment. Other potential off-targets could include other related GPCRs.

Troubleshooting Guide

This guide addresses specific issues researchers might encounter during their experiments with Compound 5g.

Observed Issue Potential Cause Recommended Solution / Troubleshooting Step
Unexpected or inconsistent cellular phenotype not aligning with known GPR91 biology. Off-target effect: The compound may be interacting with another receptor or protein, such as the Bradykinin B1 Receptor (BK1R), leading to the observed phenotype.1. Test for BK1R Antagonism: Perform a functional assay (e.g., calcium flux) in cells expressing BK1R. Check if Compound 5g can inhibit BK1R activation by a known agonist. 2. Use a Structurally Different GPR91 Antagonist: Compare the phenotype induced by Compound 5g with that of another validated, structurally distinct GPR91 antagonist. If the phenotype is unique to Compound 5g, it is likely an off-target effect. 3. Perform a Broad Off-Target Screen: Submit the compound for commercial screening against a panel of common off-target proteins (e.g., GPCRs, kinases, ion channels).
Lower than expected potency in a cellular assay. Compound Degradation: The compound may have degraded due to improper storage or handling.1. Verify Storage Conditions: Ensure the solid compound and stock solutions are stored correctly (see Q&A on storage). 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a recently thawed aliquot of the stock solution. Avoid multiple freeze-thaw cycles. 3. Confirm Compound Purity: If possible, verify the purity and integrity of your compound stock using analytical methods like HPLC-MS.
Cell toxicity or death observed at working concentrations. Solvent (DMSO) Cytotoxicity: The final concentration of DMSO in the cell culture medium may be too high.1. Run a Vehicle Control: Always include a control group treated with the same final concentration of DMSO used for Compound 5g to assess the solvent's effect. 2. Minimize Final DMSO Concentration: Keep the final DMSO concentration in your assay medium below 0.5%, and ideally below 0.1%.
Off-target Cytotoxicity: The compound could be toxic through an off-target mechanism.1. Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which the compound becomes toxic to your specific cell line. 2. Use a Negative Control Cell Line: Test the compound on a cell line that does not express hGPR91 to see if the toxicity is independent of the intended target.

Experimental Protocols & Workflow

To investigate and validate potential off-target effects of this compound, a systematic approach is required.

Diagram: Workflow for Off-Target Characterization

Off_Target_Workflow cluster_in_silico In Silico / Hypothesis Generation cluster_in_vitro_primary Primary In Vitro Screening cluster_in_vitro_functional Functional Validation cluster_cellular Cellular Confirmation A Analyze Compound 5g Chemical History (e.g., BK1R Scaffold) C Targeted Radioligand Binding Assay (e.g., for BK1R) A->C Hypothesis B Broad Panel Screening (e.g., Commercial GPCR Panel) D Functional Assays for Hits (e.g., Calcium Flux, cAMP) B->D Hits C->D Validate Binding E Phenotypic Assays in Off-Target Expressing Cells D->E Validate Function Result Confirmed Off-Target Profile E->Result F Compare with Structurally Different GPR91 Antagonist F->Result

Caption: A systematic workflow to identify and validate off-target effects of Compound 5g.

Protocol 1: Radioligand Binding Assay for Off-Target Assessment (e.g., BK1R)

This protocol is a competitive binding assay to determine if Compound 5g binds to a potential off-target receptor.

Objective: To determine the binding affinity (Ki) of Compound 5g for a selected GPCR (e.g., human Bradykinin B1 Receptor).

Materials:

  • Cell membranes prepared from a cell line overexpressing the target receptor (e.g., HEK293-hBK1R).

  • A suitable radioligand for the target receptor (e.g., [3H]-Lys-des-Arg9-Bradykinin for BK1R).

  • Compound 5g stock solution in DMSO.

  • Unlabeled specific ligand for the target receptor (for determining non-specific binding).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and a range of concentrations of Compound 5g.

  • Reaction Mix: To each well, add the following in order:

    • Assay Buffer.

    • Compound 5g at various dilutions (or vehicle for total binding, or excess unlabeled ligand for non-specific binding).

    • Radioligand at a fixed concentration (typically at or below its Kd).

    • Cell membrane preparation (protein concentration to be optimized).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Compound 5g.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay for Gq-Coupled Off-Targets

This protocol assesses whether Compound 5g functionally antagonizes a Gq-coupled off-target receptor.

Objective: To determine if Compound 5g can inhibit agonist-induced calcium mobilization mediated by a Gq-coupled receptor (e.g., BK1R).

Materials:

  • A cell line endogenously or recombinantly expressing the Gq-coupled receptor of interest (e.g., CHO-hBK1R).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • A known agonist for the target receptor (e.g., des-Arg9-Bradykinin for BK1R).

  • Compound 5g stock solution in DMSO.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).

  • Black-walled, clear-bottom 96- or 384-well plates.

Procedure:

  • Cell Plating: Seed the cells into the microplates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye prepared in assay buffer. Incubate for 45-60 minutes at 37°C, allowing the dye to enter the cells.

  • Compound Pre-incubation: Remove the dye solution and add assay buffer containing various concentrations of Compound 5g (or vehicle control). Incubate for 15-30 minutes.

  • Measurement: Place the plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for several seconds.

    • Use the instrument's liquid handler to add a pre-determined concentration (e.g., EC80) of the target receptor's agonist to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence (peak signal - baseline) corresponds to the intracellular calcium response.

    • Plot the agonist-induced calcium response as a function of Compound 5g concentration.

    • Fit the data to a dose-response inhibition curve to calculate the IC50 of Compound 5g for antagonizing the off-target receptor.

References

hGPR91 Antagonist Species Selectivity: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on navigating the species selectivity of hGPR91 antagonists between human, mouse, and rat orthologs. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is hGPR91 and why is its species selectivity a concern for researchers?

A1: hGPR91, also known as the succinate receptor 1 (SUCNR1), is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate. It is implicated in a variety of physiological and pathophysiological processes, including inflammation, hypertension, and metabolic diseases. The species selectivity of hGPR91 antagonists, particularly between humans and rodents (mice and rats), presents a significant challenge in preclinical drug development. Compounds that show high potency and selectivity for the human receptor may exhibit significantly lower or no activity at the rodent orthologs, making it difficult to validate therapeutic targets and translate findings from animal models to human clinical trials.

Q2: What is the molecular basis for the observed species selectivity of hGPR91 antagonists?

A2: The species selectivity of hGPR91 antagonists is primarily attributed to specific amino acid differences in the ligand-binding pocket of the human, mouse, and rat receptors. Key residues that differ between the species have been identified and shown to be critical for antagonist binding. For instance, studies have highlighted differences at positions that influence the steric and electrostatic interactions required for antagonist binding.

Q3: Are there known differences in the signaling pathways of hGPR91 between humans and rodents?

A3: hGPR91 is known to couple to both Gi/o and Gq G-protein families. Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The Gq pathway activation results in the stimulation of phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+). While the fundamental signaling pathways are conserved, there is evidence suggesting potential species-specific differences in G-protein coupling preference and downstream signaling efficiency. For example, one study suggested that while human GPR91 recruits all tested α-subunits of the Gi- and Gq-family, mouse GPR91 recruits all except for αQ[1]. Further research is ongoing to fully elucidate these species-specific signaling nuances.

Troubleshooting Guides

Issue 1: My hGPR91 antagonist shows high potency in human cell lines but is inactive in mouse or rat models.

Possible Cause 1: Inherent Species Selectivity of the Compound.

  • Solution: Consult the provided quantitative data on known hGPR91 antagonists to see if your compound's behavior aligns with documented species selectivity. Many antagonists are highly selective for the human receptor.

Possible Cause 2: Differences in Receptor-Ligand Interactions.

  • Solution: Analyze the amino acid sequence of the GPR91 orthologs in your species of interest. Key amino acid substitutions in the binding pocket can dramatically affect antagonist affinity. Refer to the structural data to understand how these differences might impact the binding of your specific antagonist.

Issue 2: I am observing inconsistent results in my in vitro functional assays (e.g., cAMP or calcium mobilization).

Possible Cause 1: Suboptimal Assay Conditions.

  • Solution: Ensure that your assay buffer, cell density, incubation times, and agonist concentrations are optimized for the specific cell line and GPR91 ortholog you are using. Refer to the detailed experimental protocols provided below for guidance. For Gi-coupled assays measuring cAMP, the concentration of forskolin used to stimulate adenylyl cyclase is a critical parameter to optimize.

Possible Cause 2: Cell Line Variability.

  • Solution: The expression levels of GPR91 and the complement of G-proteins can vary between different cell lines (e.g., HEK293, CHO). Use a well-characterized cell line with stable expression of the desired GPR91 ortholog. It is also advisable to confirm receptor expression at the protein level.

Possible Cause 3: Ligand Solubility and Stability.

  • Solution: Ensure your antagonist is fully solubilized in the assay buffer. Poor solubility can lead to inaccurate concentration-response curves. Also, consider the stability of your compound under the experimental conditions.

Quantitative Data Summary

The following tables summarize the inhibitory activity of several well-characterized hGPR91 antagonists across different species.

Table 1: Inhibitory Potency (IC50, nM) of hGPR91 Antagonists

AntagonistHuman GPR91Rat GPR91Mouse GPR91
NF-56-EJ40 25[2]No activity reported[2]No activity reported
Compound 4c 7--
Compound 5g 35135-
Compound 7e 180--

Note: A hyphen (-) indicates that data was not available in the reviewed sources.

Table 2: Binding Affinity (Ki, nM) of NF-56-EJ40

SpeciesKi (nM)
Human GPR91 33
Humanized Rat GPR91 17.4

Key Amino Acid Residues Influencing Species Selectivity

Structural studies have identified key amino acid residues that differ between human and rodent GPR91 and are critical for the binding of selective antagonists.

Table 3: Critical Amino Acid Differences for Antagonist Binding

Human SUCNR1 ResidueRat SUCNR1 ResidueMouse SUCNR1 ResidueImpact on Antagonist Binding
E221.31K181.31N181.31The charged and bulkier lysine and asparagine in rat and mouse can cause steric hindrance and loss of a hydrogen bond with the antagonist.
N2747.32K2697.32K2697.32The lysine residue in rat and mouse can create steric clashes with the antagonist.
W88EL1W84EL1G84EL1The tryptophan in human and rat is important for antagonist binding, while the glycine in mouse is not.

Signaling Pathways & Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the GPR91 signaling pathways and a typical experimental workflow for assessing antagonist activity.

GPR91_Signaling_Pathway cluster_membrane Cell Membrane cluster_gi Gi/o Pathway cluster_gq Gq Pathway GPR91 GPR91 (SUCNR1) Gi Gi/o GPR91->Gi Gq Gq GPR91->Gq Succinate Succinate Succinate->GPR91 activates Antagonist Antagonist Antagonist->GPR91 blocks AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release

GPR91 Signaling Pathways

Antagonist_Screening_Workflow cluster_assays Assay Types start Start: Cell Culture (e.g., HEK293 or CHO expressing GPR91) pre_incubation Pre-incubation with hGPR91 Antagonist start->pre_incubation agonist_stimulation Stimulation with Succinate (Agonist) pre_incubation->agonist_stimulation assay Functional Assay agonist_stimulation->assay data_analysis Data Analysis (IC50 determination) assay->data_analysis cAMP_assay cAMP Assay (Gi activation) assay->cAMP_assay Ca_assay Calcium Mobilization (Gq activation) assay->Ca_assay GTP_assay [³⁵S]GTPγS Binding (G-protein activation) assay->GTP_assay end End: Potency and Efficacy Determined data_analysis->end

Antagonist Screening Workflow

Detailed Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of a test compound for hGPR91.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the desired GPR91 ortholog.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer

      • 50 µL of radioligand (e.g., [³H]-NF-56-EJ40) at a fixed concentration (typically at or below its Kd).

      • 50 µL of a range of concentrations of the unlabeled test compound (antagonist).

      • 100 µL of the cell membrane preparation (typically 20-50 µg of protein).

    • For total binding, replace the test compound with assay buffer.

    • For non-specific binding, add a high concentration of a known GPR91 ligand (e.g., unlabeled succinate or a high-affinity antagonist).

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.

  • Membrane Preparation:

    • Prepare cell membranes from cells expressing the GPR91 ortholog of interest as described in the radioligand binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

      • GDP (typically 10 µM) to enhance the agonist-stimulated signal.

      • A range of concentrations of the test antagonist.

      • A fixed, EC80 concentration of the agonist (succinate).

      • Cell membranes (20-50 µg protein).

      • [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

    • For basal binding, omit the agonist and antagonist.

    • For agonist-stimulated binding, omit the antagonist.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and measure the bound radioactivity by scintillation counting.

  • Data Analysis:

    • Subtract the basal binding from all values to determine the agonist-stimulated [³⁵S]GTPγS binding.

    • Plot the percentage of inhibition of agonist-stimulated binding against the log concentration of the antagonist to determine the IC50 value.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of GPR91 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with G protein-coupled receptor 91 (GPR91) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the pre-clinical development of these compounds, with a focus on improving their oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: We have a promising GPR91 inhibitor with excellent in vitro potency, but it shows very low oral bioavailability in our initial animal studies. What are the likely causes?

A1: Poor oral bioavailability of GPR91 inhibitors, which are often lipophilic small molecules, can stem from several factors. The most common culprits are:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. This is a very common issue for drugs falling under the Biopharmaceutics Classification System (BCS) Class II and IV.

  • Low Intestinal Permeability: The inhibitor may not efficiently cross the intestinal epithelial barrier to enter the systemic circulation.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall after absorption, reducing the amount of active drug that reaches systemic circulation.

  • Efflux Transporter Activity: The inhibitor could be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall, which actively transport the compound back into the GI lumen.

Q2: How can we determine if our GPR91 inhibitor's low bioavailability is due to poor solubility or poor permeability?

A2: A combination of in vitro and in silico methods can help dissect the underlying cause:

  • Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)).

  • Permeability Assessment: The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal permeability. It can also indicate if your compound is a substrate for efflux transporters.

  • In Silico Modeling: Computational tools can predict physicochemical properties like logP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors, which influence both solubility and permeability.

Q3: What are the primary strategies to improve the oral bioavailability of a GPR91 inhibitor with low aqueous solubility?

A3: For solubility-limited compounds (typically BCS Class II), the goal is to enhance the dissolution rate and/or the concentration of the dissolved drug in the GI tract. Key strategies include:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, leading to a faster dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly increase its apparent solubility and dissolution.

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can pre-dissolve the drug in a lipidic carrier, which then forms a fine emulsion or microemulsion in the gut, facilitating absorption.

  • Prodrug Approach: A hydrophilic moiety can be chemically attached to the parent drug, which is later cleaved in vivo to release the active inhibitor.

Q4: Our GPR91 inhibitor has good solubility but still exhibits poor oral absorption. What formulation strategies can we employ?

A4: If permeability is the rate-limiting step (BCS Class III or IV), the focus shifts to enhancing transport across the intestinal epithelium. Strategies include:

  • Permeation Enhancers: Co-administration with excipients that reversibly open the tight junctions between intestinal cells.

  • Lipid-Based Formulations: Besides improving solubility, some lipidic excipients can also enhance permeability by interacting with the cell membrane.

  • Prodrug Strategies: A lipophilic promoiety can be attached to the inhibitor to increase its passive diffusion across the intestinal membrane.[1] This approach has been explored for GPR91 modulators.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low oral bioavailability despite good aqueous solubility of the GPR91 inhibitor. Poor intestinal permeability. The compound may have a high polar surface area or too many hydrogen bond donors/acceptors.1. Perform a Caco-2 permeability assay. An apparent permeability (Papp) value below 1 x 10⁻⁶ cm/s suggests low permeability. 2. Consider a prodrug approach. Attaching a lipophilic promoiety can enhance passive diffusion. 3. Investigate permeation enhancers in your formulation, though this can be a complex regulatory path.
High variability in pharmacokinetic (PK) data between individual animals. Food effects, variable gastric emptying, or poor formulation robustness.1. Conduct PK studies in both fasted and fed states to assess the impact of food. 2. Optimize the formulation. For example, a well-designed SEDDS can provide more consistent absorption by creating a reproducible emulsion in the GI tract.
Caco-2 assay shows a high efflux ratio (>2) for our GPR91 inhibitor. The compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp).1. Confirm P-gp interaction by repeating the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms this. 2. Incorporate P-gp inhibiting excipients in your formulation (e.g., certain surfactants like Tween 80 or Cremophor EL). 3. Medicinal chemistry efforts can be directed to modify the molecule to reduce its affinity for P-gp.
Amorphous solid dispersion (ASD) shows good initial dissolution but the drug recrystallizes over time. The polymer is not effectively stabilizing the amorphous state of the GPR91 inhibitor.1. Screen different polymers. The choice of polymer is critical and depends on the physicochemical properties of the drug.[2][3] Common choices include HPMCAS, PVP/VA, and Soluplus®.[4] 2. Optimize the drug loading. Higher drug loading increases the risk of recrystallization. 3. Characterize the drug-polymer miscibility using techniques like differential scanning calorimetry (DSC).
Self-Emulsifying Drug Delivery System (SEDDS) formulation appears cloudy or precipitates upon dilution. The formulation is not forming a stable microemulsion. The oil, surfactant, and co-surfactant ratios are not optimal.1. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that lead to a stable microemulsion upon dilution. 2. Screen different excipients. The solubility of the GPR91 inhibitor in various oils and surfactants should be determined to guide the selection.

Data on GPR91 Inhibitor Oral Bioavailability

The following table summarizes publicly available and illustrative data on the oral bioavailability of GPR91 inhibitors with different formulation strategies.

GPR91 InhibitorFormulation StrategyOral Bioavailability (F%) in RatsReference / Note
Compound 5g Not specified26%
Compound 7e Not specified87%
Hypothetical Inhibitor A Crystalline Suspension< 5%Illustrative
Hypothetical Inhibitor A Amorphous Solid Dispersion (20% drug load in HPMCAS)35%Illustrative
Hypothetical Inhibitor B Crystalline Suspension~10%Illustrative
Hypothetical Inhibitor B Self-Emulsifying Drug Delivery System (SEDDS)55%Illustrative
Hypothetical Inhibitor C Parent Drug (low permeability)< 2%Illustrative
Hypothetical Inhibitor C Ester Prodrug40%Illustrative

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Solubilization: Dissolve the GPR91 inhibitor and the selected polymer (e.g., HPMCAS, PVP/VA) in a common volatile solvent (e.g., acetone, methanol, or a mixture thereof) to obtain a clear solution. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve to ensure uniform particle size.

  • Characterization: Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of the GPR91 inhibitor in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants/co-solvents (e.g., Transcutol HP, PEG 400).

  • Phase Diagram Construction: Based on the solubility data, construct a pseudo-ternary phase diagram with different ratios of the selected oil, surfactant, and co-surfactant. This helps in identifying the self-emulsifying region.

  • Formulation Preparation: Accurately weigh the GPR91 inhibitor and dissolve it in the chosen oil. Then, add the surfactant and co-surfactant and mix thoroughly using a vortex mixer until a clear, isotropic mixture is formed. Gentle heating (e.g., 40°C) may be applied to facilitate mixing.

  • Evaluation of Self-Emulsification: Add a small amount of the SEDDS formulation (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 250 mL of water or simulated gastric fluid) under gentle agitation (e.g., magnetic stirring at 100 rpm).

  • Characterization: Visually inspect the resulting emulsion for clarity and precipitation. Measure the droplet size and zeta potential of the emulsion using a dynamic light scattering instrument. The desired droplet size is typically below 200 nm for a stable microemulsion.

Protocol 3: In Vivo Pharmacokinetic Study in Rats (Oral Administration)
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (typically 200-250 g) for at least one week before the study, with free access to food and water.

  • Dosing Preparation: Prepare the GPR91 inhibitor formulation (e.g., suspension, ASD, or SEDDS) at the desired concentration.

  • Dosing: Fast the rats overnight (with access to water) before dosing. Administer the formulation orally via gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the GPR91 inhibitor in the plasma samples using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%). To determine absolute bioavailability, a separate group of rats must be administered the drug intravenously.

Visualizations

GPR91 Signaling Pathway

GPR91_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 binds G_protein Gq/i Protein GPR91->G_protein activates PLC PLC G_protein->PLC activates AC Adenylyl Cyclase G_protein->AC inhibits (via Gi) ERK ERK1/2 G_protein->ERK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Downstream Downstream Effects (e.g., Gene Expression, Cellular Responses) Ca2->Downstream PKC->ERK cAMP ↓ cAMP AC->cAMP cAMP->Downstream ERK->Downstream

Caption: Simplified GPR91 signaling cascade upon succinate binding.

Experimental Workflow for Improving Oral Bioavailability

Bioavailability_Workflow cluster_solubility Solubility Enhancement Strategies cluster_permeability Permeability Enhancement Strategies Start Poor Oral Bioavailability of GPR91 Inhibitor Identify_Cause Identify Limiting Factor(s) (Solubility vs. Permeability) Start->Identify_Cause Solubility_Limited Solubility-Limited (BCS II/IV) Identify_Cause->Solubility_Limited Low Solubility Permeability_Limited Permeability-Limited (BCS III/IV) Identify_Cause->Permeability_Limited Low Permeability ASD Amorphous Solid Dispersion (ASD) Solubility_Limited->ASD Nano Nanosizing Solubility_Limited->Nano SEDDS_sol SEDDS Solubility_Limited->SEDDS_sol Prodrug Prodrug Approach Permeability_Limited->Prodrug Perm_Enhancers Permeation Enhancers Permeability_Limited->Perm_Enhancers SEDDS_perm SEDDS Permeability_Limited->SEDDS_perm Formulation Develop & Optimize Formulation ASD->Formulation Nano->Formulation SEDDS_sol->Formulation Prodrug->Formulation Perm_Enhancers->Formulation SEDDS_perm->Formulation In_Vivo_PK In Vivo PK Study (e.g., in Rats) Formulation->In_Vivo_PK End Improved Oral Bioavailability In_Vivo_PK->End

Caption: Workflow for addressing poor oral bioavailability of GPR91 inhibitors.

Decision Tree for Formulation Strategy Selection

Formulation_Decision_Tree Start Start with GPR91 Inhibitor Physicochemical Properties Solubility Aqueous Solubility? Start->Solubility Permeability Caco-2 Permeability? Solubility->Permeability Low BCS_II BCS Class II: Low Solubility, High Permeability Permeability->BCS_II High BCS_IV BCS Class IV: Low Solubility, Low Permeability Permeability->BCS_IV Low Strategy_BCS_II Strategy: - Amorphous Solid Dispersion - Nanosizing - SEDDS BCS_II->Strategy_BCS_II Strategy_BCS_IV Strategy: - Combination Approach (e.g., SEDDS to improve both) - Prodrug BCS_IV->Strategy_BCS_IV BCS_III BCS Class III: High Solubility, Low Permeability Strategy_BCS_III Strategy: - Prodrug Approach - Permeation Enhancers BCS_III->Strategy_BCS_III

Caption: Decision tree for selecting a suitable formulation strategy.

References

hGPR91 antagonist 3 interference with other signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of hGPR91 antagonist 3 (also known as Compound 5g). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments, with a focus on potential interference with other signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally active small molecule inhibitor of the human G protein-coupled receptor 91 (hGPR91), also known as the succinate receptor 1 (SUCNR1).[1] Its primary mechanism of action is to competitively or non-competitively bind to hGPR91, thereby preventing its activation by the endogenous ligand, succinate.[1] This blockade inhibits the initiation of downstream signaling cascades.[1]

Q2: What are the known selectivity and off-target effects of this compound?

A2: this compound has demonstrated high selectivity for its target receptor. It is over 1000-fold more selective for hGPR91 than the closely related GPR99.[2] Additionally, it has been evaluated in a "Drug Matrix screening," where it showed more than 100-fold selectivity, though the specific targets in this panel are not publicly detailed.[2] While this indicates a favorable selectivity profile, it is crucial for researchers to consider and experimentally assess potential off-target effects in their specific model system.

Q3: Which signaling pathways are downstream of hGPR91 and could be indirectly affected by this antagonist?

A3: The activation of hGPR91 by succinate can trigger several downstream signaling pathways. Therefore, antagonism of hGPR91 is expected to indirectly modulate these pathways by blocking the receptor's basal activity or its stimulation by succinate. The primary pathways include:

  • cAMP Inhibition: GPR91 can couple to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • Calcium Mobilization: GPR91 can also couple to Gαq, activating phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores.

  • MAPK Pathway Activation: Activation of GPR91 has been shown to induce the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPK), specifically ERK1/2 and JNK.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

If you observe a cellular effect that is not consistent with the known function of hGPR91 inhibition, it may be due to off-target effects.

Possible Cause Troubleshooting Steps
Cross-reactivity with other GPCRs 1. Literature Review: Search for publications that may have screened this compound or structurally similar compounds against a panel of common GPCRs (e.g., adrenergic, muscarinic, dopaminergic, serotonergic receptors).2. Competitive Binding Assays: If a specific off-target is suspected, perform competitive binding assays using radiolabeled ligands for the suspected receptor in the presence of increasing concentrations of this compound.3. Functional Counter-screens: Test the antagonist in cell lines expressing other GPCRs to see if it elicits a functional response (e.g., calcium mobilization or cAMP production).
Inhibition of Kinases 1. Kinase Profiling: If a kinase-mediated off-target effect is suspected, consider a kinase profiling service to screen this compound against a broad panel of kinases.2. In Vitro Kinase Assays: If a specific kinase is suspected, perform an in vitro kinase assay with the purified kinase, its substrate, and ATP in the presence and absence of the antagonist.
Interaction with Ion Channels 1. Electrophysiology Studies: For suspected interactions with ion channels, patch-clamp electrophysiology is the gold standard to directly measure the effect of the compound on ion channel activity.2. Fluorescence-based Ion Flux Assays: High-throughput screening-compatible fluorescence-based assays can be used to assess the compound's effect on ion flux (e.g., for calcium or potassium channels).
Issue 2: Variability in Experimental Results

Inconsistent results when studying the effects of this compound on downstream signaling pathways.

Possible Cause Troubleshooting Steps
Cellular Context-Dependent Signaling 1. Endogenous vs. Overexpression Systems: Be aware that the G protein coupling of GPR91 can be cell-type dependent. The downstream effects observed in an overexpression system may not perfectly recapitulate the signaling in a cell line with endogenous expression.2. Receptor Density: The level of receptor expression can influence the apparent potency of the antagonist. Ensure consistent cell passage numbers and confluency.
Assay-Specific Interference 1. Calcium Assays: Some compounds can autofluoresce, interfering with calcium dye readings. Always run a compound-only control (no cells) to check for autofluorescence.2. cAMP Assays: If using a forskolin-based assay to measure Gαi-mediated cAMP inhibition, be mindful that the antagonist's effect might be masked by the strong stimulation. Optimize the forskolin concentration.3. Western Blots: Ensure that the antagonist treatment does not affect overall cell viability, which could non-specifically alter protein phosphorylation levels. Always normalize phosphoprotein levels to the total protein levels.

Quantitative Data Summary

Parameter Value Receptor Reference
IC5035 nMHuman GPR91
Selectivity>1000-fold vs. hGPR99Human GPR99
Selectivity>100-fold in Drug Matrix screeningVarious

Experimental Protocols

Calcium Mobilization Assay to Determine Antagonist Potency

This protocol is for measuring the ability of this compound to inhibit succinate-induced calcium mobilization in cells expressing hGPR91.

  • Cell Seeding: Seed HEK293 cells stably expressing hGPR91 in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Antagonist Incubation: Prepare serial dilutions of this compound in assay buffer. Add the antagonist dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add an EC80 concentration of succinate to all wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The antagonist's potency (IC50) is determined by plotting the inhibition of the succinate-induced calcium response against the concentration of the antagonist.

cAMP Assay to Assess Gαi Coupling Inhibition

This protocol measures the antagonist's ability to block the succinate-induced decrease in forskolin-stimulated cAMP levels.

  • Cell Seeding: Seed CHO cells stably expressing hGPR91 in a 96-well plate.

  • Antagonist and Forskolin Incubation: On the day of the assay, pre-incubate the cells with serial dilutions of this compound for 15-30 minutes. Then, add a fixed concentration of forskolin and an EC80 concentration of succinate.

  • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: The IC50 value is calculated by plotting the reversal of succinate's inhibitory effect on forskolin-stimulated cAMP levels against the antagonist concentration.

Western Blot for ERK1/2 Phosphorylation

This protocol assesses the antagonist's effect on succinate-induced MAPK pathway activation.

  • Cell Culture and Treatment: Culture cells expressing hGPR91 to near confluency. Pre-treat the cells with various concentrations of this compound for a specified time, followed by stimulation with an EC80 concentration of succinate.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-ERK1/2. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

Visualizations

GPR91_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Succinate Succinate GPR91 hGPR91/SUCNR1 Succinate->GPR91 Activates Antagonist This compound Antagonist->GPR91 Inhibits Gai Gαi GPR91->Gai Gaq Gαq GPR91->Gaq MAPK MAPK Pathway (ERK1/2, JNK) GPR91->MAPK AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC cAMP cAMP ↓ AC->cAMP IP3 IP3 PLC->IP3 Ca Ca²⁺ ↑ IP3->Ca

Caption: Overview of hGPR91 signaling and its inhibition.

Experimental_Workflow_Antagonist_Potency cluster_calcium Calcium Mobilization Assay cluster_cAMP cAMP Assay cluster_mapk MAPK (ERK1/2) Assay A1 Seed hGPR91-expressing cells A2 Load with calcium dye A1->A2 A3 Incubate with this compound A2->A3 A4 Stimulate with Succinate (EC80) A3->A4 A5 Measure fluorescence A4->A5 A6 Calculate IC50 A5->A6 B1 Seed hGPR91-expressing cells B2 Incubate with Antagonist B1->B2 B3 Add Forskolin + Succinate (EC80) B2->B3 B4 Lyse cells B3->B4 B5 Measure cAMP levels B4->B5 B6 Calculate IC50 B5->B6 C1 Culture hGPR91-expressing cells C2 Pre-treat with Antagonist C1->C2 C3 Stimulate with Succinate (EC80) C2->C3 C4 Lyse cells & quantify protein C3->C4 C5 Western Blot for p-ERK/Total ERK C4->C5 C6 Analyze band intensity C5->C6

Caption: Workflow for assessing antagonist activity.

Troubleshooting_Off_Target cluster_investigation Off-Target Investigation Strategy Start Unexpected Cellular Phenotype with this compound Q1 Is the effect reproducible and dose-dependent? Start->Q1 A1_Yes Potential Off-Target Effect Q1->A1_Yes Yes A1_No Re-evaluate Experimental Setup (reagent stability, cell health, etc.) Q1->A1_No No B1 Hypothesize Off-Target Class (e.g., other GPCRs, Kinases, Ion Channels) A1_Yes->B1 B2 Perform Counter-screens (Binding or Functional Assays) B1->B2 B3 Identify Specific Off-Target(s) B2->B3 B4 Confirm with Orthogonal Assays and/or Structurally Unrelated Antagonist B3->B4

Caption: Troubleshooting logic for unexpected effects.

References

Technical Support Center: Validating the Specificity of hGPR91 Antagonist 3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of hGPR91 antagonist 3 (also known as Compound 5g) in novel experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

A1: this compound, also referred to as Compound 5g, is a potent and selective small molecule antagonist of the human G protein-coupled receptor 91 (hGPR91), also known as succinate receptor 1 (SUCNR1). It has a reported IC50 of 35 nM for human GPR91.

Q2: What are the primary signaling pathways activated by hGPR91?

A2: hGPR91 is known to couple to two primary G protein signaling pathways:

  • Gαi: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gαq: Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and subsequent mobilization of intracellular calcium (Ca2+).

Q3: Why is it critical to validate the specificity of this compound in new models?

A3: Validating the specificity of any antagonist in a new experimental model is crucial to ensure that the observed effects are due to the inhibition of the intended target (hGPR91) and not due to off-target interactions. This is particularly important when exploring novel biological systems or disease models where the expression and function of other potential targets are unknown.

Q4: What are the initial steps to confirm the activity of this compound in a new cell line?

A4: Before proceeding to complex models, it is essential to confirm the antagonist's activity in a controlled in vitro setting. This typically involves:

  • Confirming the expression of hGPR91 in your chosen cell line.

  • Demonstrating a functional response to the endogenous agonist, succinate, via a downstream signaling assay (e.g., calcium mobilization or cAMP inhibition).

  • Showing that this compound can inhibit the succinate-induced response in a dose-dependent manner.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable inhibition of succinate-induced signaling. Low or absent hGPR91 expression in the model: The cell line or tissue may not express the receptor at sufficient levels.- Verify hGPR91 expression using qPCR, Western blot, or flow cytometry.- Consider using a cell line known to express hGPR91 or an overexpression system as a positive control.
Inactive antagonist: The compound may have degraded due to improper storage or handling.- Prepare fresh antagonist solutions from a reliable stock.- Verify the integrity of the compound if possible.
Inappropriate agonist concentration: The concentration of succinate used for stimulation may be too high, overcoming the antagonist's effect.- Perform an agonist dose-response curve to determine the EC80 (80% of maximal effective concentration).- Use the EC80 concentration of succinate for antagonist inhibition assays.
Assay conditions are not optimal: Incubation times or buffer composition may not be suitable for the specific model.- Optimize pre-incubation time with the antagonist (typically 15-30 minutes).- Ensure the assay buffer composition is appropriate for cellular health and receptor function.
High background signal or "noisy" data. Cell health issues: Cells may be unhealthy, overgrown, or have a high passage number, leading to inconsistent responses.- Use healthy, low-passage cells.- Ensure uniform cell seeding density.
Compound precipitation: The antagonist may not be fully soluble in the assay medium at the tested concentrations.- Visually inspect solutions for precipitation.- Consider using a lower concentration range or a different solvent system (ensure final solvent concentration is not toxic to cells, typically <0.5% DMSO).
Inconsistent results between experiments. Variability in reagent preparation: Inconsistent concentrations of agonist or antagonist.- Prepare fresh dilutions for each experiment from validated stock solutions.
Inconsistent cell culture conditions: Variations in cell passage number, seeding density, or growth conditions.- Standardize cell culture and plating procedures.
Observed effects in a GPR91-knockout/knockdown model. Off-target effects: The antagonist may be interacting with other receptors or cellular components.- Perform a broad off-target screening panel (e.g., against a panel of related GPCRs).- Test the antagonist in functional assays using cell lines that do not express hGPR91 but do express potentially related receptors.

Data Presentation

Table 1: In Vitro Potency of this compound

CompoundTargetAssay TypeReported IC50Selectivity
This compound (Compound 5g)Human GPR91Calcium Mobilization35 nM>1000-fold vs. hGPR99

Experimental Protocols

Protocol 1: In Vitro Validation of this compound using a Calcium Flux Assay

This protocol details the steps to validate the inhibitory activity of this compound on succinate-induced calcium mobilization in a cell line expressing hGPR91.

Materials:

  • hGPR91-expressing cells (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • Succinate (agonist)

  • This compound

  • Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed hGPR91-expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions, typically in HBSS with HEPES. Probenecid can be included to improve dye retention.

    • Aspirate the cell culture medium from the wells and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C, 5% CO2, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in HBSS with HEPES at concentrations 2X the final desired concentrations.

    • Prepare a 2X solution of succinate at its EC80 concentration in HBSS with HEPES.

  • Antagonist Pre-incubation:

    • After dye incubation, gently wash the cells with HBSS with HEPES.

    • Add the 2X this compound dilutions to the respective wells. For control wells, add vehicle buffer.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Measurement of Calcium Flux:

    • Place the assay plate in the fluorescence plate reader.

    • Set the instrument to record baseline fluorescence for 10-20 seconds.

    • Inject the 2X succinate solution into the wells.

    • Continue to record the fluorescence signal for 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of succinate alone (0% inhibition) and a no-succinate control (100% inhibition).

    • Plot the normalized response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Validating Specificity in a New Animal Model

This protocol provides a general framework for validating the specificity of this compound in a new in vivo disease model.

Materials:

  • Test animals (e.g., wild-type and, ideally, GPR91 knockout/knockdown animals)

  • This compound formulated for in vivo administration

  • Succinate or other relevant stimulus

  • Equipment for measuring the relevant physiological or behavioral endpoint

Procedure:

  • Model Characterization:

    • Confirm the expression of GPR91 in the relevant tissues of your animal model.

    • Establish a measurable in vivo response to succinate or a relevant pathophysiological stimulus that is hypothesized to be GPR91-dependent.

  • Dose-Response and Pharmacokinetics:

    • Perform a dose-ranging study to determine the effective dose of this compound that inhibits the target response.

    • Characterize the pharmacokinetics (PK) of the antagonist in the chosen animal model to ensure adequate exposure at the target tissue.

  • Specificity Validation using a GPR91 Knockout/Knockdown Model (Gold Standard):

    • Administer the effective dose of this compound to both wild-type and GPR91 knockout/knockdown animals.

    • Measure the physiological or behavioral endpoint.

    • Expected Outcome: The antagonist should elicit a response in wild-type animals but have no effect in the knockout/knockdown animals, confirming its on-target activity.

  • Pharmacological Specificity (if knockout model is unavailable):

    • Administer this compound to wild-type animals and measure the endpoint.

    • In a separate group, administer a structurally unrelated GPR91 antagonist (if available) and compare the effects.

    • Expected Outcome: Both antagonists should produce a similar effect, suggesting the observed outcome is due to GPR91 inhibition.

  • Off-Target Assessment:

    • Measure physiological parameters that are not expected to be modulated by GPR91 to check for overt off-target effects.

    • Consider ex vivo analysis of tissues to assess the expression of other potential targets and any changes upon antagonist treatment.

Visualizations

GPR91_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Succinate Succinate GPR91 hGPR91/SUCNR1 Succinate->GPR91 Activates Gi Gαi GPR91->Gi Gq Gαq GPR91->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Reduces IP3 IP3 PLC->IP3 Generates Ca2 [Ca2+]i IP3->Ca2 Increases Antagonist This compound Antagonist->GPR91 Blocks

Caption: hGPR91 signaling and antagonist inhibition.

Antagonist_Validation_Workflow cluster_invitro In Vitro Validation cluster_selectivity Selectivity Profiling cluster_invivo In Vivo Validation in New Model Confirm_Expression Confirm hGPR91 Expression (qPCR, Western Blot) Functional_Assay Establish Functional Assay (Calcium or cAMP) Confirm_Expression->Functional_Assay Dose_Response Antagonist Dose-Response (Determine IC50) Functional_Assay->Dose_Response Related_GPCRs Screen Against Related GPCRs (e.g., hGPR99) Dose_Response->Related_GPCRs PK_PD Pharmacokinetics & Pharmacodynamics Dose_Response->PK_PD Off_Target_Panel Broad Off-Target Panel Related_GPCRs->Off_Target_Panel Efficacy_Study Efficacy in Disease Model PK_PD->Efficacy_Study KO_Model Confirm with GPR91 KO Model (Gold Standard) Efficacy_Study->KO_Model

Caption: Workflow for validating hGPR91 antagonist specificity.

Technical Support Center: Minimizing Toxicity of GPR91 Antagonists in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during long-term in vivo studies with GPR91 antagonists. Our goal is to help you design and execute experiments that minimize toxicity and yield reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is GPR91 and why is it a therapeutic target?

GPR91, also known as SUCNR1, is a G protein-coupled receptor (GPCR) whose endogenous ligand is succinate, a key intermediate in the Krebs cycle.[1] Under conditions of cellular stress, such as hypoxia or inflammation, extracellular succinate levels can rise, activating GPR91. This activation is implicated in a variety of pathophysiological processes, including hypertension, inflammation, diabetes-related complications, and liver fibrosis, making GPR91 an attractive therapeutic target for a range of diseases.[1][2][3][4]

Q2: What are the known GPR91 antagonists?

Several small molecule GPR91 antagonists have been developed and characterized in preclinical studies. These include compounds referred to as 2c, 4c, 5g, and 7e, as well as NF-56-EJ40. These antagonists have shown efficacy in blocking succinate-induced signaling in various in vitro and in vivo models.

Q3: What are the potential on-target toxicities of GPR91 antagonists in long-term studies?

Given that GPR91 is involved in physiological processes, long-term blockade of its signaling could potentially lead to on-target adverse effects. Since GPR91 activation is linked to renin release and blood pressure regulation, chronic antagonism might affect blood pressure homeostasis. Additionally, as GPR91 plays a role in immune cell function and metabolism, long-term inhibition could potentially impact immune responses and metabolic balance. Researchers should carefully monitor cardiovascular and metabolic parameters in long-term studies.

Q4: What are the potential off-target toxicities of GPR91 antagonists?

Off-target effects arise when a compound interacts with unintended biological molecules. The specific off-target profile of each GPR91 antagonist will depend on its chemical structure. It is crucial to perform comprehensive off-target screening against a panel of other GPCRs, kinases, and ion channels to identify potential unintended interactions that could lead to toxicity.

Q5: How can I formulate a poorly soluble GPR91 antagonist for in vivo studies?

Many small molecule inhibitors exhibit poor aqueous solubility. Common strategies to overcome this include:

  • Co-solvents: Using a mixture of solvents, such as DMSO, ethanol, or polyethylene glycol (PEG), to dissolve the compound before diluting it in the final vehicle.

  • pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.

  • Surfactants and cyclodextrins: These excipients can be used to increase the apparent solubility of hydrophobic compounds.

It is essential to test the tolerability of the chosen formulation in a pilot study to ensure the vehicle itself does not cause adverse effects.

Troubleshooting Guides

Issue 1: Unexpected Toxicity or Adverse Events in Long-Term Animal Studies

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
On-Target Toxicity - Dose-Response Assessment: Conduct a thorough dose-response study to determine the minimum effective dose and the maximum tolerated dose (MTD). A narrow therapeutic window may indicate on-target toxicity. - Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Correlate drug exposure levels with the observed toxicity to understand if it's concentration-dependent. - Monitor Physiological Parameters: Continuously monitor relevant physiological parameters such as blood pressure, heart rate, and metabolic markers.
Off-Target Effects - In Silico Profiling: Use computational tools to predict potential off-target interactions based on the antagonist's structure. - In Vitro Off-Target Screening: Screen the compound against a broad panel of receptors, enzymes, and ion channels. - Use a Structurally Unrelated Antagonist: If available, compare the effects with another GPR91 antagonist with a different chemical scaffold. A similar efficacy profile with a different toxicity profile would suggest off-target effects of the initial compound.
Vehicle-Related Toxicity - Vehicle Toxicity Study: Run a control group of animals treated with the vehicle alone for the same duration to rule out any vehicle-induced toxicity. - Optimize Formulation: Explore alternative, less toxic vehicle formulations.
Metabolite-Induced Toxicity - Metabolite Identification: Characterize the major metabolites of the GPR91 antagonist in vivo. - Test Metabolite Activity: Synthesize and test the identified metabolites for both on-target and off-target activity and toxicity.
Issue 2: Inconsistent Efficacy or Lack of Response in Long-Term Studies

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) - PK Studies: Conduct a comprehensive PK study to determine the antagonist's absorption, distribution, metabolism, and excretion (ADME) profile. Poor bioavailability or rapid clearance can lead to insufficient target engagement. - Formulation Optimization: Improve the formulation to enhance bioavailability. - Dosing Regimen Adjustment: Adjust the dosing frequency or route of administration based on the PK data to maintain therapeutic drug concentrations.
Compound Instability - Stability Testing: Assess the stability of the antagonist in the formulation and under physiological conditions. Degradation can lead to a loss of efficacy. - Proper Storage: Ensure the compound and its formulations are stored under appropriate conditions (e.g., temperature, light protection) to prevent degradation.
Development of Tolerance - Receptor Downregulation/Desensitization: Investigate potential changes in GPR91 expression or signaling pathways over the course of the long-term study. - Intermittent Dosing: Consider an intermittent dosing schedule to prevent the development of tolerance.
Animal Model Suitability - Target Expression: Confirm the expression and functionality of GPR91 in the chosen animal model and target tissue. - Species Differences: Be aware of potential species differences in GPR91 pharmacology and physiology.

Experimental Protocols

Protocol 1: General In Vivo Toxicity Assessment

This protocol outlines a general approach for assessing the toxicity of a GPR91 antagonist in a long-term rodent study.

  • Dose Range Finding Study:

    • Administer single escalating doses of the antagonist to a small group of animals to determine the acute toxicity and the MTD.

    • Observe animals for clinical signs of toxicity for up to 14 days.

  • Repeated-Dose Toxicity Study (e.g., 28-day or 90-day):

    • Select at least three dose levels based on the MTD study (e.g., low, mid, and high doses).

    • Include a vehicle control group.

    • Administer the antagonist daily (or as determined by PK data) for the duration of the study.

    • In-life Monitoring:

      • Daily clinical observations for signs of toxicity (e.g., changes in behavior, appearance, posture).

      • Weekly body weight and food/water consumption measurements.

      • Regular ophthalmic examinations.

    • Terminal Procedures:

      • Collect blood for hematology and clinical chemistry analysis.

      • Perform a full necropsy and record organ weights.

      • Collect tissues for histopathological examination.

Protocol 2: Off-Target Liability Screening

This protocol provides a tiered approach to identifying potential off-target effects.

  • Tier 1: In Silico and Database Screening:

    • Use computational models to predict potential off-targets based on the chemical structure of the antagonist.

    • Screen against databases of known compound-protein interactions.

  • Tier 2: Broad Panel In Vitro Screening:

    • Submit the antagonist to a commercial service for screening against a large panel of GPCRs, kinases, ion channels, and other common off-targets.

  • Tier 3: Functional Follow-up Assays:

    • For any significant "hits" from the in vitro screen, perform functional assays (e.g., calcium flux, cAMP measurement) to confirm whether the antagonist acts as an agonist, antagonist, or allosteric modulator at the off-target protein.

Visualizations

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 GPR91 Succinate->GPR91 Binds to G_alpha_i G_alpha_i GPR91->G_alpha_i Activates G_alpha_q G_alpha_q GPR91->G_alpha_q Activates Adenylate_Cyclase Adenylate_Cyclase G_alpha_i->Adenylate_Cyclase Inhibits PLC PLC G_alpha_q->PLC Activates cAMP_decrease ↓ cAMP Adenylate_Cyclase->cAMP_decrease IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Downstream_Effects_1 Downstream Cellular Effects cAMP_decrease->Downstream_Effects_1 Downstream_Effects_2 Downstream Cellular Effects IP3_DAG->Downstream_Effects_2

Caption: GPR91 signaling pathway.

Experimental_Workflow cluster_preclinical Preclinical Toxicity Assessment cluster_off_target Off-Target Assessment Dose_Range_Finding Dose Range Finding (Acute Toxicity, MTD) Repeated_Dose_Toxicity Repeated-Dose Toxicity Study (e.g., 28-day, 90-day) Dose_Range_Finding->Repeated_Dose_Toxicity Inform Dose Selection In_Life_Monitoring In-Life Monitoring (Clinical Signs, Body Weight) Repeated_Dose_Toxicity->In_Life_Monitoring During Study Terminal_Analysis Terminal Analysis (Hematology, Histopathology) Repeated_Dose_Toxicity->Terminal_Analysis End of Study In_Silico_Screening In Silico Screening In_Vitro_Panel_Screening In Vitro Panel Screening In_Silico_Screening->In_Vitro_Panel_Screening Guide Selection Functional_Follow_up Functional Follow-up Assays In_Vitro_Panel_Screening->Functional_Follow_up Confirm Hits

Caption: Experimental workflow for toxicity assessment.

References

Validation & Comparative

A Comparative Guide to hGPR91 Antagonist 3 and Other SUCNR1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91), has emerged as a significant therapeutic target for a range of pathologies including hypertension, inflammation, and diabetic nephropathy. This guide provides a detailed comparison of hGPR91 antagonist 3 (also known as Compound 5g) with other prominent SUCNR1 inhibitors, supported by available experimental data. Our objective is to offer a clear, data-driven resource to aid in the selection of appropriate research tools for studying SUCNR1 signaling.

Introduction to SUCNR1 and its Antagonists

SUCNR1 is activated by the Krebs cycle intermediate, succinate, which, when released into the extracellular space under conditions of metabolic stress or inflammation, can trigger various downstream signaling cascades. The development of potent and selective SUCNR1 antagonists is a key strategy for mitigating the pathological effects of excessive succinate signaling. This compound is a potent and orally active antagonist of the human GPR91 receptor.[1] This guide will compare its performance characteristics against other well-documented SUCNR1 inhibitors.

Quantitative Comparison of SUCNR1 Inhibitors

The following table summarizes the key quantitative parameters for this compound and other selected SUCNR1 inhibitors based on published in vitro and in vivo data.

Compound NameAlternative Name(s)Target(s)IC50 (nM)Ki (nM)SelectivityOral Bioavailability (%F)
This compound Compound 5ghuman GPR91, rat GPR9135 (human)[1], 135 (rat)->1000-fold vs hGPR99[2][3]26[2]
hGPR91 antagonist 1Compound 4chuman GPR917->1000-fold vs hGPR99-
NF-56-EJ40-human SUCNR12533Highly selective for human over rat SUCNR1-
SUCNR1-IN-1Compound 20human SUCNR188---
Succinate/succinate receptor antagonist 1Compound 7aSUCNR120,000--Formulated for topical oral application
hGPR91 antagonist 7e-human GPR91180->100-fold vs hGPR9987

Signaling Pathway and Antagonist Mechanism of Action

Succinate binding to SUCNR1, a G protein-coupled receptor, initiates a signaling cascade. Antagonists like this compound competitively or non-competitively bind to the receptor, thereby preventing its activation by succinate.

SUCNR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 Activates G_Protein G Protein (Gi/Gq) SUCNR1->G_Protein Activates Downstream_Signaling Downstream Signaling (e.g., ↓cAMP, ↑Ca2+) G_Protein->Downstream_Signaling Initiates hGPR91_antagonist_3 This compound hGPR91_antagonist_3->SUCNR1 Blocks

Caption: SUCNR1 signaling pathway and its inhibition by this compound.

Experimental Methodologies

A common in vitro method for assessing the potency of SUCNR1 antagonists is the Fluorometric Imaging Plate Reader (FLIPR) assay. This assay measures changes in intracellular calcium concentration in response to receptor activation.

Representative FLIPR Assay Protocol for SUCNR1 Antagonists
  • Cell Culture and Seeding:

    • Culture a cell line stably expressing the human SUCNR1 receptor (e.g., CHO-K1 or HEK293 cells).

    • Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • On the day of the assay, remove the culture medium from the wells.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercially available calcium assay kit) dissolved in an appropriate assay buffer.

    • Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow for dye uptake.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the antagonist compounds (e.g., this compound) in the assay buffer.

    • Add the antagonist solutions to the appropriate wells of the cell plate.

    • Incubate the plate with the antagonists for a predetermined period (e.g., 30 minutes) to allow for receptor binding.

  • Agonist Addition and Signal Detection:

    • Prepare a solution of the SUCNR1 agonist, succinate, at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate into the FLIPR instrument.

    • The instrument will add the succinate solution to the wells while simultaneously monitoring the fluorescence signal.

    • Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • The antagonist activity is determined by the degree to which it inhibits the succinate-induced increase in fluorescence.

    • Calculate the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.

Experimental Workflow: FLIPR Assay

FLIPR_Workflow Start Start Cell_Seeding 1. Seed SUCNR1-expressing cells in microplate Start->Cell_Seeding Incubation1 2. Incubate overnight Cell_Seeding->Incubation1 Dye_Loading 3. Load cells with calcium-sensitive dye Incubation1->Dye_Loading Incubation2 4. Incubate for dye uptake Dye_Loading->Incubation2 Antagonist_Addition 5. Add serially diluted antagonist compounds Incubation2->Antagonist_Addition Incubation3 6. Incubate for receptor binding Antagonist_Addition->Incubation3 FLIPR_Measurement 7. Measure fluorescence in FLIPR while adding succinate Incubation3->FLIPR_Measurement Data_Analysis 8. Analyze data and calculate IC50 FLIPR_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for determining SUCNR1 antagonist potency using a FLIPR assay.

Conclusion

This compound is a potent inhibitor of human SUCNR1 with good oral bioavailability, making it a valuable tool for in vivo studies. When compared to other antagonists, it demonstrates a favorable balance of potency and pharmacokinetic properties. For instance, while hGPR91 antagonist 1 (Compound 4c) exhibits higher in vitro potency, data on its oral bioavailability is not as readily available. NF-56-EJ40 is another highly potent and selective antagonist for human SUCNR1, but it shows minimal activity against the rat ortholog, which is a crucial consideration for translational studies. The selection of the most appropriate SUCNR1 inhibitor will ultimately depend on the specific requirements of the research, including the target species, the desired route of administration, and the experimental model. This guide provides a foundational dataset to inform such decisions.

References

A Head-to-Head Efficacy Comparison: hGPR91 Antagonist 3 vs. NF-56-EJ40

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of G protein-coupled receptor (GPCR) drug discovery, the succinate receptor 1 (SUCNR1), also known as GPR91, has emerged as a promising target for therapeutic intervention in a range of inflammatory and metabolic diseases. Two notable antagonists that have been developed to target the human GPR91 (hGPR91) are hGPR91 antagonist 3 and NF-56-EJ40. This guide provides a comparative analysis of their efficacy based on available experimental data, details the experimental methodologies for assessing their activity, and visualizes the key signaling pathways and experimental workflows.

Quantitative Efficacy at a Glance

While a direct, head-to-head study comparing this compound and NF-56-EJ40 under identical experimental conditions is not publicly available, we can compare their reported potency from separate seminal studies. Both compounds exhibit nanomolar efficacy in inhibiting the human GPR91 receptor, suggesting high potency.

CompoundParameterValue (Human GPR91)Species SelectivityReference
This compound IC5035 nMActive on rat GPR91 (IC50 = 135 nM)Bhuniya et al., 2011[1]
NF-56-EJ40 IC5025 nMHighly selective for human GPR91Haffke et al., 2019[2]
Ki33 nMAlmost no activity towards rat SUCNR1MedChemExpress[3]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of antagonist potency. Lower values indicate higher potency. The data presented here are from different studies and may not be directly comparable due to potential variations in experimental conditions.

Based on the available data, NF-56-EJ40 demonstrates a slightly lower IC50 value for the human GPR91 receptor compared to this compound, suggesting it may be a more potent inhibitor. Furthermore, NF-56-EJ40 is reported to be highly selective for the human receptor, a desirable characteristic for targeted therapeutic development.

Delving into the Experimental Protocols

The efficacy of GPR91 antagonists is typically determined using cell-based functional assays that measure the inhibition of succinate-induced receptor activation. Common readouts include the measurement of second messengers like intracellular calcium ([Ca2+]i) or cyclic adenosine monophosphate (cAMP).

Representative Experimental Protocol: Calcium Mobilization Assay

This protocol outlines a general workflow for assessing the antagonist activity of a compound on GPR91 using a fluorescence-based calcium mobilization assay.

1. Cell Culture and Plating:

  • Cells stably or transiently expressing the human GPR91 receptor (e.g., HEK293 or CHO cells) are cultured to 80-90% confluency.

  • Cells are harvested and seeded into black, clear-bottom 96-well or 384-well plates at a predetermined density.

  • The plates are incubated overnight to allow for cell attachment.

2. Dye Loading:

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) is prepared in an appropriate assay buffer.

  • The cell culture medium is removed, and the cells are incubated with the dye-loading solution in the dark at 37°C for a specified time (typically 30-60 minutes).

  • After incubation, the cells are washed with the assay buffer to remove excess dye.

3. Compound Incubation (Antagonist Mode):

  • Serial dilutions of the test antagonist (e.g., this compound or NF-56-EJ40) are prepared.

  • The assay buffer is replaced with the buffer containing the antagonist at various concentrations.

  • The plate is incubated for a predetermined time to allow the antagonist to bind to the receptor.

4. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is established.

  • A solution of succinate (the natural agonist of GPR91) at a concentration that elicits a submaximal response (typically EC80) is automatically injected into the wells.

  • The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.

5. Data Analysis:

  • The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

  • The percentage of inhibition by the antagonist at each concentration is determined relative to the control (agonist alone).

  • The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Molecular Interactions and Workflows

To better understand the context of this comparison, the following diagrams illustrate the GPR91 signaling pathway and a typical experimental workflow for antagonist screening.

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 Activates Antagonist Antagonist (this compound or NF-56-EJ40) Antagonist->GPR91 Inhibits G_protein Gαi/q GPR91->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Decreases IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Downstream Downstream Signaling cAMP->Downstream Ca_release->Downstream

GPR91 signaling pathway and points of antagonism.

Antagonist_Screening_Workflow Start Start Cell_Culture Culture GPR91- expressing cells Start->Cell_Culture Cell_Plating Plate cells in multi-well plates Cell_Culture->Cell_Plating Dye_Loading Load cells with Ca²⁺ indicator dye Cell_Plating->Dye_Loading Antagonist_Addition Add serial dilutions of antagonist Dye_Loading->Antagonist_Addition Agonist_Stimulation Stimulate with succinate (EC80) Antagonist_Addition->Agonist_Stimulation Fluorescence_Reading Measure fluorescence (calcium signal) Agonist_Stimulation->Fluorescence_Reading Data_Analysis Analyze data and determine IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Workflow for GPR91 antagonist screening.

References

A Comparative Analysis of GPR91 Antagonism versus Genetic Knockout in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals evaluating therapeutic strategies targeting the succinate receptor GPR91. This guide provides a detailed comparison of the efficacy of the selective human GPR91 antagonist 3 (also known as compound 5g) and GPR91 knockout mouse models, supported by available experimental data and protocols.

This guide synthesizes findings from preclinical studies to offer a comparative perspective on two key methodologies for inhibiting the GPR91 signaling pathway: pharmacological antagonism with hGPR91 antagonist 3 and genetic ablation through knockout mouse models. While direct head-to-head comparative studies are not yet available in published literature, this document compiles and contrasts the existing data to inform experimental design and therapeutic development.

GPR91 Signaling Pathway and Therapeutic Rationale

The G protein-coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1), is activated by the Krebs cycle intermediate succinate. Under conditions of metabolic stress, such as ischemia and inflammation, extracellular succinate levels rise, leading to the activation of GPR91. This initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC) and adenylyl cyclase (AC), which have been implicated in a variety of pathological processes.[1] The succinate-GPR91 axis is a recognized therapeutic target for a range of conditions, including hypertension, diabetic nephropathy, and inflammatory diseases.

Below is a diagram illustrating the GPR91 signaling pathway.

GPR91_Signaling_Pathway GPR91 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Succinate Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 Binds to G_protein Gq/Gi GPR91->G_protein Activates PLC PLC G_protein->PLC Activates AC AC G_protein->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Decreases Ca_release Ca2+ Release IP3_DAG->Ca_release Downstream_Effects Pathophysiological Effects (e.g., Inflammation, Hypertension) cAMP->Downstream_Effects Ca_release->Downstream_Effects

Caption: GPR91 signaling cascade.

Efficacy Comparison: this compound vs. GPR91 Knockout Mice

A direct comparative study evaluating the in vivo efficacy of this compound and GPR91 knockout mice in the same disease model has not been identified in the current literature. However, by examining data from separate studies, an indirect comparison can be drawn.

This compound

This compound, also referred to as compound 5g, is a potent and selective antagonist for the human GPR91 receptor with a reported IC50 of 35 nM.[2] It has been identified as an orally bioavailable lead compound.[2] While in vivo pharmacodynamic studies have been conducted on analogous compounds (2c and 4c) demonstrating target engagement in a rat model of succinate-induced hypertension, in vivo efficacy data for this compound in specific disease models are not yet available in published research.[2]

Compound Target IC50 Oral Bioavailability (%F) In Vivo Efficacy Data
This compound (5g)Human GPR9135 nM26% (in rats)Not yet published
GPR91 Knockout Mice

GPR91 knockout (Gpr91-/-) mice have been utilized in a variety of preclinical disease models to investigate the role of the succinate-GPR91 pathway. These studies provide valuable insights into the potential therapeutic effects of complete and continuous ablation of GPR91 signaling.

Disease Model Key Findings in GPR91 Knockout Mice Reference Study
Diabetic Nephropathy Reduced juxtaglomerular apparatus renin content and blunted increases in total kidney renin and plasma prorenin in a streptozotocin-induced diabetes model.[3]Peti-Peterdi et al. (2008)
Hypertension Blunted pressor response to succinate. Salt depletion-induced increase in plasma renin activity was significantly lower compared to wild-type mice.Vargas et al. (2009)
Inflammation (Rheumatoid Arthritis) Reduced knee swelling, macrophage activation, and IL-1β production in an antigen-induced arthritis model.Littlewood-Evans et al. (2016)
Atherosclerosis No significant difference in atherosclerotic lesion size in the aortic arch or aortic roots in hyperlipidemic mice.Vinhas et al. (2020)

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of the key experimental protocols employed in the studies of this compound and GPR91 knockout mice.

Administration of this compound

While specific in vivo efficacy studies for this compound are not available, a general protocol for oral administration of small molecule antagonists in mice is provided below. The discovery paper for compound 5g indicates it is orally bioavailable, suggesting oral gavage as a suitable route of administration.

Protocol: Oral Gavage in Mice

  • Preparation of Dosing Solution:

    • Based on the physicochemical properties of this compound, a suitable vehicle should be selected (e.g., 0.5% methylcellulose, or a solution containing DMSO and Tween 80 in saline).

    • The antagonist is dissolved in the vehicle to the desired concentration. Fresh preparation of the dosing solution is recommended.

  • Animal Handling and Dose Administration:

    • Mice are weighed to determine the correct dosing volume (typically 5-10 mL/kg body weight).

    • The mouse is gently restrained, and a gavage needle of appropriate size is inserted into the esophagus.

    • The dosing solution is administered slowly to prevent regurgitation and aspiration.

  • Monitoring:

    • Animals are monitored for any adverse effects following administration.

Generation and Validation of GPR91 Knockout Mice

The generation of GPR91 knockout mice typically involves targeted disruption of the Gpr91 (or Sucnr1) gene.

Protocol: Generation and Validation of GPR91 Knockout Mice

  • Generation of GPR91 Knockout Mice:

    • Gene Targeting: A targeting vector is designed to disrupt a critical exon of the Gpr91 gene, often by replacing it with a selection cassette (e.g., a neomycin resistance gene).

    • Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into mouse ES cells, and clones that have undergone successful homologous recombination are selected.

    • Blastocyst Injection and Chimera Production: The targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice to generate chimeric offspring.

    • Germline Transmission: Chimeric mice are bred to establish germline transmission of the null allele. Heterozygous (Gpr91+/-) mice are then intercrossed to produce homozygous knockout (Gpr91-/-) mice.

  • Validation of GPR91 Knockout:

    • Genotyping: PCR analysis of genomic DNA from tail biopsies is used to distinguish between wild-type, heterozygous, and homozygous knockout mice.

    • RT-PCR/qPCR: The absence of Gpr91 mRNA expression in tissues from knockout mice is confirmed by reverse transcription PCR or quantitative PCR.

    • Western Blot: The absence of the GPR91 protein is verified by Western blot analysis of protein lysates from relevant tissues.

Visualizing the Experimental Workflow

The following diagram outlines the general experimental workflow for comparing the effects of a pharmacological antagonist and a genetic knockout in a preclinical disease model.

Experimental_Workflow Comparative Experimental Workflow cluster_model Disease Model Induction cluster_analysis Outcome Analysis Disease_Induction Induce Disease (e.g., Diabetes, Hypertension) WT_Vehicle Wild-Type + Vehicle Disease_Induction->WT_Vehicle WT_Antagonist Wild-Type + this compound Disease_Induction->WT_Antagonist KO_Vehicle GPR91 KO + Vehicle Disease_Induction->KO_Vehicle Phenotypic_Analysis Phenotypic Analysis (e.g., Blood Pressure, Renal Function) WT_Vehicle->Phenotypic_Analysis Molecular_Analysis Molecular Analysis (e.g., Gene Expression, Protein Levels) WT_Vehicle->Molecular_Analysis WT_Antagonist->Phenotypic_Analysis WT_Antagonist->Molecular_Analysis KO_Vehicle->Phenotypic_Analysis KO_Vehicle->Molecular_Analysis

References

Validating hGPR91 Antagonist 3: A Comparative Guide with a GPR91 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of hGPR91 antagonist 3 (also known as compound 5g) against a key GPR91 agonist, succinate. The data and protocols presented herein are essential for researchers investigating the therapeutic potential of targeting the succinate receptor 1 (SUCNR1), also known as GPR91.

Introduction to hGPR91 and its Ligands

The human G-protein coupled receptor 91 (hGPR91), or succinate receptor 1 (SUCNR1), is a metabolic sensor activated by the Krebs cycle intermediate, succinate.[1] Its activation is implicated in a variety of physiological and pathophysiological processes, including hypertension, inflammation, and retinal angiogenesis, making it a compelling target for drug discovery.[1][2]

This compound (Compound 5g) is a potent and orally active antagonist of the human GPR91 receptor.[1] Its ability to block the effects of succinate-mediated GPR91 activation makes it a valuable tool for studying the receptor's function and a potential therapeutic agent.

Succinate , the endogenous agonist for GPR91, activates the receptor, leading to downstream signaling cascades.[1] Validating the effects of an antagonist like compound 5g requires demonstrating its ability to inhibit succinate-induced receptor activation.

Data Presentation: Antagonist vs. Agonist Potency

The following table summarizes the potency of this compound in inhibiting the activity of the GPR91 agonist, succinate. This data is critical for determining experimental concentrations and understanding the antagonist's efficacy.

CompoundTargetAssay TypeKey ParameterValueReference
This compound (5g) human GPR91Inhibition of SuccinateIC5035 nM
This compound (5g) rat GPR91Inhibition of SuccinateIC50135 nM
Succinate human GPR91Calcium MobilizationEC5017 µM
cis-Epoxysuccinic acid human GPR91cAMP InhibitionEC502.7 µM

IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist required to inhibit 50% of the maximal response induced by an agonist. A lower IC50 indicates a more potent antagonist.

EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible effect. A lower EC50 indicates a more potent agonist.

Experimental Protocols

To validate the antagonistic effects of this compound, a functional cell-based assay is typically employed. The following protocols outline two common methods: a Calcium Mobilization Assay and a cAMP Inhibition Assay. These assays measure the downstream consequences of GPR91 activation and its inhibition.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium ([Ca2+]) following the activation of the Gq-coupled pathway of GPR91 by an agonist. The antagonist's ability to block this calcium influx is quantified.

Materials:

  • HEK293 cells stably expressing hGPR91

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (compound 5g)

  • Succinate (or other GPR91 agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Multi-well microplate reader with fluorescence detection

Procedure:

  • Cell Seeding: Seed HEK293-hGPR91 cells into 96-well or 384-well black, clear-bottom plates and culture overnight to allow for cell adherence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a stock solution of the GPR91 agonist (e.g., succinate).

  • Antagonist Incubation: Wash the cells to remove excess dye and add the various concentrations of this compound to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in the microplate reader. Add the GPR91 agonist at a predetermined concentration (typically EC80) to all wells except the negative control. Immediately begin measuring fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the agonist response by this compound at each concentration. Plot the data to determine the IC50 value.

cAMP Inhibition Assay

This assay measures the decrease in intracellular cyclic adenosine monophosphate (cAMP) levels following the activation of the Gi-coupled pathway of GPR91. The antagonist's ability to reverse this agonist-induced cAMP reduction is quantified.

Materials:

  • CHO-K1 or HEK293 cells stably expressing hGPR91

  • Cell culture medium

  • This compound (compound 5g)

  • Succinate (or other GPR91 agonist)

  • Forskolin (an adenylyl cyclase activator)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Multi-well microplate reader compatible with the chosen detection kit

Procedure:

  • Cell Seeding: Seed cells expressing hGPR91 into a multi-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a stock solution of the GPR91 agonist.

  • Cell Stimulation: Aspirate the culture medium and add the assay buffer containing various concentrations of this compound. Incubate for 15-30 minutes.

  • Agonist and Forskolin Addition: Add the GPR91 agonist at a predetermined concentration (e.g., EC80) to the wells. Subsequently, add forskolin to all wells to stimulate cAMP production. The GPR91 agonist will inhibit this forskolin-induced cAMP increase.

  • Cell Lysis and cAMP Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis: The antagonist will counteract the agonist's inhibitory effect, leading to higher cAMP levels. Calculate the percentage of inhibition of the agonist's effect by this compound at each concentration and determine the IC50 value.

Mandatory Visualizations

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate (Agonist) GPR91 hGPR91 (SUCNR1) Succinate->GPR91 Activates Antagonist3 This compound Antagonist3->GPR91 Inhibits G_alpha_i Gαi GPR91->G_alpha_i Couples to G_alpha_q Gαq GPR91->G_alpha_q Couples to AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C (PLC) G_alpha_q->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Ca2_plus ↑ [Ca2+]i IP3->Ca2_plus

Caption: GPR91 signaling pathway and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed GPR91-expressing cells D Incubate cells with This compound A->D B Prepare serial dilutions of This compound B->D C Prepare GPR91 agonist (e.g., Succinate) E Stimulate with GPR91 agonist C->E D->E F Measure downstream signal (e.g., [Ca2+]i or cAMP) E->F G Calculate % inhibition F->G H Determine IC50 value G->H

References

Comparative Analysis of hGPR91 Antagonist 3 (Compound 5g) Cross-reactivity with Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of the human G protein-coupled receptor 91 (hGPR91) antagonist, designated as antagonist 3 or Compound 5g, against other G protein-coupled receptors (GPCRs). The performance of Compound 5g is compared with other known hGPR91 antagonists, supported by available experimental data. This document is intended to aid researchers in selecting appropriate tools for studying the physiological and pathological roles of the hGPR91 signaling pathway.

Introduction to hGPR91 (SUCNR1)

hGPR91, also known as the succinate receptor 1 (SUCNR1), is a GPCR whose endogenous ligand is succinate, a key intermediate in the Krebs cycle.[1][2] The activation of hGPR91 is implicated in a variety of physiological and pathophysiological processes, including hypertension, inflammation, retinal angiogenesis, and autoimmune diseases.[1][2] Consequently, the development of potent and selective hGPR91 antagonists is a significant area of interest for therapeutic intervention.

Comparative Selectivity of hGPR91 Antagonists

The selectivity of a GPCR antagonist is paramount to minimize off-target effects and ensure that the observed biological responses are attributable to the inhibition of the intended receptor. This section compares the selectivity of hGPR91 antagonist 3 (Compound 5g) with other published antagonists.

A key publication by Bhuniya et al. (2011) describes the discovery of several potent and selective hGPR91 antagonists, including compounds 2c, 4c, and 5g (this compound).[1] These compounds were reported to be over 1000-fold selective against the closest related GPCR, hGPR99, and over 100-fold selective in a "Drug Matrix screening". However, the specific composition of this screening panel is not detailed in the publication. Another potent and highly selective antagonist, NF-56-EJ40, has also been developed and characterized.

The table below summarizes the available potency and selectivity data for these compounds.

CompoundhGPR91 IC50 (nM)rGPR91 IC50 (nM)Selectivity against hGPR99Notes
This compound (5g) 35->1000-foldOrally bioavailable.
Compound 2c 7-35->1000-fold
Compound 4c 7-35->1000-fold
Compound 7e 180->100-foldOrally bioavailable.
NF-56-EJ40 25 (Ki = 33 nM)Almost no activity-Highly human-selective.

Note: A comprehensive, publicly available head-to-head cross-reactivity dataset for these antagonists against a broad panel of GPCRs is currently lacking. The selectivity data is primarily focused on the closest homolog, hGPR99. The ">100-fold selective in Drug Matrix screening" for Compound 5g suggests low activity against a panel of other receptors, but specific data points are not available in the public domain.

Experimental Methodologies

The determination of antagonist cross-reactivity against a panel of GPCRs typically involves primary binding assays followed by functional assays for confirmation.

Radioligand Binding Assay for Cross-Reactivity Screening

This method is used to determine the affinity of a test compound for a variety of GPCRs by measuring its ability to displace a known radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes are prepared from cell lines stably expressing the GPCR of interest.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used.

  • Incubation: A fixed concentration of a specific radioligand for the GPCR is incubated with the cell membranes and varying concentrations of the test compound (e.g., this compound).

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation. A high Ki value for a given receptor indicates low affinity and thus low cross-reactivity.

Functional Calcium Flux Assay for Antagonist Activity

This cell-based assay is used to determine if a compound that binds to a receptor also functionally inhibits its signaling. For Gq-coupled GPCRs like hGPR91, activation leads to an increase in intracellular calcium.

Protocol:

  • Cell Culture: Cells expressing the target GPCR are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test antagonist (e.g., this compound) for a defined period.

  • Agonist Stimulation: A known agonist for the receptor (e.g., succinate for hGPR91) is added at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The antagonist activity is quantified by the reduction in the agonist-induced fluorescence signal. The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, is calculated.

Visualizations

hGPR91 Signaling Pathway

GPR91_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate hGPR91 hGPR91 Succinate->hGPR91 Binds and Activates Gq Gq hGPR91->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Downstream_Effects Downstream Cellular Effects Ca2+->Downstream_Effects PKC->Downstream_Effects Antagonist_3 This compound Antagonist_3->hGPR91 Blocks Activation

Caption: Simplified signaling pathway of hGPR91 (SUCNR1) and its inhibition by antagonist 3.

Experimental Workflow for GPCR Cross-Reactivity Screening

GPCR_Screening_Workflow cluster_workflow GPCR Cross-Reactivity Screening Workflow Start Select Test Antagonist (e.g., this compound) Primary_Screen Primary Screen: Radioligand Binding Assay (Broad GPCR Panel) Start->Primary_Screen Data_Analysis_1 Data Analysis: Determine Ki values for each GPCR Primary_Screen->Data_Analysis_1 Hit_Identification Significant Binding? (Ki < Threshold) Data_Analysis_1->Hit_Identification Secondary_Screen Secondary Screen: Functional Assay (e.g., Calcium Flux, cAMP) Hit_Identification->Secondary_Screen Yes Selective Compound is Selective Hit_Identification->Selective No Data_Analysis_2 Data Analysis: Determine IC50 values Secondary_Screen->Data_Analysis_2 Confirmation Functional Antagonism Confirmed? Data_Analysis_2->Confirmation Confirmation->Selective No Non_Selective Compound has Off-Target Activity Confirmation->Non_Selective Yes End End of Workflow Selective->End Non_Selective->End

Caption: General workflow for assessing the cross-reactivity of a GPCR antagonist.

References

A Head-to-Head Comparison of hGPR91 Antagonist 3 and Compound 4c

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two notable antagonists of the human G protein-coupled receptor 91 (hGPR91), also known as the succinate receptor 1 (SUCNR1): hGPR91 antagonist 3 (also referred to as compound 5g) and compound 4c. This document outlines their comparative potency based on available experimental data, details the experimental protocols used for these assessments, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and compound 4c against human and rat GPR91. The data highlights the inhibitory concentration (IC50) values, a key measure of antagonist efficacy.

CompoundTargetIC50 (nM)Reference Compound
This compound Human GPR9135[1][2][3]-
Rat GPR91135[1][3]-
Compound 4c Human GPR917-

Key Observations:

  • Compound 4c demonstrates approximately five-fold greater potency than this compound in inhibiting human GPR91.

  • This compound has been characterized for both human and rat orthologs, showing moderate cross-species activity.

  • Both compounds are described as potent and selective antagonists of GPR91.

Experimental Protocols

The determination of IC50 values for GPR91 antagonists typically involves a functional assay that measures the inhibition of a succinate-induced response in a cell line engineered to express the receptor. A common method is the measurement of downstream signaling molecules, such as cyclic AMP (cAMP) or inositol triphosphate (IP3).

General Protocol for a cAMP-Based Functional Assay:

This protocol outlines a general workflow for assessing the antagonist activity of compounds like this compound and compound 4c.

  • Cell Culture and Seeding:

    • HEK293 cells stably expressing the human GPR91 receptor are cultured in an appropriate medium.

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Incubation:

    • The following day, the culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Varying concentrations of the antagonist (this compound or compound 4c) are added to the wells. A vehicle control (e.g., DMSO) is also included.

    • The plates are incubated for a predetermined time to allow the antagonist to bind to the receptor.

  • Agonist Stimulation:

    • Succinate, the natural ligand for GPR91, is added to the wells at a concentration known to elicit a submaximal response (e.g., EC80).

    • Forskolin is often added to stimulate adenylyl cyclase and increase the basal cAMP level, against which the inhibitory effect of GPR91 activation is measured.

  • Detection of cAMP Levels:

    • After incubation with the agonist, the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • The cAMP levels are plotted against the antagonist concentration.

    • The IC50 value, which is the concentration of the antagonist that inhibits 50% of the succinate-induced response, is calculated using a non-linear regression analysis.

Visualizations

GPR91 Signaling Pathway and Antagonist Inhibition

The following diagram illustrates the GPR91 signaling cascade upon activation by its endogenous ligand, succinate, and the mechanism of inhibition by antagonists such as this compound and compound 4c. GPR91 can couple to both Gi and Gq G-proteins to initiate downstream signaling.

GPR91_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 Activates Antagonist This compound or Compound 4c Antagonist->GPR91 Blocks Gi Gαi GPR91->Gi Gq Gαq GPR91->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2

GPR91 signaling and its inhibition by antagonists.

Experimental Workflow for Antagonist IC50 Determination

The following diagram outlines the key steps in the experimental workflow for determining the IC50 of a GPR91 antagonist.

Experimental_Workflow Start Start Cell_Seeding Seed GPR91-expressing cells in 96-well plates Start->Cell_Seeding Antagonist_Addition Add varying concentrations of antagonist Cell_Seeding->Antagonist_Addition Agonist_Stimulation Stimulate with succinate (agonist) Antagonist_Addition->Agonist_Stimulation Cell_Lysis Lyse cells to release intracellular contents Agonist_Stimulation->Cell_Lysis cAMP_Measurement Measure cAMP levels (e.g., ELISA) Cell_Lysis->cAMP_Measurement Data_Analysis Plot dose-response curve and calculate IC50 cAMP_Measurement->Data_Analysis End End Data_Analysis->End

References

In Vivo Target Engagement of hGPR91 Antagonist 3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the human G protein-coupled receptor 91 (hGPR91) antagonist 3, also known as compound 5g, focusing on its in vivo target engagement validation. While direct in vivo pharmacodynamic data for compound 5g is not extensively published, this document outlines the established methodologies for assessing target engagement for this class of antagonists and compares its properties with other known hGPR91 inhibitors.

GPR91 Signaling Pathway and Antagonist Mechanism of Action

The G protein-coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1), is activated by the Krebs cycle intermediate, succinate. This activation triggers downstream signaling cascades through both Gq and Gi proteins.[1] The Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively. The Gi pathway inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2] hGPR91 antagonists, such as compound 5g, act by binding to the receptor and preventing its activation by succinate, thereby inhibiting these downstream signaling events.

GPR91_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Succinate Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 Activates Gq Gq GPR91->Gq Activates Gi Gi GPR91->Gi Activates PLC PLC Gq->PLC Activates AC AC Gi->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG Produces cAMP cAMP AC->cAMP Produces Ca_PKC Ca²⁺ Mobilization Protein Kinase C Activation IP3_DAG->Ca_PKC Leads to Cellular_Response_Inhibition Inhibition of Cellular Response cAMP->Cellular_Response_Inhibition Leads to Antagonist_3 hGPR91 Antagonist 3 (Compound 5g) Antagonist_3->GPR91 Blocks

GPR91 signaling and inhibition by Antagonist 3.

Comparison of hGPR91 Antagonists

Several small molecule antagonists for hGPR91 have been developed. Compound 5g is noted for its potency and oral bioavailability.[3][4] The table below summarizes the key quantitative data for compound 5g and other representative antagonists.

Compound NameAliashGPR91 IC50 (nM)rGPR91 IC50 (nM)Oral Bioavailability (%F)Reference
This compound Compound 5g 35 135 26 [3]
hGPR91 antagonist 1Compound 4c7--
-Compound 2c30--
-Compound 7e180-87
NF-56-EJ40-25 (Ki of 33)Almost no activity-
SUCNR1-IN-1Compound 2088--

In Vivo Validation of Target Engagement: Experimental Protocol

A key method for demonstrating in vivo target engagement of GPR91 antagonists is a pharmacodynamic assay in rats that measures the antagonist's ability to block a succinate-induced increase in blood pressure. While specific data for compound 5g in this assay is not publicly available, the protocol used for the validation of the structurally related antagonists 2c and 4c is detailed below.

Objective: To assess the in vivo target engagement of a GPR91 antagonist by measuring the inhibition of succinate-induced hypertension in rats.

Animal Model: Wistar rats.

Experimental Procedure:

  • Animal Preparation:

    • Rats are anesthetized.

    • The carotid artery is cannulated for continuous monitoring of mean arterial pressure (MAP).

    • The jugular vein is cannulated for intravenous administration of succinate.

  • Dosing:

    • The GPR91 antagonist (e.g., compound 4c) or vehicle is administered, typically via intraperitoneal (i.p.) injection. For orally bioavailable compounds like 5g, oral gavage would be the intended route.

  • Succinate Challenge:

    • At specified time points after antagonist administration (e.g., 2 and 4 hours), a bolus of succinate is administered intravenously to induce a transient increase in MAP.

  • Data Acquisition and Analysis:

    • The change in MAP (ΔMAP) following the succinate challenge is recorded.

    • The percentage inhibition of the succinate-induced ΔMAP in antagonist-treated animals is calculated relative to the vehicle-treated control group.

In_Vivo_Workflow cluster_preparation Animal Preparation cluster_dosing Dosing cluster_challenge Succinate Challenge & Measurement cluster_analysis Data Analysis Anesthetize Anesthetize Rat Cannulate_Artery Cannulate Carotid Artery (for MAP monitoring) Anesthetize->Cannulate_Artery Cannulate_Vein Cannulate Jugular Vein (for IV administration) Cannulate_Artery->Cannulate_Vein Administer_Antagonist Administer GPR91 Antagonist (e.g., Compound 5g) or Vehicle Cannulate_Vein->Administer_Antagonist Wait_2h Wait 2 hours Administer_Antagonist->Wait_2h Succinate_IV_1 Administer Succinate (IV) Wait_2h->Succinate_IV_1 Measure_MAP_1 Measure ΔMAP Succinate_IV_1->Measure_MAP_1 Wait_4h Wait 4 hours Succinate_IV_2 Administer Succinate (IV) Wait_4h->Succinate_IV_2 Measure_MAP_2 Measure ΔMAP Succinate_IV_2->Measure_MAP_2 Calculate_Inhibition Calculate % Inhibition of Succinate-Induced ΔMAP Measure_MAP_2->Calculate_Inhibition

Workflow for in vivo target engagement assay.

Supporting Experimental Data

While in vivo target engagement data for compound 5g using the aforementioned blood pressure model has not been identified in the reviewed literature, results for the potent antagonist, compound 4c, demonstrate the utility of this assay.

In Vivo Performance of hGPR91 Antagonist 4c:

Animal ModelDose and RouteTime Post-Dose% Inhibition of Succinate-Induced ΔMAPReference
Wistar Rats100 mg/kg, i.p.2 hours59%
Wistar Rats100 mg/kg, i.p.4 hours76%

This data for compound 4c confirms that GPR91 antagonists can effectively engage their target in vivo and produce a measurable pharmacodynamic effect in this model. Given that compound 5g is also a potent GPR91 antagonist with demonstrated oral bioavailability, it is anticipated that it would show similar target engagement in this assay following oral administration. However, further studies are required to confirm this and to determine its effective dose and duration of action in vivo.

Conclusion

This compound (compound 5g) is a promising orally bioavailable inhibitor of the succinate receptor. The established in vivo model for assessing target engagement for this class of compounds is the succinate-induced hypertension model in rats. While specific data for compound 5g in this model is pending in the public domain, the available information on its in vitro potency and the in vivo data for structurally related compounds like 4c, provide a strong rationale for its further investigation as a therapeutic agent targeting the GPR91 signaling pathway. Future studies should focus on validating the in vivo target engagement of compound 5g following oral administration to support its clinical development.

References

A Comparative Analysis of GPR91 Antagonists in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory effects of various GPR91 antagonists. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways to aid in the evaluation of these potential therapeutic agents.

The G protein-coupled receptor 91 (GPR91), also known as the succinate receptor 1 (SUCNR1), has emerged as a significant target in inflammatory and autoimmune diseases.[1][2] Extracellular succinate, a key metabolic intermediate, can act as a pro-inflammatory signal by activating GPR91 on immune cells like macrophages.[1][3] This activation triggers downstream signaling cascades that enhance the production of inflammatory cytokines, such as interleukin-1β (IL-1β), thereby exacerbating inflammatory conditions like rheumatoid arthritis.[1] Consequently, the development of GPR91 antagonists is a promising therapeutic strategy to mitigate inflammation.

This guide compares the efficacy of several prominent GPR91 antagonists based on available preclinical data: NF-56-EJ40, hGPR91 antagonist 1 (also known as compound 4c), and a series of related compounds (2c, 5g, and 7e), along with compound 7a.

Quantitative Comparison of GPR91 Antagonist Potency

The following table summarizes the in vitro potency of various GPR91 antagonists, primarily focusing on their half-maximal inhibitory concentration (IC50) for GPR91 binding or a direct functional response. Lower IC50 values are indicative of higher potency.

AntagonistTargetIC50Key Findings
hGPR91 antagonist 1 (Compound 4c) Human GPR917 nMPotent and selective antagonist.
NF-56-EJ40 Human GPR9125 nMHigh-affinity and highly selective human GPR91 antagonist. Significantly interrupts the succinate/IL-1β signaling pathway in human umbilical vein endothelial cells (HUVECs) and macrophages.
Compounds 2c and 5g Human GPR917-35 nMPotent and selective GPR91 antagonists.
Compound 7e Human GPR91180 nMOrally bioavailable GPR91 antagonist.
Compound 7a Succinate Receptor 1 (SucnR1)20 µMInhibits the activation of the succinate receptor.

Anti-Inflammatory Effects: Inhibition of Cytokine Production

A critical measure of the anti-inflammatory potential of GPR91 antagonists is their ability to suppress the production of pro-inflammatory cytokines.

One key study demonstrated that the GPR91 antagonist GPR91A1 (compound 4c) effectively blocked IL-1β release from human myeloid U937 cells that were stimulated with synovial fluid from rheumatoid arthritis patients or with exogenous succinate. While a specific IC50 for IL-1β inhibition was not reported in this study, the findings confirm the antagonist's ability to disrupt a key inflammatory pathway.

Another study highlighted that NF-56-EJ40 can significantly interrupt the succinate/IL-1β signaling pathway in both HUVECs and macrophages. This suggests a direct impact on the production of this critical inflammatory mediator.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the anti-inflammatory effects of GPR91 antagonists.

In Vitro GPR91 Antagonist Potency Assay (General Protocol)

This protocol outlines a typical approach to determine the IC50 of GPR91 antagonists.

  • Cell Culture: CHO-K1 cells stably expressing human GPR91 are cultured in appropriate media.

  • Assay Setup: Cells are seeded in multi-well plates and incubated.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the GPR91 antagonist.

  • Succinate Stimulation: A fixed concentration of succinate is added to stimulate the GPR91 receptor.

  • Signal Detection: The resulting intracellular signaling (e.g., calcium mobilization or inhibition of cAMP accumulation) is measured using a fluorescent or luminescent plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of Succinate-Induced IL-1β Production in Macrophages

This protocol describes an experiment to assess the ability of GPR91 antagonists to block the production of the pro-inflammatory cytokine IL-1β.

  • Cell Culture and Differentiation: Human myeloid cells (e.g., U937 cells or primary monocytes) are cultured and differentiated into macrophages.

  • Pre-treatment with Antagonist: Macrophages are pre-incubated with the GPR91 antagonist at various concentrations for a specified period (e.g., 30 minutes).

  • Inflammatory Stimulus: Cells are then stimulated with succinate (e.g., 1 mM) or a more complex inflammatory milieu like synovial fluid from rheumatoid arthritis patients for an extended period (e.g., 24 hours).

  • Cytokine Measurement: The concentration of IL-1β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition of IL-1β production is calculated for each antagonist concentration, and an IC50 value can be determined.

Signaling Pathways and Experimental Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 G_protein Gαi/Gαq GPR91->G_protein PLC PLC G_protein->PLC AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release NF_kB NF-κB Activation DAG->NF_kB HIF_alpha HIF-1α Stabilization Ca_release->HIF_alpha Cytokine_production Pro-inflammatory Cytokine Production (e.g., IL-1β) HIF_alpha->Cytokine_production NF_kB->Cytokine_production Antagonist GPR91 Antagonist Antagonist->GPR91

Caption: GPR91 signaling pathway in inflammation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cells Culture & Differentiate Immune Cells (e.g., Macrophages) Antagonist_Incubation Pre-incubate with GPR91 Antagonist Cells->Antagonist_Incubation Stimulation Stimulate with Succinate or Inflammatory Agent Antagonist_Incubation->Stimulation Supernatant_Collection Collect Cell Supernatant Stimulation->Supernatant_Collection ELISA Measure IL-1β Levels (ELISA) Supernatant_Collection->ELISA Data_Analysis Calculate % Inhibition and IC50 ELISA->Data_Analysis

Caption: In vitro workflow for testing GPR91 antagonists.

Conclusion

The available data indicate that several potent and selective GPR91 antagonists have been identified, with compounds like hGPR91 antagonist 1 (compound 4c) and NF-56-EJ40 demonstrating high affinity for the human receptor. Preclinical studies confirm their ability to interrupt the pro-inflammatory signaling cascade mediated by succinate and GPR91, leading to a reduction in key inflammatory cytokines like IL-1β.

While direct comparative studies are limited, the low nanomolar IC50 values of compounds like 4c, NF-56-EJ40, 2c, and 5g suggest they are promising candidates for further development. The orally available compound 7e also warrants further investigation for its in vivo efficacy. Compound 7a, with a micromolar IC50, is less potent but may still hold therapeutic value.

Further head-to-head comparative studies, particularly focusing on in vivo models of inflammation, are necessary to fully elucidate the relative therapeutic potential of these GPR91 antagonists. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for designing and interpreting such future investigations.

References

Comparative Analysis of hGPR91 Antagonist 3 in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Look at hGPR91 Antagonist Specificity and Performance

The human G protein-coupled receptor 91 (hGPR91), also known as the succinate receptor 1 (SUCNR1), has emerged as a promising therapeutic target for a range of inflammatory and metabolic diseases. Its activation by succinate, a key metabolic intermediate, triggers downstream signaling cascades implicated in various pathophysiological processes. Consequently, the development of potent and selective hGPR91 antagonists is of significant interest. This guide provides a comparative analysis of hGPR91 antagonist 3, also known as compound 5g, against other notable antagonists, with a focus on their specificity and performance in primary cells, which offer a more physiologically relevant context than engineered cell lines.

Performance Comparison of hGPR91 Antagonists

The landscape of hGPR91 antagonists includes several small molecules with varying potencies. While much of the initial characterization has been performed in cell lines overexpressing the receptor, understanding their activity in primary cells is crucial for predicting in vivo efficacy.

AntagonistAlternative NameReported IC50 (in vitro, cell lines)Primary Cell Data HighlightsSelectivityOral Bioavailability
Antagonist 3 Compound 5g 35 nM[1][2][3]Data in primary cells is limited, necessitating further investigation.>1000-fold selective against the closely related hGPR99.[1][3]Yes, with 26% bioavailability (%F) reported in rats.
Antagonist 2c-7-35 nMNo specific quantitative data in primary cells identified.>1000-fold selective against hGPR99.Not reported.
Antagonist 4chGPR91 antagonist 17 nMNo specific quantitative data in primary cells identified.>1000-fold selective against hGPR99.Not reported.
Antagonist 7e-180 nMNo specific quantitative data in primary cells identified.>100-fold selective against hGPR99.Yes, with 87% bioavailability (%F) reported in rats.
NF-56-EJ40-25 nMEffectively inhibits succinate-induced signaling in primary human macrophages and HUVECs.Highly selective for human SUCNR1 with almost no activity towards the rat ortholog.Not reported.

Note: The IC50 values presented are primarily from studies using recombinant cell lines (e.g., HEK293, CHO-K1) and may not directly translate to potency in primary cells. The lack of direct comparative studies of these antagonists in the same primary cell assays highlights a critical gap in the current research.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of antagonist performance. Below are generalized protocols for evaluating hGPR91 antagonist specificity in primary cells, drawing from established methodologies for GPCR antagonist assays.

Protocol 1: Inhibition of Succinate-Induced Cytokine Release in Primary Human Macrophages

This assay assesses the ability of an antagonist to block the pro-inflammatory effects of succinate on primary immune cells.

1. Isolation and Culture of Primary Human Macrophages:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Purify monocytes from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.

  • Differentiate monocytes into macrophages by culturing for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 50 ng/mL M-CSF.

2. Antagonist and Agonist Treatment:

  • Seed differentiated macrophages into 24-well plates.

  • Pre-incubate the cells with varying concentrations of the hGPR91 antagonist (e.g., Antagonist 3) or vehicle control (e.g., 0.1% DMSO) for 1 hour.

  • Stimulate the cells with a pre-determined optimal concentration of succinate (e.g., 500 µM) and/or a pro-inflammatory stimulus like LPS (100 ng/mL) for 24 hours.

3. Measurement of Cytokine Release:

  • Collect the cell culture supernatants.

  • Quantify the concentration of pro-inflammatory cytokines, such as IL-1β, using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage of inhibition of succinate-induced cytokine release for each antagonist concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Calcium Mobilization Assay in Primary Retinal Pigment Epithelium (RPE) Cells

This protocol measures the antagonist's ability to block succinate-induced intracellular calcium mobilization, a key downstream signaling event of Gq-coupled GPCRs.

1. Isolation and Culture of Primary RPE Cells:

  • Isolate RPE cells from donor eyes.

  • Culture the cells in DMEM/F12 medium supplemented with 10% FBS until they form a confluent monolayer exhibiting the characteristic cobblestone morphology.

2. Cell Preparation and Dye Loading:

  • Seed the primary RPE cells into a 96-well black-walled, clear-bottom plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

3. Antagonist and Agonist Addition:

  • Wash the cells to remove excess dye.

  • Add the hGPR91 antagonist at various concentrations or vehicle control to the wells and incubate for a specified period.

  • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • Inject a solution of succinate to stimulate the cells and immediately begin recording the fluorescence intensity over time.

4. Data Analysis:

  • Measure the peak fluorescence intensity for each well.

  • Normalize the data to the response induced by succinate alone.

  • Calculate the IC50 of the antagonist by plotting the percentage of inhibition against the antagonist concentration.

Visualizing Key Pathways and Workflows

To better understand the mechanisms and experimental designs discussed, the following diagrams have been generated.

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 hGPR91 (SUCNR1) Succinate->GPR91 Activates Antagonist3 This compound (5g) Antagonist3->GPR91 Inhibits Gi Gαi GPR91->Gi Gq Gαq GPR91->Gq ERK ERK Activation GPR91->ERK AC Adenylyl Cyclase Gi->AC PLC Phospholipase C (PLC) Gq->PLC cAMP ↓ cAMP AC->cAMP Inflammation Pro-inflammatory Gene Expression cAMP->Inflammation Inhibits IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Ca2->Inflammation ERK->Inflammation

Caption: hGPR91 (SUCNR1) signaling pathway and its inhibition by Antagonist 3.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis IsolateCells Isolate Primary Cells (e.g., Macrophages, RPE) CultureCells Culture and Differentiate Cells IsolateCells->CultureCells SeedCells Seed Cells into Assay Plates CultureCells->SeedCells AddAntagonist Pre-incubate with This compound SeedCells->AddAntagonist AddAgonist Stimulate with Succinate AddAntagonist->AddAgonist Incubate Incubate for Defined Period AddAgonist->Incubate MeasureResponse Measure Cellular Response (e.g., Cytokine Levels, Ca²⁺ Flux) Incubate->MeasureResponse AnalyzeData Calculate % Inhibition and Determine IC50 MeasureResponse->AnalyzeData

Caption: Generalized workflow for hGPR91 antagonist specificity analysis in primary cells.

References

A Head-to-Head Comparison: hGPR91 Antagonist 3 vs. siRNA Knockdown for GPR91 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeted inhibition of G protein-coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1), is crucial for investigating its role in a variety of physiological and pathological processes. This guide provides an objective comparison of two primary methods for GPR91 inhibition: the small molecule inhibitor hGPR91 antagonist 3 and siRNA-mediated gene knockdown.

This comparison guide delves into the mechanisms of action, experimental considerations, and available performance data for both approaches, offering a comprehensive resource to inform experimental design and strategy.

At a Glance: Key Differences

FeatureThis compoundsiRNA Knockdown of GPR91
Mechanism of Action Pharmacological inhibitionPost-transcriptional gene silencing
Target GPR91 proteinGPR91 mRNA
Effect Blocks succinate binding and downstream signalingPrevents GPR91 protein synthesis
Speed of Onset Rapid (minutes to hours)Slower (24-72 hours)
Duration of Effect Transient, dependent on compound half-lifeLong-lasting (days), dependent on cell division
Reversibility Reversible upon compound washoutEffectively irreversible for the lifespan of the cell
Specificity Potential for off-target pharmacological effectsPotential for off-target gene silencing
Delivery Direct application to cells or in vivo administrationRequires transfection reagents for in vitro delivery

Mechanism of Action: A Tale of Two Strategies

This compound is a small molecule inhibitor that directly competes with the endogenous ligand, succinate, for binding to the GPR91 receptor.[1][2] By occupying the binding site, the antagonist prevents receptor activation and the subsequent initiation of downstream signaling cascades.[1] This approach offers a rapid and reversible means of inhibiting GPR91 function.

In contrast, siRNA (small interfering RNA) knockdown targets the GPR91 messenger RNA (mRNA) for degradation.[3][4] This process, known as RNA interference, prevents the translation of the GPR91 mRNA into protein, thereby reducing the total cellular level of the receptor. This leads to a longer-lasting but slower-onset inhibition of GPR91 signaling.

cluster_0 This compound cluster_1 siRNA Knockdown Antagonist 3 Antagonist 3 GPR91 Receptor GPR91 Receptor Antagonist 3->GPR91 Receptor Binds to Signaling Blocked Signaling Blocked GPR91 Receptor->Signaling Blocked Inhibits GPR91 siRNA GPR91 siRNA GPR91 mRNA GPR91 mRNA GPR91 siRNA->GPR91 mRNA Targets & Degrades No GPR91 Protein No GPR91 Protein GPR91 mRNA->No GPR91 Protein Prevents Translation

Comparative mechanisms of this compound and GPR91 siRNA.

Performance Data: A Quantitative Look

Direct, side-by-side quantitative comparisons of this compound and GPR91 siRNA are limited in the literature. However, we can compile and compare the typical performance metrics for each method.

Table 1: Quantitative Performance of this compound and Related Compounds

CompoundTargetIC50SelectivityReference
This compound (5g) Human GPR91 35 nM >1000-fold vs. hGPR99 ****
hGPR91 antagonist 2cHuman GPR9130 nM>1000-fold vs. hGPR99
hGPR91 antagonist 4cHuman GPR917 nM>1000-fold vs. hGPR99

Table 2: Typical Quantitative Performance of GPR91 siRNA Knockdown

ParameterTypical ValueNotes
Knockdown Efficiency (mRNA) 70-95% Highly dependent on cell type, transfection efficiency, and siRNA design.
Knockdown Efficiency (Protein) Variable Dependent on protein half-life; may be less complete than mRNA knockdown.
Duration of Knockdown 3-7 days Dependent on cell division rate.
siRNA Concentration 5-100 nM Optimal concentration should be determined experimentally.

Experimental Protocols

Protocol 1: Cell-Based GPR91 Antagonist Assay

This protocol provides a general workflow for evaluating the inhibitory activity of this compound in a cell line expressing GPR91.

Materials:

  • Cells expressing GPR91 (e.g., HEK293-hGPR91)

  • Cell culture medium

  • This compound

  • Succinate (or other GPR91 agonist)

  • Assay buffer

  • Assay plate (e.g., 96-well plate)

  • Plate reader capable of measuring the desired readout (e.g., calcium flux, cAMP levels)

Procedure:

  • Cell Seeding: Seed GPR91-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of succinate at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Incubation: Remove the cell culture medium and wash the cells with assay buffer. Add the diluted this compound to the wells and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add the succinate solution to the wells and incubate for the appropriate time to induce a response (typically a few minutes for calcium flux).

  • Signal Detection: Measure the cellular response using a plate reader.

  • Data Analysis: Calculate the percent inhibition of the succinate response at each antagonist concentration and determine the IC50 value.

cluster_0 Experimental Workflow: GPR91 Antagonist Assay A Seed GPR91-expressing cells B Prepare serial dilutions of antagonist A->B C Incubate cells with antagonist B->C D Stimulate with succinate C->D E Measure cellular response D->E F Calculate IC50 E->F

Workflow for a GPR91 antagonist cell-based assay.

Protocol 2: GPR91 siRNA Knockdown and Validation

This protocol outlines a general procedure for transfecting cells with GPR91 siRNA and validating the knockdown efficiency.

Materials:

  • Cells to be transfected

  • Cell culture medium

  • GPR91 siRNA (and a non-targeting control siRNA)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Antibodies for Western blotting (optional)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they are 70-90% confluent at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute GPR91 siRNA (or control siRNA) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5 minutes.

  • Transfection: Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C.

  • Validation of Knockdown:

    • qRT-PCR: Extract total RNA from the cells and perform qRT-PCR to quantify the relative expression of GPR91 mRNA compared to a housekeeping gene and the non-targeting control.

    • Western Blotting (optional): Lyse the cells and perform Western blotting to assess the reduction in GPR91 protein levels.

cluster_0 Experimental Workflow: GPR91 siRNA Knockdown A Seed cells B Prepare siRNA-transfection reagent complexes A->B C Add complexes to cells B->C D Incubate for 24-72 hours C->D E Validate knockdown (qPCR/Western blot) D->E

Workflow for GPR91 siRNA knockdown and validation.

GPR91 Signaling Pathway

Succinate binding to GPR91 can activate multiple downstream signaling pathways, primarily through Gαi and Gαq G-proteins. This can lead to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the activation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These signaling events can ultimately influence a variety of cellular processes, including cell migration, cytokine production, and metabolic regulation.

Succinate Succinate GPR91 GPR91 Receptor Succinate->GPR91 Gai Gαi GPR91->Gai Gaq Gαq GPR91->Gaq AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC cAMP cAMP AC->cAMP CellularResponse Cellular Response cAMP->CellularResponse PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->CellularResponse DAG->CellularResponse

Simplified GPR91 signaling pathway.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and GPR91 siRNA knockdown depends on the specific experimental goals.

  • This compound is ideal for experiments requiring rapid, transient, and reversible inhibition of GPR91. It is well-suited for studying the acute effects of GPR91 signaling and for in vivo applications where delivery of siRNA can be challenging.

  • GPR91 siRNA knockdown is the preferred method for achieving long-lasting and potent inhibition of GPR91 expression. It is particularly useful for studying the chronic effects of GPR91 loss-of-function and for validating the specificity of antagonist effects. In some studies, siRNA-mediated knockdown of GPR91 has been successfully used to confirm that the observed cellular responses to succinate are indeed mediated by the receptor.

References

Safety Operating Guide

Navigating the Safe Disposal of hGPR91 Antagonist 3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential procedural guidance for the safe handling and disposal of hGPR91 antagonist 3, a small molecule inhibitor of the G-protein coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1). Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance within research and drug development environments.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Always wear a long-sleeved laboratory coat.

  • Use chemical-resistant gloves (e.g., nitrile).

  • Wear safety goggles or a face shield to protect from splashes.

Spill Management: In the event of a spill, absorb the material with an inert absorbent cloth or material. The contaminated area should then be thoroughly cleaned with soap and water. All absorbent materials used for cleanup must be disposed of as hazardous waste in accordance with institutional and local guidelines.

First Aid:

  • Skin Contact: Remove any contaminated clothing and immediately wash the affected area with copious amounts of soap and water.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids to ensure thorough rinsing. Seek medical attention.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound (Compound 5g).

ParameterValueSource
IC₅₀ (hGPR91) 7-35 nM[1]
Molecular Weight 529.53 g/mol [2]
Formula C₃₁H₂₃F₄N₃O[2]
Appearance White to off-white solid[2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month
Solubility (DMSO) ≥ 125 mg/mL

Experimental Protocols

Stock Solution Preparation

It is recommended to prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). To aid in dissolution, gentle warming and sonication may be applied. To avoid degradation from multiple freeze-thaw cycles, it is best practice to create single-use aliquots of the stock solution.

In Vitro Assay for GPR91 Antagonism

The following is a general protocol for assessing the antagonist activity of Compound 5g in a cell-based assay:

  • Cell Culture: CHO-K1 cells co-expressing the human GPR91 receptor and a G-protein such as Gαi/o are cultured to an appropriate density in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in the cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO in medium) should also be prepared.

  • Compound Incubation: Remove the existing medium from the cells and add the medium containing the various concentrations of the antagonist or the vehicle control. Incubate for a predetermined period to allow the antagonist to bind to the GPR91 receptors.

  • Agonist Stimulation: Add the GPR91 agonist, succinate, to the wells at a concentration known to elicit a response (e.g., EC₈₀).

  • Assay Readout: Following an appropriate incubation time with the agonist, measure the cellular response. This can be done by quantifying changes in intracellular calcium levels using a FLIPR assay or by measuring downstream signaling molecules.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition of the agonist response against the antagonist concentration.

Proper Disposal Procedures for this compound

Proper waste segregation is the foundational step in the safe disposal of this compound. Never mix waste containing this compound with general laboratory trash.

Step 1: Waste Segregation

  • Solid Waste: All solid waste, including contaminated gloves, absorbent materials, and empty vials, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

Step 2: Decontamination (Optional, based on institutional policy)

For liquid waste, chemical inactivation may be required prior to final disposal. A common method involves the use of a 10% bleach solution. The final concentration of bleach and the required contact time should be in accordance with your institution's safety guidelines.

Step 3: Packaging and Labeling

  • Ensure all waste containers are securely sealed.

  • Label all containers with "Hazardous Waste" and include the name of the compound (this compound).

Step 4: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed waste management contractor.

Mandatory Visualizations

GPR91_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Succinate Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 Activates hGPR91_antagonist_3 This compound hGPR91_antagonist_3->GPR91 Inhibits G_protein Gαi/o GPR91->G_protein Activates Downstream_Signaling Downstream Signaling (e.g., ↓cAMP) G_protein->Downstream_Signaling

Caption: GPR91 signaling pathway and its inhibition by this compound.

Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Final Disposal Start Waste Generation Segregation Step 1: Waste Segregation Start->Segregation Solid_Waste Solid Waste (Gloves, Vials, etc.) Segregation->Solid_Waste Liquid_Waste Liquid Waste (Unused Solutions) Segregation->Liquid_Waste Packaging Step 3: Packaging & Labeling Solid_Waste->Packaging Decontamination Step 2: Decontamination (Optional - per institutional policy) Liquid_Waste->Decontamination Decontamination->Packaging Hazardous_Container Sealed & Labeled Hazardous Waste Container Packaging->Hazardous_Container Collection Step 4: Collection by Authorized Personnel Hazardous_Container->Collection Final_Disposal Final Disposal Collection->Final_Disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for hGPR91 Antagonist 3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with hGPR91 antagonist 3, also known as Compound 5g. The following protocols and data are designed to ensure the safe and effective use of this potent and orally active antagonist of the human G protein-coupled receptor 91 (GPR91).

Immediate Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to treat this compound as a potent pharmaceutical ingredient. The following personal protective equipment (PPE) and handling procedures are based on best practices for managing potent research compounds and should be rigorously followed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece RespiratorA PAPR is recommended for procedures with a high likelihood of aerosol generation. For other tasks, a reusable respirator with P100/FFP3 particulate filters should be used. A proper fit test is mandatory.[1]
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals.
Body Protection Disposable Coveralls or a Dedicated Lab CoatDisposable coveralls (e.g., Tyvek) or a dedicated, professionally laundered lab coat should be worn over personal clothing.[1]
Eye Protection Chemical Splash Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.
Foot Protection Shoe CoversDisposable shoe covers should be worn within the designated handling area and removed before exiting.[1]
Handling and Operational Plan

A systematic approach is critical for safely handling this compound.

Preparation:

  • Designated Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood, glove box, or a powder containment hood.

  • Decontamination: Have a validated decontamination solution readily available in the work area.

  • Waste Disposal: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste.

  • PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.

Procedures:

  • Weighing and Aliquoting: Whenever feasible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling the powder, use gentle scooping techniques or wet-handling methods (dampening the powder with a suitable solvent).

  • Solution Preparation: Prepare a stock solution in dimethyl sulfoxide (DMSO).[2] Gentle warming and sonication can aid dissolution. Ensure the use of anhydrous DMSO, as water can impact the compound's solubility and stability.[2]

  • Spill Management: In case of a spill, immediately alert others in the vicinity. Use a chemical spill kit to clean the area, working from the outside in. All materials used for cleanup must be disposed of as hazardous waste.

Post-Procedure:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

Storage and Stability

Proper storage is vital to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationSpecial Conditions
Solid 4°CLong-termStore under a nitrogen atmosphere.
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Store under a nitrogen atmosphere.
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Store under a nitrogen atmosphere.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid materials, including disposable PPE, in a dedicated, sealed hazardous waste container.

  • Liquid Waste: Dispose of all solutions containing the compound in a designated, sealed liquid hazardous waste container.

  • Sharps Waste: Any contaminated sharps should be placed in a puncture-resistant sharps container.

  • Waste Pickup: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste collection and pickup.

Experimental Protocols

The following is a detailed methodology for a key experiment involving this compound.

In Vitro GPR91 Antagonist Activity Assay

This protocol outlines a general workflow for assessing the antagonist activity of Compound 5g in a cell line expressing GPR91.

Materials:

  • GPR91-expressing cells (e.g., HEK293 cells transfected with hGPR91)

  • Cell culture medium

  • This compound (Compound 5g)

  • Anhydrous DMSO

  • GPR91 agonist (e.g., succinate)

  • Assay buffer

  • Multi-well plates suitable for the assay readout

  • Assay detection reagents (e.g., for measuring intracellular calcium or cAMP levels)

Procedure:

  • Cell Seeding:

    • Seed the GPR91-expressing cells into a multi-well plate at a density that allows for optimal growth during the experiment.

    • Allow the cells to adhere and grow overnight in a cell culture incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 100 mg/mL).

    • On the day of the experiment, prepare serial dilutions of the antagonist in the assay buffer or cell culture medium to achieve the desired final concentrations.

    • Also, prepare a vehicle control (DMSO in medium) and a positive control (a known GPR91 agonist like succinate).

  • Compound Incubation:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate for a predetermined time (e.g., 15 minutes) to allow the antagonist to bind to the receptor.

  • Agonist Stimulation:

    • Add the GPR91 agonist (e.g., succinate) to the wells at a concentration known to elicit a response (e.g., EC80).

  • Assay Readout:

    • After an appropriate incubation time with the agonist, measure the cellular response. The readout will depend on the specific signaling pathway being investigated (e.g., changes in intracellular calcium or cAMP levels). For calcium flux assays, the relative light emission can be recorded for 20-40 seconds immediately after adding the agonist.

GPR91 Signaling Pathway and Antagonism

hGPR91, also known as succinate receptor 1 (SUCNR1), is a G protein-coupled receptor that is activated by succinate. Upon activation, it can couple to both Gαi and Gαq protein subunits, initiating downstream signaling cascades. This compound acts by binding to the receptor, thereby preventing its activation by succinate.

GPR91_Signaling_Pathway GPR91 Signaling Pathway and Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 Activates hGPR91_Antagonist_3 This compound hGPR91_Antagonist_3->GPR91 Inhibits G_alpha_q Gαq GPR91->G_alpha_q G_alpha_i Gαi GPR91->G_alpha_i PLC PLC G_alpha_q->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release AC Adenylyl Cyclase G_alpha_i->AC cAMP ↓ cAMP AC->cAMP

Caption: GPR91 signaling and its inhibition by this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.